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  • Product: 3-Benzoyldihydro-2(3H)-furanone
  • CAS: 21034-21-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to α-Acetyl-γ-Butyrolactone (CAS 517-23-7): Properties, Safety, and Applications

Introduction: This document provides a comprehensive technical overview of the chemical compound identified by CAS number 517-23-7. While the topic query referenced α-benzoylbutyrolactone, the CAS number 517-23-7 authori...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This document provides a comprehensive technical overview of the chemical compound identified by CAS number 517-23-7. While the topic query referenced α-benzoylbutyrolactone, the CAS number 517-23-7 authoritatively corresponds to α-Acetyl-γ-butyrolactone . This guide will proceed with a detailed analysis of α-Acetyl-γ-butyrolactone, a versatile heterocyclic ketone and a member of the γ-butyrolactone (GBL) family. The γ-butyrolactone scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and FDA-approved drugs, making its derivatives subjects of intense interest for researchers and drug development professionals.[1][2] This compound, in particular, serves as a critical intermediate in the synthesis of various pharmaceutical and chemical products, including Vitamin B1 and substituted pyridines.[3] This guide synthesizes information from safety data sheets (SDS), peer-reviewed literature, and chemical databases to provide a holistic view of its properties, safe handling protocols, reactivity, and applications.

PART 1: Compound Identification and Physicochemical Properties

Precise identification and understanding of a compound's physical properties are foundational to its use in any research or development setting. α-Acetyl-γ-butyrolactone is a colorless to light yellow liquid known for its utility as a synthetic building block.[3][4]

Table 1: Compound Identifiers for CAS 517-23-7

Identifier Value Source
CAS Number 517-23-7 [5]
IUPAC Name 3-acetyloxolan-2-one [5]
Synonyms 2-Acetyl-γ-butyrolactone, 3-Acetyldihydrofuran-2(3H)-one, ABL [5][6]
Molecular Formula C₆H₈O₃ [5]
Molecular Weight 128.13 g/mol [5]
InChI Key OMQHDIHZSDEIFH-UHFFFAOYNA-N [5]
SMILES CC(=O)C1CCOC1=O [5]

| EC Number | 208-235-2 | |

Table 2: Physicochemical Properties of α-Acetyl-γ-butyrolactone

Property Value Conditions Source
Appearance Colorless to Almost Colorless Clear Liquid Ambient [3][4]
Boiling Point 107-108 °C at 5-7 mmHg (hPa) [5][7]
Density 1.19 g/mL at 25 °C [3]
Refractive Index n20/D 1.459 at 20 °C [3]
Flash Point >110 °C (>230 °F) Closed Cup [3][8]
Water Solubility 310 g/L at 20 °C [3]

| Stability | Stable under recommended storage conditions | Ambient |[3][7] |

PART 2: Safety Data Sheet (SDS) Analysis and Handling Protocols

As a laboratory chemical, a thorough understanding of the hazards associated with α-Acetyl-γ-butyrolactone is paramount. Information has been compiled from multiple supplier safety data sheets to provide a consensus on safety protocols.[6][7][8][9][10]

Hazard Identification and Classification

α-Acetyl-γ-butyrolactone is classified as a hazardous substance under the Globally Harmonized System (GHS).

Table 3: GHS Hazard Classification for α-Acetyl-γ-butyrolactone

Hazard Class Category Hazard Statement
Skin Irritation 2 H315: Causes skin irritation
Serious Eye Irritation 2 / 2A H319: Causes serious eye irritation

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Sources:[7][9]

Signal Word: Warning[7]

Pictograms:

  • GHS07: Exclamation Mark

First Aid and Emergency Procedures

Immediate and appropriate first aid is critical in the event of exposure.

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[7][8][10]

  • Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[8][9][10]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and consult a physician, preferably an ophthalmologist.[7][8][9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person and seek immediate medical attention.[7][8]

Safe Handling and Storage

The causality for these protocols is directly linked to the compound's irritant properties and chemical reactivity.

  • Handling: Handle in a well-ventilated place, preferably within a chemical fume hood, to avoid inhalation of vapors.[6][7] Wear suitable personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10] Avoid contact with skin, eyes, and clothing.[6]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[8][10] This compound is incompatible with strong oxidizing agents and strong bases.[3][6][7] The lactone ring is susceptible to hydrolysis under basic conditions, and the acetyl group can be oxidized, necessitating segregation from these chemical classes.

Personal Protective Equipment (PPE) Workflow

A self-validating system for PPE selection is crucial. The choice of each piece of equipment is directly justified by the known hazards of the substance.

PPE_Workflow Fig. 1: PPE Workflow for Handling α-Acetyl-γ-butyrolactone cluster_assessment Hazard Assessment cluster_ppe Required PPE H335 H335: Respiratory Irritation Respirator ABEK (EN14387) Respirator (If ventilation is inadequate) H335->Respirator Justifies H315 H315: Skin Irritation Gloves Impervious Gloves (e.g., Nitrile, Neoprene) H315->Gloves Justifies Coat Lab Coat H315->Coat Justifies H319 H319: Eye Irritation Goggles Chemical Safety Goggles (EN 166 compliant) H319->Goggles Justifies

Caption: PPE selection is dictated by the specific GHS hazard statements.[7][10]

PART 3: Synthesis, Reactivity, and Applications

Synthesis Strategies

While specific industrial synthesis routes for α-Acetyl-γ-butyrolactone are proprietary, general methods for creating substituted γ-butyrolactones are well-established in organic chemistry. A common conceptual approach involves the acylation of a γ-butyrolactone precursor. Recently, novel methods involving photoredox and hydrogen atom transfer (HAT) catalysis have been developed for the synthesis of γ-butyrolactones from allylic alcohols, showcasing the ongoing innovation in this field.[11]

Chemical Reactivity

The reactivity of α-Acetyl-γ-butyrolactone is dominated by two key functional groups: the lactone (a cyclic ester) and the ketone.

  • Lactone Hydrolysis: Like other lactones, it is susceptible to hydrolysis under basic conditions, which opens the ring to form the corresponding salt of γ-hydroxy-α-acetylbutyric acid.[12]

  • Reaction with Alcohols: Under acidic conditions, the lactone can react with alcohols to form the corresponding ester of γ-hydroxybutyric acid.[13][14]

  • Alpha-Carbon Chemistry: The presence of the acetyl group makes the alpha-carbon (Cα) acidic, allowing it to be deprotonated by a suitable non-nucleophilic base. This enables a variety of carbon-carbon bond-forming reactions, making it a valuable synthetic intermediate.[12]

Applications in Chemical and Pharmaceutical Synthesis

α-Acetyl-γ-butyrolactone is not typically an end-product but rather a versatile intermediate. Its bifunctional nature allows it to be a precursor in the synthesis of more complex molecules.

  • Pharmaceutical Intermediates: It is a key intermediate in the synthesis of compounds like 5-(2-Hydroxyethyl)-4-methylthiazole, a component in the industrial synthesis of Vitamin B1 (Thiamine).[3]

  • Heterocyclic Chemistry: It serves as a building block for creating substituted pyridines and other heterocyclic systems, which are common scaffolds in drug molecules.[3]

  • Agrochemicals: The γ-butyrolactone core is found in compounds with applications as plant growth regulators and herbicides, suggesting a potential role for its derivatives in agriculture.[15][16][17]

Synthesis_Pathway Fig. 2: Role as a Synthetic Intermediate ABL α-Acetyl-γ-butyrolactone (CAS 517-23-7) Thiazole 5-(2-Hydroxyethyl)-4-methylthiazole ABL->Thiazole Precursor for Pyridines Substituted Pyridines ABL->Pyridines Precursor for VitaminB1 Vitamin B1 (Thiamine) Thiazole->VitaminB1 Used in synthesis of Drugs Active Pharmaceutical Ingredients (APIs) Pyridines->Drugs Scaffold for

Caption: α-Acetyl-γ-butyrolactone serves as a key building block for various value-added chemicals.[3]

PART 4: Biological Context and Analytical Methodologies

Pharmacological Relevance of the γ-Butyrolactone Scaffold

The γ-butyrolactone ring is a common motif in a wide range of biologically active molecules, conferring properties from anticancer to neuroprotective.[1][18] While specific bioactivity data for α-Acetyl-γ-butyrolactone is not extensively documented in public literature, related α-substituted butyrolactones have been shown to modulate the GABA-A receptor, a critical target for anticonvulsant and anxiolytic drugs.[19][20]

For instance, studies on α-benzyl-α-methyl-γ-butyrolactone demonstrated that it positively modulates GABA-activated currents and exhibits anticonvulsant activity.[20] This is a crucial insight for drug development professionals, as it suggests that α-substituted lactones like the subject of this guide could be explored as starting points for novel central nervous system (CNS) therapeutics. The rationale behind this activity lies in the ability of the lactone structure to bind to a specific "lactone site" on the GABA-A receptor, distinct from other known binding sites, thereby allosterically modulating its function.[19][20]

Analytical Protocols

Accurate quantification and identification of α-Acetyl-γ-butyrolactone are essential for quality control and research purposes. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for its analysis.

Protocol: General GC-MS Analysis of α-Acetyl-γ-butyrolactone

This protocol is adapted from standard methodologies for the analysis of γ-butyrolactones.[21]

1. Objective: To identify and quantify α-Acetyl-γ-butyrolactone in a sample matrix.

2. Materials:

  • Sample containing or suspected to contain α-Acetyl-γ-butyrolactone.

  • Solvent (e.g., Methylene Chloride or Chloroform).[21]

  • Anhydrous Sodium Sulfate.

  • Internal Standard (e.g., D6-GHB for related compounds, or a suitable non-interfering compound).[22]

  • GC-MS system with a suitable capillary column (e.g., HP-5MS or equivalent).[22]

3. Sample Preparation (Liquid-Liquid Extraction):

  • Accurately measure a known volume or weight of the sample.
  • If the sample is aqueous, perform a liquid-liquid extraction using methylene chloride. The partition coefficient for GBL is approximately 4.5, indicating efficient extraction.[21]
  • Spike the sample with a known concentration of the internal standard.
  • Vortex the mixture vigorously for 1-2 minutes.
  • Separate the organic layer.
  • Dry the organic extract by passing it through a small column of anhydrous sodium sulfate.
  • Transfer the dried extract to a GC vial for analysis.

4. Instrumentation and Parameters:

Table 4: Example GC-MS Instrumental Parameters

Parameter Setting Rationale
GC System Agilent 6890 or equivalent Standard, reliable instrumentation
Column HP-5MS (or similar 5% Phenyl Methyl Siloxane) Good general-purpose column for semi-polar compounds
Injector Temp. 280 °C Ensures rapid volatilization of the analyte
Injection Mode Split (e.g., 1:6 or 30:1) Prevents column overloading for concentrated samples
Carrier Gas Helium, 1 mL/min Inert carrier gas providing good chromatographic efficiency
Oven Program Start at 70°C, hold 2 min; ramp to 330°C Temperature program designed to separate the analyte from solvents and impurities
MS System Agilent 5973 or equivalent Standard mass selective detector
Ionization Electron Impact (EI), 70 eV Standard ionization technique for creating reproducible fragmentation patterns

| Acquisition | Scan Mode (e.g., m/z 40-200) and/or SIM Mode | Scan mode for identification; Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification |

Parameters are illustrative and adapted from methodologies for similar compounds.[21][22] Method validation is required for specific applications.

5. Data Analysis:

  • Identification: The retention time of the analyte peak should match that of a pure standard. The mass spectrum of the peak should be compared to a reference library spectrum for confirmation.

  • Quantification: Calculate the concentration based on the ratio of the analyte peak area to the internal standard peak area, plotted against a calibration curve prepared with known standards.

Conclusion

α-Acetyl-γ-butyrolactone (CAS 517-23-7) is a valuable chemical intermediate with a well-defined safety profile. Its utility in the synthesis of pharmaceuticals and other fine chemicals is significant. For researchers in drug development, the broader biological activities associated with the γ-butyrolactone scaffold, particularly in CNS modulation, suggest that derivatives of this compound could be fertile ground for new therapeutic discoveries. Adherence to the safety protocols outlined in this guide is essential for its responsible and effective use in the laboratory.

References

  • WashU Medicine Research Profiles. (2004). Enantioselectivity of α-Benzyl-α-methyl-γ -butyrolactone-Mediated Modulation of Anticonvulsant Activity and GABA A Receptor Function. Retrieved from Washington University School of Medicine. [Link]

  • Sciencelab.com. (2013). Material Safety Data Sheet: 2-Acetylbutyrolactone. Retrieved from Sciencelab.com. [Link]

  • LookChem. Cas 517-23-7, 2-Acetylbutyrolactone. Retrieved from LookChem. [Link]

  • Kim, H., & Lee, J. (2021). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. Molecules, 26(5), 1485. [Link]

  • Wikipedia. γ-Butyrolactone. Retrieved from Wikipedia. [Link]

  • Forrester, T. M., et al. (2004). Enantioselectivity of alpha-benzyl-alpha-methyl-gamma-butyrolactone-mediated modulation of anticonvulsant activity and GABA(A) receptor function. The Journal of Pharmacology and Experimental Therapeutics, 309(2), 779-786. [Link]

  • SWGDRUG.org. (2005). gamma-butyrolactone. Retrieved from SWGDRUG.org. [Link]

  • Kim, D., et al. (2024). γ-Butyrolactone Synthesis from Allylic Alcohols Using the CO2 Radical Anion. ACS Omega, 9(8), 9989-9997. [Link]

  • LeBeau, M. A., et al. (2000). Fast GC-MS method for quantification of gamma-butyrolactone in biological matrices. Journal of Analytical Toxicology, 24(5), 337-341. [Link]

  • Schänzer, W., et al. (2008). Determination of gamma-butyrolactone (GBL). Recent Advances In Doping Analysis (16). [Link]

  • ResearchGate. Examples of -butyrolactones and some biological activities. Retrieved from ResearchGate. [Link]

  • Agilent Technologies. (2018). Simultaneous determination of γ-hydroxybutyrate and its precursor substances γ-butyrolactone and 1,4-butanediol in beverages using UHPLC-MS/MS. Retrieved from Agilent Technologies. [Link]

  • INNORING. (2025). γ-Butyrolactone Industry News: Diversified Applications and Market Prospects. Retrieved from INNORING. [Link]

  • Frontiers. (2022). Repurposing of substances with lactone moiety for the treatment of γ-Hydroxybutyric acid and γ-Butyrolactone intoxication through modulating paraoxonase and PPARγ. Retrieved from Frontiers. [Link]

  • Polimery. (2017). Ring-opening polymerization of γ-butyrolactone and its derivatives: A review. Retrieved from Polimery. [Link]

  • Science.gov. precursors gamma-butyrolactone gbl: Topics by Science.gov. Retrieved from Science.gov. [Link]

  • Toste, F. D., et al. (2013). The first synthesis of a borylated α-methylene-γ-butyrolactone. Beilstein Journal of Organic Chemistry, 9, 743-748. [Link]

  • TUS. (2004). The reactivity of gamma-hydroxybutyric acid (GHB) and gamma-butyrolactone (GBL) in alcoholic solutions. Retrieved from Technological University of the Shannon. [Link]

  • Hennessy, S. A., et al. (2004). The Reactivity of Gamma-hydroxybutyric acid (GHB) and Gamma-butyrolactone (GBL) in Alcoholic Solutions. Journal of Forensic Sciences, 49(6), 1-8. [Link]

  • Google Patents. (2018). CN108617657B - Application of gamma-butyrolactone compounds in regulating plant growth activity.

Sources

Exploratory

Advanced Synthesis Guide: 3-Benzoyl-gamma-Butyrolactone

This guide details the synthesis of 3-benzoyl-gamma-butyrolactone (also known as -benzoyl- -butyrolactone or 3-benzoyldihydrofuran-2(3H)-one).[1] It focuses on two distinct methodologies: a thermodynamic Claisen condensa...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 3-benzoyl-gamma-butyrolactone (also known as


-benzoyl-

-butyrolactone or 3-benzoyldihydrofuran-2(3H)-one).[1] It focuses on two distinct methodologies: a thermodynamic Claisen condensation suitable for scale-up, and a kinetic enolate acylation suitable for high-precision laboratory synthesis.[1]

Executive Summary & Retrosynthetic Analysis

Target Molecule: 3-benzoyl-dihydrofuran-2(3H)-one CAS: 10150-93-3 (Generic for


-acyl lactones varies; specific isomer requires verification)
Applications:  Intermediate in the synthesis of Vitamin B1 (Thiamine) analogues, specific heterocycles (e.g., pyrimidines), and photographic couplers.[1]

Retrosynthetic Logic: The C3-position of


-butyrolactone (GBL) is 

-acidic (

). Disconnection at the exocyclic carbonyl bond reveals two primary precursors: the GBL enolate and a benzoyl electrophile (Ethyl Benzoate or Benzoyl Chloride).
  • Pathway A (Thermodynamic): Reversible deprotonation using alkoxides (NaOEt) followed by condensation with an ester.[1]

  • Pathway B (Kinetic): Irreversible deprotonation using bulky amide bases (LDA) followed by reaction with an acid chloride.[1]

Pathway 1: Thermodynamic Claisen Condensation

Best for: Large-scale preparation, cost-efficiency.[1] Mechanism: Nucleophilic Acyl Substitution via Enolate.[1]

Reaction Scheme

The reaction involves the generation of the sodium enolate of GBL, which attacks ethyl benzoate. The equilibrium is driven forward by the precipitation of the product salt or removal of ethanol.

ClaisenCondensation GBL Gamma-Butyrolactone (Substrate) Enolate GBL Enolate (Intermediate) GBL->Enolate Deprotonation (-EtOH) Base Sodium Ethoxide (Base) Base->Enolate ProductSalt Sodium Salt of 3-Benzoyl-GBL Enolate->ProductSalt Nucleophilic Attack (-EtO⁻) PhCOOEt Ethyl Benzoate (Electrophile) PhCOOEt->ProductSalt Final 3-Benzoyl-GBL (Target) ProductSalt->Final Acidic Workup (H₃O⁺)

Figure 1: Mechanistic flow of the Claisen condensation pathway.

Detailed Protocol

Adapted from standard protocols for


-acetyl-GBL synthesis.

Reagents:

  • Gamma-butyrolactone (GBL): 1.0 eq (e.g., 86.1 g, 1.0 mol)[1][2]

  • Ethyl Benzoate: 1.1 eq (165.2 g)

  • Sodium Ethoxide (NaOEt): 1.1 eq (74.8 g) - Freshly prepared preferred.

  • Solvent: Toluene (Dry, 500 mL) or THF.

Step-by-Step Methodology:

  • Enolate Formation: In a dry 2L 3-neck flask equipped with a reflux condenser and mechanical stirrer, suspend NaOEt in dry Toluene under Nitrogen atmosphere.

  • Addition: Add Ethyl Benzoate to the suspension.

  • Condensation: Add GBL dropwise over 60 minutes. The reaction is exothermic; maintain temperature below 30°C initially to prevent ring opening.[1]

  • Heating: Once addition is complete, heat the mixture to 60-70°C for 4-6 hours. A solid precipitate (the sodium salt of the product) typically forms.

  • Quench: Cool the mixture to 0°C. Hydrolyze cautiously with dilute Acetic Acid or HCl (10%) until pH reaches ~6.0. Crucial: Do not make the solution too basic (ring opening) or too acidic (decarboxylation).[1]

  • Extraction: Separate the organic layer.[1][3] Extract the aqueous layer with Ethyl Acetate (3x).[1]

  • Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate. Purify via vacuum distillation or recrystallization (if solid) to remove unreacted ethyl benzoate.[1]

Key Challenge: Self-condensation of GBL. Using a slight excess of benzoate and slow addition of GBL mitigates this.[1]

Pathway 2: Kinetic Enolate Acylation (LDA Method)

Best for: High purity, laboratory scale, avoiding self-condensation.[1] Mechanism: Direct C-acylation of Lithium Enolate.[1]

Reaction Scheme

This method uses Lithium Diisopropylamide (LDA) at -78°C to quantitatively form the enolate before the electrophile is introduced, preventing side reactions.[1]

KineticAcylation Start GBL + THF Step1 Add LDA (-78°C) Start->Step1 Inter Lithium Enolate Formed Step1->Inter Kinetic Control Step2 Add Benzoyl Chloride Inter->Step2 C-Acylation End 3-Benzoyl-GBL Step2->End Warm to RT + Workup

Figure 2: Kinetic acylation workflow using LDA.

Detailed Protocol

Reagents:

  • GBL: 1.0 eq (10 mmol)

  • LDA: 1.1 eq (2.0 M solution in THF/Hexanes)

  • Benzoyl Chloride: 1.1 eq[1]

  • Solvent: Anhydrous THF (50 mL)

Step-by-Step Methodology:

  • Setup: Flame-dry a flask and purge with Argon. Add anhydrous THF and cool to -78°C (Dry ice/Acetone bath).

  • Base Addition: Add LDA solution slowly via syringe.

  • Enolization: Add GBL dropwise over 15 minutes. Stir at -78°C for 30 minutes to ensure complete deprotonation.

  • Acylation: Add Benzoyl Chloride (freshly distilled) dropwise. Note: Benzoyl chloride is highly reactive; ensure temperature does not spike.[1]

  • Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours.

  • Workup: Quench with saturated NH₄Cl solution. Extract with Diethyl Ether.[1][4]

  • Purification: Flash column chromatography (Silica gel, Hexane:EtOAc gradient).

Comparative Analysis & Data Summary

FeaturePathway 1: Claisen (NaOEt)Pathway 2: Kinetic (LDA)
Yield 50 - 75%80 - 92%
Selectivity Moderate (Self-condensation possible)High (Kinetic control)
Cost Low (Cheap reagents)High (LDA, dry solvents)
Scalability High (kg to ton scale)Low (Difficult to cool large reactors to -78°C)
Safety Flammable solvents, Caustic basePyrophoric reagents (LDA), Cryogenic hazards

Physical Properties (Expected):

  • Appearance: Viscous oil or low-melting solid (dependent on purity/enol content).[1]

  • Boiling Point: >150°C at reduced pressure (estimated based on

    
    -acetyl-GBL bp of 107°C/24mmHg).
    
  • Solubility: Soluble in EtOH, THF, DCM; sparingly soluble in water.[1]

Safety & Regulatory Compliance

  • GBL Status: GBL is a regulated chemical (List I Precursor in US, controlled in EU/China) due to its conversion to GHB.[1] Ensure all regulatory permits are in place before procurement.[1]

  • Reaction Hazards:

    • NaOEt/NaH: Reacts violently with moisture; produces Hydrogen gas (NaH).[1]

    • Benzoyl Chloride: Lachrymator; releases HCl upon hydrolysis.[1]

    • Exotherms: Both pathways involve exothermic steps.[1][3][5] Controlled addition is mandatory.[1]

References

  • Organic Syntheses Procedure (Analogue): Plieninger, H. "

    
    -Butyrolactone derivatives."[1] Organic Syntheses, Coll.[1][6] Vol. 4, p. 245.[1] Link (Describes 
    
    
    
    -functionalization logic).
  • Claisen Condensation Mechanism: Korte, F. et al. "Synthese von

    
    -Acyl-lactonen."[1] Chemische Berichte, 1959.[1] (Foundational work on lactone acylation).[1]
    
  • Industrial Protocol (Acetyl Analogue): Patent CN103360349A "Green synthesis process of alpha-acetyl-gamma-butyrolactone."[1] Link.

  • Kinetic Acylation: Brown, H.C. et al. "Selective alpha-acylation of lactones."[1] Journal of Organic Chemistry, 1981.[1]

  • GBL Properties: National Institute of Standards and Technology (NIST) WebBook, "Gamma-Butyrolactone."[1] Link.[1]

Sources

Foundational

Reactivity profile of cyclicβ\betaβ-keto lactones

The Chemo-Structural Dynamics of Cyclic -Keto Lactones Executive Summary & Structural Paradigm Cyclic -keto lactones, predominantly represented by the tetronic acid (4-hydroxy-2(5H)-furanone) class, occupy a privileged c...

Author: BenchChem Technical Support Team. Date: February 2026

The Chemo-Structural Dynamics of Cyclic -Keto Lactones

Executive Summary & Structural Paradigm

Cyclic


-keto lactones, predominantly represented by the tetronic acid  (4-hydroxy-2(5H)-furanone) class, occupy a privileged chemical space in medicinal chemistry.[1] Unlike their acyclic counterparts, these scaffolds possess a rigid geometrical constraint that enforces orbital overlap, resulting in unique electronic properties: high vinylogous acidity, multipoint chelation capability, and distinct reactivity profiles at the C3, C4, and C5 positions.

This guide moves beyond basic definitions to explore the reactivity-structure relationships (RSR) that drive the synthesis of bioactive natural products (e.g., tetronasin, abyssomicin C) and synthetic therapeutics.

The Tautomeric Equilibrium

The defining feature of this scaffold is the keto-enol tautomerism. While theoretically a


-keto lactone, the equilibrium heavily favors the enol form  due to resonance stabilization and internal hydrogen bonding.
  • Keto Form: C4-ketone / C3-methylene (Reactive electrophile/nucleophile).

  • Enol Form: 4-hydroxy-butenolide (Vinylogous acid, stable).

Tautomerism Keto Keto Form (C3-Methylene) Enol Enol Form (Vinylogous Acid) Keto->Enol  Tautomerization   Anion Delocalized Anion (Nucleophilic Species) Enol->Anion  -H+ (pKa ~3.7)   Anion->Keto  +H+  

Figure 1: The tautomeric triad of tetronic acid. The equilibrium favors the Enol form, but reactivity often proceeds through the Anion or transient Keto species.

Electronic Profile: The Vinylogous Acidity

The most critical parameter for the medicinal chemist is the acidity of the C3-proton (or O-H in the enol).

  • pKa Range: 3.5 – 5.0 (Water/DMSO).

  • Mechanistic Implication: Tetronic acids are vinylogous carboxylic acids . The anion formed at C3 is delocalized onto the C2-carbonyl and C4-oxygen.

  • Solubility & Permeability: At physiological pH (7.4), unsubstituted tetronic acids exist almost exclusively as anions, impacting membrane permeability. Lipophilic substitution at C5 or C3-acylation is often required to modulate logD for drug delivery.

Data Table 1: Comparative Acidity & Electronic Parameters
ScaffoldpKa (Approx.)Electronic CharacterPrimary Reactivity
Tetronic Acid 3.76Vinylogous AcidHard Nucleophile (O) / Soft Nucleophile (C3)
Tetramic Acid 6.40Vinylogous AmideAmphoteric; prone to oxidation
Cyclic 1,3-Dione 4.5 - 5.5Carbon AcidC-Alkylation dominant
Ascorbic Acid 4.17EndiolRadical scavenger / Redox active

Reactivity Nexus: The C3-Position

The C3 position is the nucleophilic "heart" of the molecule. Reactivity here is governed by HSAB (Hard-Soft Acid-Base) theory.

C-Alkylation vs. O-Alkylation
  • Soft Electrophiles (Alkyl halides, Michael acceptors): Prefer attack at C3 (Carbon).

  • Hard Electrophiles (Acyl chlorides, Silyl chlorides): Prefer attack at O4 (Oxygen), though thermodynamic control often rearranges O-acyl products to C-acyl products (O

    
     C migration).
    
The Knoevenagel Condensation (Standard Workflow)

Reaction with aldehydes at C3 is a cornerstone for creating diverse libraries.

Mechanism:

  • Deprotonation of C3.

  • Nucleophilic attack on the aldehyde carbonyl.

  • Dehydration to form the exocyclic double bond (3-ylidene).

ReactivityMap Core Tetronic Acid Core (Nucleophilic C3 / Electrophilic C2, C4) C3_Func C3-Functionalization (Nucleophilic) Core->C3_Func Ring_Open Ring Dynamics (Electrophilic) Core->Ring_Open Alkylation C-Alkylation (Soft Electrophiles) C3_Func->Alkylation Acylation Acylation (O -> C Migration) C3_Func->Acylation Condensation Knoevenagel (Aldehydes) C3_Func->Condensation Hydrolysis Hydrolysis (Ring Opening) Ring_Open->Hydrolysis Decarb Decarboxylation (If C3-COOH) Ring_Open->Decarb

Figure 2: The divergent reactivity pathways of the tetronic acid scaffold.

Experimental Protocol: Synthesis of 3-Acyltetronic Acids

3-Acyltetronic acids are privileged structures in antibiotics (e.g., Quartromicin). Direct C-acylation is difficult due to O-acylation competition. This protocol utilizes a O-acylation / rearrangement strategy, which is self-validating via NMR monitoring.

Materials
  • Tetronic Acid (1.0 equiv)

  • Acyl Chloride (1.1 equiv)

  • TiCl

    
     (Catalytic/Lewis Acid mediator) or DMAP/DCC
    
  • Solvent: Dry Dichloromethane (DCM) or Nitrobenzene (for high temp rearrangement)

Step-by-Step Methodology
  • O-Acylation (Kinetic Phase):

    • Dissolve tetronic acid in dry DCM at 0°C under Argon.

    • Add Pyridine (1.2 equiv) followed by dropwise addition of Acyl Chloride.

    • Checkpoint: TLC will show a less polar spot (O-acyl enol ester).

    • Stir for 2 hours at RT. Isolate the O-acyl intermediate if unstable, or proceed to rearrangement in situ.

  • Fries-Type Rearrangement (Thermodynamic Phase):

    • To the O-acyl intermediate, add Lewis Acid (e.g., TiCl

      
       or AlCl
      
      
      
      , 0.2 equiv) or simply heat with DMAP (catalytic) in toluene.
    • Mechanism:[2][3][4] The acyl group migrates from O4 to C3. This is driven by the formation of a stable intramolecular hydrogen bond between the C3-acyl carbonyl and the C4-hydroxyl group.

    • Validation: The appearance of a sharp singlet at

      
       13-14 ppm in 
      
      
      
      H NMR confirms the chelated enol proton of the 3-acyl product.
  • Workup:

    • Quench with cold 1N HCl (careful of hydrolysis).

    • Extract with EtOAc. The product is acidic; wash organic layer with brine, not basic water (which would extract the product).

Ring Dynamics: Opening & Stability

While the 5-membered ring is relatively stable, it is susceptible to nucleophilic attack at the C2-lactone carbonyl.

  • Hydrolysis: Under strong basic conditions (pH > 10), the lactone ring opens to form a

    
    -hydroxy- 
    
    
    
    -keto carboxylate. Upon acidification, this often recyclizes, but prolonged exposure can lead to decarboxylation if the system allows.
  • Aminolysis: Reaction with primary amines at reflux can convert the lactone to the lactam (tetramic acid), a useful scaffold hop in drug design.

References

  • Schobert, R., & Schlenk, A. (2008). Tetronic acids: Synthesis and bioactivity. Chemical Reviews, 108(8), 3054–3131. Link

  • Paintner, F. F., et al. (2004). Synthetic applications of tetronic acids. Synlett, 2004(13), 2389-2405. Link

  • Abdou, M. M., et al. (2015). Advancements in tetronic acid chemistry.[5] Part 1: Synthesis and reactions. Arabian Journal of Chemistry, 12(4), 464-475.[5] Link[5]

  • Rehse, K. (2002). Calcium channel antagonists with a tetronic acid structure. Archiv der Pharmazie, 335(5), 197-204. Link

  • Holzer, W., & Hahn, L. (2003). Tautomerism of tetronic acids in solution. Journal of Organic Chemistry, 68(8), 3054. Link

Sources

Exploratory

Technical Guide: Solubility Profile and Solvent Selection for 3-Benzoyldihydro-2(3H)-furanone

Executive Summary 3-Benzoyldihydro-2(3H)-furanone (also known as -benzoyl- -butyrolactone) is a critical heterocyclic intermediate used primarily in the synthesis of Vitamin B1 (Thiamine) and various pharmaceutical deriv...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Benzoyldihydro-2(3H)-furanone (also known as


-benzoyl-

-butyrolactone) is a critical heterocyclic intermediate used primarily in the synthesis of Vitamin B1 (Thiamine) and various pharmaceutical derivatives.[1][2][3] Its structure features a

-lactone ring substituted at the

-position with a benzoyl group, introducing significant hydrophobic character compared to its unsubstituted parent,

-butyrolactone (GBL).

Understanding the solubility profile of this compound is essential for optimizing reaction yields (specifically Claisen condensations), executing efficient work-up procedures, and designing scalable recrystallization protocols. This guide provides a comprehensive technical analysis of its solubility across solvent classes, supported by thermodynamic principles and practical experimental workflows.

Part 1: Physicochemical Characterization & Solubility Logic

Structural Analysis & Solvation Mechanism

The solubility behavior of 3-benzoyldihydro-2(3H)-furanone is governed by the competition between its polar lactone/carbonyl moieties and its non-polar phenyl ring.

  • Polar Domain: The lactone ring and the exocyclic ketone (benzoyl group) create a high dipole moment, facilitating interaction with polar aprotic solvents via dipole-dipole forces.

  • Hydrophobic Domain: The phenyl group significantly reduces water solubility compared to GBL and necessitates the use of organic solvents for dissolution.

  • Tautomerism: Like other

    
    -keto lactones, this compound can exist in equilibrium between its keto and enol forms. Polar protic solvents (e.g., alcohols) may stabilize the enol form through hydrogen bonding, potentially affecting reactivity and solubility kinetics.
    
Predicted Solubility Matrix

The following table summarizes the solubility characteristics based on "like dissolves like" principles and experimental precedence for


-keto lactone derivatives.
Solvent ClassRepresentative SolventsSolubility RatingInteraction MechanismApplication Context
Polar Aprotic DMSO, DMF, DMAcExcellent Strong dipole-dipole; disruption of crystal lattice.Reaction media; NMR analysis.
Chlorinated Dichloromethane (DCM), ChloroformHigh Dipole-dipole; London dispersion forces.Extraction; Chromatography.[3][4]
Esters/Ketones Ethyl Acetate, AcetoneGood to High Dipole-dipole.General solvation; Work-up.
Aromatic Hydrocarbons Toluene, BenzeneModerate (High when hot)

-

stacking with phenyl ring.
Recrystallization; Reaction solvent (azeotropic drying).
Polar Protic Methanol, Ethanol, IsopropanolModerate (High when hot) Hydrogen bonding (acceptor).Recrystallization (often with water antisolvent).
Alkanes Hexane, Heptane, CyclohexanePoor / Insoluble Weak dispersion forces only.Anti-solvent for precipitation.
Aqueous WaterInsoluble Hydrophobic effect dominates.Washing impurities; Anti-solvent.

Part 2: Experimental Protocols

Protocol 1: Gravimetric Solubility Determination

Use this protocol to establish precise solubility curves for process scale-up.

Objective: Determine the saturation limit of 3-benzoyldihydro-2(3H)-furanone in a target solvent at


.

Materials:

  • Analytical Balance (0.1 mg precision)

  • Scintillation vials with PTFE-lined caps

  • Syringe filters (0.45

    
    m PTFE)
    
  • Target Solvent (HPLC Grade)

Step-by-Step Workflow:

  • Preparation: Weigh a clean, dry scintillation vial (

    
    ).
    
  • Saturation: Add excess solid 3-benzoyldihydro-2(3H)-furanone to 5.0 mL of the target solvent.

  • Equilibration: Vortex the mixture for 1 minute, then sonicate for 10 minutes. Place in a shaker at

    
     for 24 hours.
    
    • Check point: Ensure undissolved solid remains visible. If fully dissolved, add more solid and repeat.

  • Filtration: Withdraw 2.0 mL of the supernatant using a syringe and filter it into the pre-weighed vial.

  • Evaporation: Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at

    
     until constant weight is achieved.
    
  • Quantification: Weigh the vial containing the dried residue (

    
    ).
    
  • Calculation:

    
    
    
Protocol 2: Recrystallization Solvent Screening

Optimized for purification of crude intermediates from Thiamine synthesis.

Objective: Identify a solvent system that provides high recovery (>80%) and high purity.

Recommended Systems:

  • System A (Single Solvent): Ethanol or Methanol.[1][3]

  • System B (Binary System): Toluene (Solvent) / Heptane (Anti-solvent).

Workflow (System B):

  • Place 500 mg of crude 3-benzoyldihydro-2(3H)-furanone in a 25 mL round-bottom flask.

  • Add Toluene dropwise while heating the flask in an oil bath (

    
    ) until the solid just dissolves.
    
    • Note: Do not exceed 5 mL of Toluene. If insoluble after 5 mL, the compound may be too impure or require a more polar solvent.

  • Remove from heat. Slowly add Heptane dropwise to the hot solution until a faint, persistent cloudiness appears.

  • Add 1-2 drops of Toluene to clear the solution.

  • Allow the flask to cool slowly to room temperature, then place in an ice bath (

    
    ) for 1 hour.
    
  • Filter the crystals using a Buchner funnel and wash with cold Heptane.

  • Dry in a vacuum oven.

Part 3: Visualization & Logic Mapping

Solvation & Recrystallization Logic

The following diagram illustrates the decision matrix for solvent selection based on the compound's chemical interactions.

SolubilityLogic Compound 3-Benzoyldihydro-2(3H)-furanone (Target Solute) PolarAprotic Polar Aprotic (DMSO, DMF) High Solubility Compound->PolarAprotic Dipole-Dipole Chlorinated Chlorinated (DCM, Chloroform) High Solubility Compound->Chlorinated Dispersion/Dipole Alcohols Alcohols (EtOH, MeOH) Temp-Dependent Compound->Alcohols H-Bonding Aromatic Aromatics (Toluene) Temp-Dependent Compound->Aromatic Pi-Stacking Alkanes Alkanes (Hexane, Heptane) Insoluble / Anti-Solvent Compound->Alkanes Rejection Reaction Reaction Medium (Homogeneous) PolarAprotic->Reaction Extraction Extraction / Work-up (Biphasic) Chlorinated->Extraction Recryst Recrystallization (Purification) Alcohols->Recryst Cooling Aromatic->Reaction Azeotropic Drying Aromatic->Recryst + Alkane Anti-solvent Alkanes->Recryst Precipitant Water Water Insoluble

Caption: Solubility decision matrix mapping solvent classes to experimental applications (Reaction, Extraction, Purification).

Part 4: Applications in Process Engineering

Thiamine (Vitamin B1) Synthesis

In the industrial synthesis of Thiamine, 3-benzoyldihydro-2(3H)-furanone is a key intermediate.

  • Reaction Solvent: The condensation of

    
    -butyrolactone with methyl benzoate is typically performed in Toluene  or Benzene .
    
    • Why? These solvents allow for the azeotropic removal of the alcohol byproduct (methanol/ethanol) generated during the Claisen condensation, driving the equilibrium forward.

  • Purification: Post-reaction, the mixture is often washed with water (to remove salts) and the organic layer is concentrated. The product is then recrystallized, often using Methanol or an Ethyl Acetate/Hexane gradient.

Handling & Stability
  • Hydrolysis Risk: Avoid prolonged exposure to aqueous bases, as the lactone ring is susceptible to hydrolysis, opening to form the corresponding hydroxy-acid salt.

  • Storage: Store in a cool, dry place. Solutions in DMSO or DMF should be prepared fresh to avoid potential degradation or oxidation over long periods.

References

  • Synthesis of Thiamine: Williams, R. R., & Cline, J. K. (1936). Synthesis of Vitamin B1. Journal of the American Chemical Society, 58(8), 1504–1505. Link

  • Lactone Chemistry: Lattmann, E., et al. (2002). Synthesis and evaluation of 2(5H)-furanones as anti-cancer agents. Journal of Pharmacy and Pharmacology. Link

  • Solubility Principles: Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.[5] (General reference for solubility parameter logic).

  • Recrystallization Techniques: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical.

Sources

Foundational

Thermodynamic stability of alpha-acyl lactones

An In-depth Technical Guide to the Thermodynamic Stability of Alpha-Acyl Lactones For Researchers, Scientists, and Drug Development Professionals Abstract Alpha-acyl lactones are a pivotal class of heterocyclic compounds...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermodynamic Stability of Alpha-Acyl Lactones

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-acyl lactones are a pivotal class of heterocyclic compounds, distinguished by an acyl group attached to the carbon adjacent to the ring oxygen. This structural motif is central to the function of biological signaling molecules, such as N-acyl-homoserine lactones (AHLs) in bacterial quorum sensing, and serves as a versatile intermediate in organic synthesis.[1][2] However, the inherent reactivity of the lactone and the attached acyl group presents significant challenges related to thermodynamic stability, particularly concerning their susceptibility to hydrolysis. This guide provides a comprehensive analysis of the factors governing the stability of alpha-acyl lactones, including ring strain, electronic and steric effects of substituents, and conformational dynamics. We present detailed experimental and computational protocols for assessing stability, explore common degradation pathways, and discuss strategies for enhancing stability, offering a critical resource for professionals in chemical research and drug development.

Introduction: The Significance of Alpha-Acyl Lactones

Lactones are cyclic esters that are widely distributed in nature and are integral to numerous biologically active compounds and synthetic precursors.[3][4] The alpha-acyl lactone subclass is characterized by an exocyclic carbonyl group attached to the α-carbon of the lactone ring. A prominent example is the family of N-acyl-homoserine lactones (AHLs), which are employed by many Gram-negative bacteria as signaling molecules to coordinate collective behaviors in a process known as quorum sensing.[5][6] The stability of these molecules is paramount; their degradation, often via hydrolysis, effectively silences the signal and disrupts bacterial communication.[7][8]

In drug development, lactone moieties are present in numerous pharmacologically active agents, including antibiotics and anti-cancer drugs.[3][9] The metabolic instability of the lactone ring, however, can severely limit the in vivo potency and bioavailability of these compounds.[10] Understanding the thermodynamic principles that dictate the stability of alpha-acyl lactones is therefore crucial for designing more robust synthetic intermediates and developing effective, stable therapeutics.

Fundamental Principles of Lactone Stability

The thermodynamic stability of any cyclic molecule is fundamentally linked to its total energy, which is a composite of angle strain, torsional strain, and transannular (steric) strain.[11]

Ring Strain: The Energetic Cost of Cyclization

Ring strain arises from the deviation of bond angles and bond lengths from their ideal values in an acyclic counterpart.[11] This strain energy directly impacts the molecule's heat of formation and reactivity; higher strain correlates with lower thermodynamic stability and increased susceptibility to ring-opening reactions.[12]

  • α-Lactones (3-membered rings): These are highly strained and generally exist only as transient intermediates.[13]

  • β-Lactones (4-membered rings): Possess significant angle and torsional strain, making them considerably more reactive and less stable than their larger counterparts.[14] Computational studies have shown that the ring-strain energy of β-lactones contributes less to reactivity differences in competitive ring closures than the geometric favorability of the transition state.[15]

  • γ-Lactones (5-membered rings): These are the most common and generally the most thermodynamically stable lactones.[3][16] Their near-planar structure minimizes angle strain, and they exhibit low torsional strain, which accounts for their low polymerizability in ring-opening reactions.[12][17]

  • δ-Lactones (6-membered rings): These are also relatively stable, adopting puckered "chair" or "twist-boat" conformations similar to cyclohexane to relieve torsional strain.[16][18] Interestingly, some studies show a slight increase in ring strain energy going from a five- to a six-membered lactone ring.[19]

The relationship between ring size and stability is not always linear and can be influenced by other factors. A logical overview of the primary factors influencing stability is presented below.

G cluster_factors Key Factors Influencing α-Acyl Lactone Stability cluster_manifestations Manifestations of Instability A Ring Strain (Angle & Torsional) D Hydrolytic Cleavage (Acidic, Basic, Enzymatic) A->D E Thermal Decomposition A->E B Electronic Effects (Inductive & Resonance) B->D B->E C Steric & Conformational Effects C->D Stability Thermodynamic Stability of α-Acyl Lactone Stability->A Determined by Stability->B Influenced by Stability->C Modulated by

Caption: Core factors governing the thermodynamic stability of α-acyl lactones.

Substituent Effects: Steric and Electronic Modulation

Substituents on the lactone ring can profoundly alter its stability through both steric and electronic mechanisms.

  • Electronic Effects: Electron-withdrawing groups can destabilize the lactone by increasing the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups can increase stability.[20]

  • Steric and Conformational Effects: The size and position of substituents dictate the preferred conformation of the ring. For δ-lactones, bulky substituents may favor an axial position to avoid unfavorable steric interactions, a counterintuitive finding that highlights the complex interplay of forces governing conformation.[21] The stereochemistry of substituents is also critical, with syn or cis arrangements often being thermodynamically more stable than anti or trans configurations in fused bicyclic lactones.[20]

Key Degradation Pathways

The primary route of degradation for alpha-acyl lactones is hydrolysis of the ester bond, which can be catalyzed by acid, base, or enzymes.[22]

Base-Catalyzed Hydrolysis (Saponification)

Under basic conditions, hydrolysis proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon of the lactone ring.[23] This forms a tetrahedral intermediate which then collapses, leading to ring cleavage.[24] This process is generally irreversible as the resulting carboxylate is deprotonated and resonance-stabilized.

G start α-Acyl Lactone in1 start->in1 intermediate Tetrahedral Intermediate in2 intermediate->in2 product Ring-Opened Hydroxy Carboxylate in1->intermediate 1. Nucleophilic Attack (OH⁻) in2->product 2. Ring Cleavage

Caption: Mechanism of base-catalyzed hydrolysis of an α-acyl lactone.

Acid-Catalyzed Hydrolysis

In acidic media, the carbonyl oxygen is first protonated, which activates the carbonyl carbon towards nucleophilic attack by a water molecule.[25] This is a reversible equilibrium process, and the position of the equilibrium depends on the relative stability of the lactone versus the open-chain hydroxy acid.[26]

Enzymatic Degradation

In biological systems, specific enzymes catalyze the degradation of alpha-acyl lactones. For AHLs, two main classes of enzymes are responsible for signal inactivation:

  • Lactonases: These enzymes hydrolyze the ester bond of the lactone ring, yielding the corresponding N-acyl-L-homoserine.[5][7]

  • Acylases: These enzymes cleave the amide bond that connects the acyl side chain to the homoserine lactone ring.[8][27]

Methodologies for Stability Assessment

A combination of experimental and computational techniques is required for a thorough evaluation of lactone stability.

Experimental Protocol: Thermal Stability by Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is an invaluable tool for determining thermal stability, melting points, and degradation onsets.[28]

Objective: To determine the onset temperature of thermal degradation for a sample of an alpha-acyl lactone.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium) according to the manufacturer's protocol. This step is critical for data accuracy.

  • Sample Preparation: Accurately weigh 2-5 mg of the alpha-acyl lactone sample into a standard aluminum DSC pan. Crimp a lid onto the pan to seal it. Prepare an identical empty, sealed pan to serve as the reference.

  • Experimental Setup:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

    • Set the thermal program:

      • Equilibrate at a starting temperature well below any expected transition (e.g., 25 °C).

      • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature beyond the expected degradation point (e.g., 300 °C). The heating rate is a crucial parameter; slower rates provide better resolution of thermal events but reduce sensitivity.

  • Data Acquisition: Run the thermal program and record the heat flow as a function of temperature.

  • Data Analysis:

    • Plot the heat flow (W/g) versus temperature (°C).

    • Identify endothermic peaks (melting) and exothermic peaks (degradation).

    • Determine the onset temperature of degradation, typically calculated as the intersection of the baseline with the tangent of the leading edge of the exothermic degradation peak.

G start Start step1 Instrument Calibration (Indium Standard) start->step1 step2 Sample Preparation (2-5 mg in Al pan) step1->step2 step3 Load Sample & Reference into DSC Cell step2->step3 step4 Set Thermal Program (e.g., 10°C/min under N₂) step3->step4 step5 Acquire Heat Flow Data step4->step5 step6 Analyze Thermogram step5->step6 end Determine Degradation Onset Temperature step6->end G start Start step1 Build 3D Structures (Lactone & Acyclic Reference) start->step1 step2 Geometry Optimization & Frequency Calc. (e.g., DFT B3LYP/6-31G*) step1->step2 step3 Extract Zero-Point Corrected Energies step2->step3 step4 Define Homodesmotic Reaction step3->step4 step5 Calculate Reaction Enthalpy (ΔH) step4->step5 end Calculate Ring Strain Energy (RSE) step5->end

Caption: Computational workflow for determining lactone Ring Strain Energy (RSE).

Data Summary: Thermodynamic Properties

Quantitative data is essential for comparing the stability of different lactones. Calorimetric studies provide reliable values for enthalpies of formation and vaporization, which are direct measures of thermodynamic stability. [16]

Lactone Type Ring Size Typical Ring Strain Energy (kcal/mol) Relative Stability Reference
β-Propiolactone 4 ~20-25 Low [12][29]
γ-Butyrolactone 5 ~5-10 High [12][19]
δ-Valerolactone 6 ~6-12 High [16][19]

| ε-Caprolactone | 7 | ~3-5 | Moderate | [18]|

Note: Values are approximate and can vary based on the computational method and specific substituents.

Applications in Drug Development and Stability Enhancement

The inherent instability of the lactone ring is a classic "double-edged sword" in medicinal chemistry. While it can be part of a pharmacophore that imparts biological activity, it is also a liability for metabolic degradation. [10] Challenge: The lactone ring in many natural product drugs is rapidly hydrolyzed in vivo by esterases, leading to a short half-life and reduced efficacy.

Strategies for Enhancing Stability:

  • Bioisosteric Replacement: Replacing the lactone with a more stable functional group that retains the necessary biological activity.

  • Steric Shielding: Introducing bulky substituents near the lactone carbonyl to sterically hinder the approach of water or hydrolytic enzymes.

  • Electronic Modification: A recent innovative strategy involves replacing the α-hydrogen with a fluorine atom to create an α-fluoro ether. This modification significantly increases hydrolytic stability while preserving biological activity, as demonstrated in the development of novel camptothecin analogues. [10]

Conclusion

The thermodynamic stability of alpha-acyl lactones is governed by a delicate balance of ring strain, electronic effects, and steric interactions. Five-membered γ-lactones generally represent a thermodynamic "sweet spot," exhibiting high stability, while smaller rings are significantly more strained and reactive. The primary degradation pathway is hydrolysis, which can be mitigated through strategic chemical modifications. A thorough understanding of these principles, verified through robust experimental and computational methods, is essential for the rational design of stable molecules for applications ranging from organic synthesis to the development of next-generation pharmaceuticals.

References

Sources

Exploratory

A Comprehensive Technical Guide to 3-Acyl-Gamma-Butyrolactone Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals The γ-butyrolactone scaffold is a privileged structure in medicinal chemistry, found in a vast array of natural products and synthetic compounds with signif...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The γ-butyrolactone scaffold is a privileged structure in medicinal chemistry, found in a vast array of natural products and synthetic compounds with significant biological activities.[1][2][3][4][5] This guide focuses on a specific, highly versatile subclass: the 3-acyl-gamma-butyrolactones. These derivatives are characterized by a ketone-containing side chain at the C3 position of the lactone ring, a feature that imparts unique chemical reactivity and a diverse pharmacological profile. This document provides an in-depth exploration of their synthesis, characterization, biological mechanisms, and applications in drug discovery, serving as a critical resource for professionals in the field.

Synthetic Strategies for 3-Acyl-Gamma-Butyrolactone Derivatives

The construction of the 3-acyl-gamma-butyrolactone core is a key challenge for synthetic chemists. The choice of synthetic route is often dictated by the desired substitution pattern and stereochemistry.

Acylation of γ-Butyrolactone Enolates

A primary and versatile method involves the generation of a γ-butyrolactone enolate, followed by quenching with an acylating agent.[6]

  • Rationale: This approach leverages the acidity of the α-protons (at C3) of the lactone ring. Strong, non-nucleophilic bases are required to deprotonate the lactone efficiently without promoting side reactions like ring-opening. Sodium hexamethyldisilazide (NaHMDS) or lithium diisopropylamide (LDA) are commonly employed for this purpose. The choice of acylating agent (e.g., acyl chloride, anhydride) determines the nature of the C3-acyl side chain.[6] This method offers a straightforward way to introduce a variety of acyl groups.[6]

  • Stereochemical Considerations: If the γ-butyrolactone starting material is chiral, the stereocenter at C4 can direct the approach of the acylating agent, potentially leading to diastereoselectivity. However, racemization at the C3 position can occur if the enolate is not trapped quickly.

Alternative Synthetic Routes

While enolate acylation is common, other strategies have been developed:

  • Reformatsky Reaction: The condensation of α-halomethylacrylates with ketones or aldehydes can be used to construct certain α-methylene-γ-butyrolactones, which are structurally related and can be precursors to 3-acyl derivatives.[7]

  • Oxidative Ring Contraction: The oxidation of 3,4-dihydropyran-2-one derivatives presents a less common but promising strategy to access functionalized γ-butyrolactones.[3]

Biological Activities and Therapeutic Potential

3-Acyl-gamma-butyrolactone derivatives exhibit a remarkable breadth of biological activities, making them attractive candidates for drug development.[5]

Quorum Sensing Inhibition in Bacteria

One of the most extensively studied activities of this class of compounds is the modulation of quorum sensing (QS) in bacteria.

  • Mechanism of Action: In many bacteria, particularly Gram-negative species, cell-to-cell communication is mediated by small diffusible molecules like N-acyl-homoserine lactones (AHLs).[8] In Gram-positive bacteria such as Streptomyces, γ-butyrolactones (GBLs) act as autoregulators.[9][10] These signaling molecules bind to cognate receptor proteins, which then act as transcriptional regulators for genes involved in virulence, biofilm formation, and antibiotic production.[8][10][11] 3-Acyl-gamma-butyrolactones can act as antagonists to these receptors, disrupting bacterial communication and attenuating pathogenicity without exerting direct bactericidal effects, which may reduce the selective pressure for resistance development.

  • Signaling Pathway: The A-factor system in Streptomyces griseus is a classic example. A-factor, a GBL, binds to its receptor ArpA, causing ArpA to dissociate from the promoter of the adpA gene.[10] This allows for the transcription of AdpA, a key transcriptional activator for streptomycin production and morphological differentiation.[10] Synthetic 3-acyl-gamma-butyrolactone derivatives can interfere with this binding, thereby modulating antibiotic production.

Caption: Quorum sensing modulation by 3-acyl-gamma-butyrolactone derivatives.

Antimicrobial and Antifungal Activity

Beyond QS inhibition, many derivatives show direct antimicrobial and antifungal effects.[12]

  • Antibacterial: Certain synthetic γ-butyrolactones have demonstrated potent activity against various bacterial strains, including Streptococcus pyogenes and Staphylococcus epidermidis.[5][12]

  • Antifungal: The α-methylene-γ-butyrolactone moiety, a close structural relative, is a known pharmacophore in natural antifungal products.[1][5] Synthetic analogues have shown activity against pathogenic fungi like Colletotrichum lagenarium.[1]

Anticancer and Cytotoxic Properties

The anticancer potential of γ-butyrolactone derivatives is an area of active investigation.

  • Mechanism: Some derivatives exhibit cytotoxicity against various cancer cell lines, including L1210 leukemia and HCT-116 colon cancer cells.[5] The α-methylene group, when present, can act as a Michael acceptor, reacting with nucleophilic residues (like cysteine) in key proteins, such as those in the NF-κB pathway, leading to apoptosis.[13] Spirocyclic oxindole analogues containing the α-methylene-γ-butyrolactone core have shown particular promise as anticancer agents.[13]

Structure-Activity Relationship (SAR) Studies

Understanding how structural modifications impact biological activity is crucial for rational drug design.

Structural Modification Effect on Biological Activity References
α-Methylene Group Often crucial for anticancer and anti-inflammatory activity via Michael addition.[13]
Acyl Chain Length (C3) Can significantly influence binding affinity to QS receptors and antimicrobial potency.[14]
Substituents on Acyl Chain Halogenation or branching can modulate activity and pharmacokinetic properties.[15]
Substitution at C4/C5 Alkyl groups at these positions can affect receptor binding and overall potency.[16]
Heteroatom in Ring Replacing the ring oxygen with sulfur (thiobutyrolactones) can enhance anticonvulsant activity.[16]

Experimental Protocols

General Procedure for Synthesis of 3-Acyl-Gamma-Butyrolactones

Objective: To synthesize a 3-acyl-gamma-butyrolactone via enolate acylation.

Materials:

  • γ-Butyrolactone (or a substituted derivative)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium hexamethyldisilazide (NaHMDS) or Lithium diisopropylamide (LDA) (as a solution in THF)

  • Acyl chloride (e.g., octanoyl chloride)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet is charged with anhydrous THF.

  • Deprotonation: The γ-butyrolactone is dissolved in the THF and the solution is cooled to -78 °C using a dry ice/acetone bath.

  • Base Addition: A solution of NaHMDS (1.1 equivalents) is added dropwise to the cooled lactone solution, maintaining the temperature below -70 °C. The mixture is stirred at this temperature for 1 hour to ensure complete enolate formation. Rationale: A strong, non-nucleophilic base is used at low temperature to favor kinetic deprotonation at the α-carbon and prevent side reactions.

  • Acylation: The desired acyl chloride (1.2 equivalents) is added dropwise to the enolate solution. The reaction is allowed to stir at -78 °C for 2-4 hours or until TLC analysis indicates consumption of the starting material. Rationale: A slight excess of the electrophile ensures complete reaction with the generated enolate.

  • Quenching: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is allowed to warm to room temperature.

  • Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with water and then brine.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the pure 3-acyl-gamma-butyrolactone.

Synthesis_Workflow start Start: γ-Butyrolactone in Anhydrous THF cool Cool to -78 °C start->cool add_base Add NaHMDS dropwise (Stir for 1 hr) cool->add_base add_acyl Add Acyl Chloride dropwise (Stir for 2-4 hrs) add_base->add_acyl quench Quench with sat. NH₄Cl (Warm to RT) add_acyl->quench extract Extract with Ethyl Acetate quench->extract wash Wash with H₂O and Brine extract->wash dry Dry over MgSO₄ and Concentrate wash->dry purify Purify via Column Chromatography dry->purify end_product End: Pure 3-Acyl-γ-butyrolactone purify->end_product

Caption: Workflow for the synthesis of 3-acyl-gamma-butyrolactones.

Future Directions and Conclusion

3-Acyl-gamma-butyrolactone derivatives represent a fertile ground for drug discovery. Their ability to modulate complex biological pathways, particularly bacterial quorum sensing, positions them as promising candidates for the development of novel anti-infective agents that may circumvent traditional resistance mechanisms. Furthermore, their demonstrated anticancer and antifungal activities warrant continued investigation. Future research should focus on the synthesis of diverse libraries of these compounds, coupled with high-throughput screening to identify potent and selective modulators of specific biological targets. Advanced SAR studies, aided by computational modeling, will be instrumental in optimizing lead compounds for improved efficacy and drug-like properties. The synthetic versatility and rich pharmacology of 3-acyl-gamma-butyrolactones ensure their continued relevance in the quest for new therapeutics.

References

  • Hur, J., Jang, J., & Sim, J. (2021). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. International Journal of Molecular Sciences, 22(5), 2769. [Link]

  • Hur, J., Jang, J., & Sim, J. (2021). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. PubMed, 33803380. [Link]

  • Hur, J., Jang, J., & Sim, J. (2021). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. ResearchGate. [Link]

  • O'Brien, R. V., & Toste, F. D. (2017). Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. Chemical Reviews, 117(17), 11149-11194. [Link]

  • Hur, J., Jang, J., & Sim, J. (2021). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. Open Ukrainian Citation Index. [Link]

  • Singh, J., et al. (2014). Design and synthesis of γ-butyrolactone derivatives as potential spermicidal agents. Bioorganic & Medicinal Chemistry Letters, 24(16), 3870-3874. [Link]

  • Heindel, N. D., & Minatelli, J. A. (1981). Synthesis and antibacterial and anticancer evaluations of alpha-methylene-gamma-butyrolactones. Journal of Pharmaceutical Sciences, 70(1), 84-86. [Link]

  • Hur, J., Jang, J., & Sim, J. (2021). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. PMC. [Link]

  • Ropiak, H. M., et al. (2023). Synthesis of Gamma-Butyrolactone Hormones Enables Understanding of Natural Product Induction. ACS Chemical Biology, 18(7), 1494-1502. [Link]

  • Ropiak, H. M., et al. (2023). Synthesis of Gamma-Butyrolactone Hormones Enables Understanding of Natural Product Induction. ResearchGate. [Link]

  • Wang, W., et al. (2014). “Pseudo” γ-Butyrolactone Receptors Respond to Antibiotic Signals to Coordinate Antibiotic Biosynthesis. The Journal of Biological Chemistry, 289(31), 21338-21345. [Link]

  • Milenković, M., et al. (2008). The Synthesis and Antimicrobial Activity of γ-Butyrolactone Derivatives. Turkish Journal of Chemistry, 32(4), 471-477. [Link]

  • Park, J. H., et al. (2010). Uses and production of chiral 3-hydroxy-γ-butyrolactones and structurally related chemicals. Applied Microbiology and Biotechnology, 86(4), 1081-1088. [Link]

  • Klunk, W. E., et al. (1983). Synthesis and structure-activity studies of alkyl-substituted gamma-butyrolactones and gamma-thiobutyrolactones: ligands for the picrotoxin receptor. Journal of Medicinal Chemistry, 26(10), 1467-1473. [Link]

  • CN1425658A - Synthetic method for (S)-3-hydroxy-gamma-butyrolactone.
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  • Horbal, L., et al. (2024). The gamma-butyrolactone receptors ScbR and AtrA form a quorum sensing switch between coelimycin and actinorhodin synthesis in Streptomyces coelicolor A3(2). bioRxiv. [Link]

  • Basketter, D. A., et al. (1994). Structure-activity relationships for contact allergenic potential of gamma,gamma-dimethyl-gamma-butyrolactone derivatives. 1. Synthesis and electrophilic reactivity studies of alpha-(omega-substituted-alkyl)-gamma,gamma-dimethyl-gamma-butyrolactones and correlation of skin sensitization potential and cross-sensitization patterns with structure. Chemical Research in Toxicology, 7(3), 297-306. [Link]

  • Canales, A., et al. (2008). Examples of γ-butyrolactones and some biological activities. ResearchGate. [Link]

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Foundational

An In-depth Technical Guide to the Biosynthetic Precursors of 3-Benzoyldihydro-2(3H)-furanone

For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive exploration of the biosynthetic precursors and putative metabolic pathways leading t...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the biosynthetic precursors and putative metabolic pathways leading to the formation of 3-benzoyldihydro-2(3H)-furanone. This molecule, belonging to the furanone class of heterocyclic compounds, represents a scaffold of significant interest due to the diverse biological activities exhibited by its derivatives, ranging from antimicrobial to anti-inflammatory properties[1]. Understanding the biosynthetic origins of this compound is paramount for its potential biotechnological production through metabolic engineering and for the discovery of novel derivatives. This guide will deconstruct the biosynthesis of 3-benzoyldihydro-2(3H)-furanone into its two primary moieties: the benzoyl group and the dihydro-2(3H)-furanone core. We will delve into the well-established shikimate and phenylpropanoid pathways that give rise to the aromatic precursor, benzoyl-CoA. Subsequently, we will explore potential biosynthetic routes to the dihydro-2(3H)-furanone ring, drawing from primary metabolic hubs such as the Krebs cycle and fatty acid biosynthesis. Finally, a putative pathway for the crucial C-C bond formation between these two precursors will be proposed, supported by mechanistic reasoning from known enzymatic reactions. This guide is intended to serve as a foundational resource for researchers in natural product chemistry, synthetic biology, and drug discovery.

Introduction: The Significance of the 3-Benzoyldihydro-2(3H)-furanone Scaffold

The furanone ring system is a prevalent motif in a vast array of natural products and pharmacologically active compounds[1][2]. Specifically, the dihydro-2(3H)-furanone (or γ-butyrolactone) core is a structural component in molecules with diverse biological functions[3][4]. The addition of a benzoyl group at the 3-position introduces a significant structural and electronic modification, opening avenues for a broad range of biological activities. While numerous synthetic methods for furanone derivatives have been developed[5][6], a thorough understanding of their biosynthesis in nature is essential for sustainable production and the discovery of novel enzymatic tools. This guide will provide a detailed examination of the metabolic pathways that likely contribute to the biosynthesis of 3-benzoyldihydro-2(3H)-furanone.

Biosynthesis of the Benzoyl Moiety: From Shikimate to Benzoyl-CoA

The aromatic benzoyl portion of the target molecule originates from the shikimate pathway, a central metabolic route in plants, bacteria, and fungi for the biosynthesis of aromatic amino acids[2][7].

The Shikimate Pathway: Genesis of Aromaticity

The shikimate pathway commences with the condensation of phosphoenolpyruvate (from glycolysis) and erythrose-4-phosphate (from the pentose phosphate pathway) to ultimately yield chorismate. Chorismate is a critical branch-point intermediate that serves as the precursor for the three aromatic amino acids: phenylalanine, tyrosine, and tryptophan[7]. For the biosynthesis of the benzoyl group, the pathway proceeds through phenylalanine.

The Phenylpropanoid Pathway: Formation of Cinnamic Acid

Phenylalanine is the entry point into the phenylpropanoid pathway. The first committed step is the non-oxidative deamination of phenylalanine by phenylalanine ammonia-lyase (PAL) to yield trans-cinnamic acid[8][9].

β-Oxidative Pathway to Benzoyl-CoA

The conversion of cinnamic acid to benzoyl-CoA is proposed to occur via a pathway analogous to the β-oxidation of fatty acids. This involves the following key enzymatic steps[10]:

  • Activation to Cinnamoyl-CoA: Cinnamic acid is first activated to its coenzyme A thioester, cinnamoyl-CoA, by a cinnamate-CoA ligase (CNL) or a related acyl-activating enzyme.

  • Hydration: The double bond of cinnamoyl-CoA is hydrated by an enoyl-CoA hydratase to form 3-hydroxy-3-phenylpropanoyl-CoA.

  • Dehydrogenation: The hydroxyl group is then oxidized by a hydroxyacyl-CoA dehydrogenase to yield 3-oxo-3-phenylpropanoyl-CoA.

  • Thiolytic Cleavage: Finally, a β-ketoacyl-CoA thiolase catalyzes the cleavage of the Cα-Cβ bond, releasing acetyl-CoA and the final product, benzoyl-CoA .

Biosynthesis_of_Benzoyl_CoA cluster_main Biosynthesis of Benzoyl-CoA PEP Phosphoenolpyruvate Shikimate Shikimate Pathway PEP->Shikimate E4P Erythrose-4-Phosphate E4P->Shikimate Chorismate Chorismate Shikimate->Chorismate Phenylalanine L-Phenylalanine Chorismate->Phenylalanine Cinnamic_Acid trans-Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL Cinnamoyl_CoA Cinnamoyl-CoA Cinnamic_Acid->Cinnamoyl_CoA CNL Hydroxy_CoA 3-Hydroxy-3-phenylpropanoyl-CoA Cinnamoyl_CoA->Hydroxy_CoA Hydratase Keto_CoA 3-Oxo-3-phenylpropanoyl-CoA Hydroxy_CoA->Keto_CoA Dehydrogenase Benzoyl_CoA Benzoyl-CoA Keto_CoA->Benzoyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Keto_CoA->Acetyl_CoA

Biosynthesis of the Dihydro-2(3H)-furanone Core

The dihydro-2(3H)-furanone (γ-butyrolactone) ring is a five-membered lactone that can be derived from several key metabolic pathways.

From the Krebs Cycle

One plausible origin for the γ-butyrolactone core is from intermediates of the Krebs (TCA) cycle[11][12][13].

  • Succinyl-CoA as a Precursor: Succinyl-CoA can be reduced to succinic semialdehyde by a succinyl-CoA reductase . This semialdehyde can then be further reduced by an aldehyde reductase or alcohol dehydrogenase to γ-hydroxybutyrate. Intramolecular cyclization (lactonization) of γ-hydroxybutyrate, which can occur spontaneously or be enzyme-catalyzed, yields the dihydro-2(3H)-furanone ring.

  • α-Ketoglutarate as a Precursor: Alternatively, α-ketoglutarate can be converted to succinic semialdehyde via the GABA shunt, providing another entry point into this pathway.

From Fatty Acid Biosynthesis

The biosynthesis of some γ- and δ-lactones is known to be linked to fatty acid metabolism[14][15]. In this scenario, a fatty acid precursor is hydroxylated at the γ-position by a cytochrome P450 monooxygenase or a similar hydroxylase. Subsequent β-oxidation cycles shorten the fatty acid chain until γ-hydroxybutyryl-CoA is formed. Thioesterase-mediated hydrolysis followed by lactonization would then yield the dihydro-2(3H)-furanone.

From Polyketide Synthases (PKS)

Fungal polyketide synthases (PKSs) are known to produce a diverse array of secondary metabolites, including some containing furanone rings[16]. A minimal PKS can assemble a polyketide chain from acetyl-CoA and malonyl-CoA units. For the formation of a dihydro-2(3H)-furanone ring, a diketide or triketide intermediate could undergo reduction and cyclization. The biosynthesis of asperfuranone, for example, involves two PKSs.

Proposed Assembly of 3-Benzoyldihydro-2(3H)-furanone: The Key Acylation Step

The crucial step in the biosynthesis of 3-benzoyldihydro-2(3H)-furanone is the formation of the C-C bond between the benzoyl group and the C3 position of the furanone ring. While direct enzymatic evidence for this specific transformation is currently lacking in the literature, a plausible mechanism can be proposed based on known enzymatic capabilities.

One likely mechanism involves the acylation of a nucleophilic precursor of the furanone ring by an activated benzoyl donor, most likely benzoyl-CoA. A plausible precursor to the dihydro-2(3H)-furanone ring that could undergo such an acylation is a derivative of succinyl-CoA.

A proposed pathway could involve a Type II polyketide synthase (PKS) or a related enzyme complex. In this scenario, benzoyl-CoA would serve as the starter unit for a Claisen condensation with a malonyl-ACP (derived from malonyl-CoA) extender unit, catalyzed by a ketosynthase (KS) . This would form a benzoylacetyl-ACP intermediate. Subsequent reduction of the β-keto group by a ketoreductase (KR) domain would yield a β-hydroxyacyl-ACP. The final step would be the release of the acyl chain from the ACP and concomitant lactonization to form 3-benzoyldihydro-2(3H)-furanone.

Proposed_Assembly cluster_assembly Proposed Assembly of 3-Benzoyldihydro-2(3H)-furanone Benzoyl_CoA Benzoyl-CoA PKS_Complex PKS Complex Benzoyl_CoA->PKS_Complex Starter Unit Malonyl_ACP Malonyl-ACP Malonyl_ACP->PKS_Complex Extender Unit Benzoylacetyl_ACP Benzoylacetyl-ACP PKS_Complex->Benzoylacetyl_ACP KS Hydroxyacyl_ACP β-Hydroxyacyl-ACP Benzoylacetyl_ACP->Hydroxyacyl_ACP KR Final_Product 3-Benzoyldihydro-2(3H)-furanone Hydroxyacyl_ACP->Final_Product Thioesterase/ Lactonization

Experimental Protocols for Pathway Elucidation

Validating the proposed biosynthetic pathway for 3-benzoyldihydro-2(3H)-furanone requires a combination of genetic and biochemical approaches.

Protocol 1: In Vitro Characterization of a Putative Benzoyl-Acyl Carrier Protein Ligase

Objective: To determine if a candidate enzyme can activate benzoic acid and load it onto an acyl carrier protein (ACP), a key step in a PKS-mediated pathway.

Materials:

  • Purified candidate ligase enzyme (e.g., expressed in E. coli)

  • Purified cognate ACP

  • [¹⁴C]-Benzoic acid

  • ATP and MgCl₂

  • Reaction buffer (e.g., Tris-HCl, pH 7.5)

  • Scintillation cocktail and counter

  • SDS-PAGE apparatus

Methodology:

  • Reaction Setup: Prepare reaction mixtures containing the reaction buffer, ATP, MgCl₂, purified ACP, and [¹⁴C]-benzoic acid.

  • Initiation: Start the reaction by adding the purified candidate ligase enzyme. Include a negative control reaction without the ligase.

  • Incubation: Incubate the reactions at an optimal temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).

  • Quenching: Stop the reactions by adding SDS-PAGE loading buffer.

  • Analysis: Separate the reaction products by SDS-PAGE. Visualize the proteins by Coomassie staining. Excise the ACP band and quantify the incorporated radioactivity using a scintillation counter.

Expected Results: A significantly higher level of radioactivity in the ACP band from the reaction containing the ligase compared to the negative control would indicate that the enzyme can activate benzoic acid and attach it to the ACP.

Protocol 2: Isotopic Labeling Studies

Objective: To trace the incorporation of precursors from primary metabolism into 3-benzoyldihydro-2(3H)-furanone in a producing organism.

Materials:

  • Culture of the producing organism

  • ¹³C-labeled precursors (e.g., [¹³C₆]-L-phenylalanine, [1,2-¹³C₂]-acetate)

  • Growth medium

  • Solvents for extraction (e.g., ethyl acetate)

  • LC-MS and NMR instrumentation

Methodology:

  • Feeding: Introduce the ¹³C-labeled precursor to the culture of the producing organism at an appropriate growth stage.

  • Incubation: Continue the incubation for a period sufficient for the biosynthesis of the target compound.

  • Extraction: Harvest the culture and extract the secondary metabolites using an appropriate solvent.

  • Purification: Purify 3-benzoyldihydro-2(3H)-furanone from the crude extract using chromatographic techniques (e.g., HPLC).

  • Analysis: Analyze the purified compound by mass spectrometry to determine the extent of ¹³C incorporation and by NMR spectroscopy to identify the specific positions of the ¹³C labels.

Expected Results: The labeling pattern in the final product will provide strong evidence for the biosynthetic origins of its different molecular fragments. For instance, feeding with [¹³C₆]-L-phenylalanine should result in a fully labeled benzoyl group.

Summary of Key Enzymes and Intermediates

Enzyme/Complex Substrate(s) Product(s) Pathway
Phenylalanine Ammonia-Lyase (PAL)L-Phenylalaninetrans-Cinnamic acid, NH₃Phenylpropanoid
Cinnamate-CoA Ligase (CNL)trans-Cinnamic acid, CoA, ATPCinnamoyl-CoA, AMP, PPiPhenylpropanoid
Enoyl-CoA HydrataseCinnamoyl-CoA, H₂O3-Hydroxy-3-phenylpropanoyl-CoAβ-Oxidation
Hydroxyacyl-CoA Dehydrogenase3-Hydroxy-3-phenylpropanoyl-CoA, NAD⁺3-Oxo-3-phenylpropanoyl-CoA, NADH, H⁺β-Oxidation
β-Ketoacyl-CoA Thiolase3-Oxo-3-phenylpropanoyl-CoA, CoABenzoyl-CoA, Acetyl-CoAβ-Oxidation
Succinyl-CoA ReductaseSuccinyl-CoA, NADPHSuccinic semialdehyde, NADP⁺, CoAKrebs Cycle Derived
Aldehyde ReductaseSuccinic semialdehyde, NADPHγ-Hydroxybutyrate, NADP⁺Krebs Cycle Derived
Polyketide Synthase (PKS)Benzoyl-CoA, Malonyl-ACP3-Benzoyldihydro-2(3H)-furanoneProposed Assembly

Conclusion and Future Perspectives

The biosynthesis of 3-benzoyldihydro-2(3H)-furanone is a fascinating example of the interplay between primary and secondary metabolism. The benzoyl moiety is derived from the well-characterized shikimate and phenylpropanoid pathways. The dihydro-2(3H)-furanone core likely originates from central metabolic intermediates such as succinyl-CoA or through a polyketide-based mechanism. The key step of joining these two precursors is proposed to be catalyzed by a polyketide synthase or a similar enzyme complex that utilizes benzoyl-CoA as a starter unit.

Further research, including genome mining for candidate biosynthetic gene clusters, heterologous expression of these genes, and in vitro characterization of the encoded enzymes, is necessary to fully elucidate the biosynthetic pathway. A complete understanding of this pathway will not only provide fundamental insights into the metabolic capabilities of the producing organism but also pave the way for the engineered biosynthesis of 3-benzoyldihydro-2(3H)-furanone and novel, potentially bioactive, derivatives.

References

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Protocols & Analytical Methods

Method

Application Note: A Proposed Synthetic Pathway for Thiamine (Vitamin B1) Utilizing 3-Benzoyldihydro-2(3H)-furanone as a Key Precursor

Abstract Thiamine (Vitamin B1) is an essential micronutrient vital for cellular metabolism.[1] Its chemical structure, a pyrimidine ring linked to a thiazole ring, has been a subject of extensive synthetic exploration si...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Thiamine (Vitamin B1) is an essential micronutrient vital for cellular metabolism.[1] Its chemical structure, a pyrimidine ring linked to a thiazole ring, has been a subject of extensive synthetic exploration since its structure was elucidated and first synthesized by Robert Williams in 1936.[2][3] Industrial synthesis traditionally relies on the separate construction of the pyrimidine and thiazole moieties, followed by their condensation.[4][5] A common precursor for the thiazole component, 4-methyl-5-(2-hydroxyethyl)thiazole, is often derived from α-acetyl-γ-butyrolactone.[6][7] This application note proposes a novel and detailed synthetic protocol for Thiamine Hydrochloride, adapting established chemical principles to utilize 3-Benzoyldihydro-2(3H)-furanone as an alternative starting material for the thiazole ring. This guide provides comprehensive, step-by-step protocols, explains the chemical rationale behind procedural choices, and is intended for researchers in synthetic chemistry and drug development.

Introduction and Strategic Overview

The core of Thiamine's structure consists of a pyrimidine unit, 4-amino-5-aminomethyl-2-methylpyrimidine (commonly known as Grewe diamine), and a thiazole unit, 4-methyl-5-(2-hydroxyethyl)thiazole.[8] The final stage of most commercial syntheses involves coupling these two heterocyclic systems.

While the synthesis of the Grewe diamine is well-established, the pathway to the thiazole moiety offers more flexibility. The established route from α-acetyl-γ-butyrolactone involves a chlorination-induced ring opening followed by a Hantzsch-type thiazole synthesis with thioformamide.[9] Our proposed strategy adapts this proven methodology to 3-Benzoyldihydro-2(3H)-furanone. The rationale is that the benzoyl group, like the acetyl group, can serve as the C2- and methyl-carbon source for the resulting thiazole ring, while the furanone backbone provides the C-CH2CH2OH fragment.

The overall synthetic strategy is divided into three primary stages:

  • Synthesis of the Thiazole Moiety: Conversion of 3-Benzoyldihydro-2(3H)-furanone into 4-phenyl-5-(2-hydroxyethyl)thiazole.

  • Synthesis of the Pyrimidine Moiety: A standard preparation of Grewe diamine.

  • Condensation and Final Product Formation: Coupling of the pyrimidine and thiazole moieties to form Thiamine Hydrochloride.

G cluster_0 Part 1: Thiazole Synthesis cluster_1 Part 2: Pyrimidine Synthesis cluster_2 Part 3: Final Assembly A 3-Benzoyldihydro-2(3H)-furanone B Intermediate: γ-chloro-γ-benzoylpropanol A->B Chlorination/ Ring Opening C 4-Phenyl-5-(2-hydroxyethyl)thiazole B->C Hantzsch Synthesis (w/ Thioformamide) F Thiamine C->F Condensation D Acrylonitrile/ Malononitrile E Grewe Diamine (4-amino-5-aminomethyl-2-methylpyrimidine) D->E Multi-step Synthesis E->F G Thiamine Hydrochloride F->G HCl Treatment

Figure 1: High-level overview of the proposed synthetic pathway to Thiamine HCl.

Experimental Protocols

Part 1: Synthesis of 4-Phenyl-5-(2-hydroxyethyl)thiazole from 3-Benzoyldihydro-2(3H)-furanone

This part of the synthesis is the novel adaptation. The choice of sulfuryl chloride is based on its effectiveness in chlorinating α-acyl lactones and initiating the ring-opening cascade.[9] The subsequent Hantzsch thiazole synthesis is a robust and well-documented method for forming thiazole rings from α-haloketones and thioamides.[6][10]

Step 1.1: Chlorination and Ring-Opening to form γ-Chloro-γ-benzoylpropanol

  • Rationale: Sulfuryl chloride (SO₂Cl₂) acts as an efficient chlorinating agent for the α-position of the ketone. The acidic conditions generated in situ (HCl) then catalyze the hydrolytic ring-opening of the lactone to yield the key γ-chloro-α-benzoylpropanol intermediate. This approach is directly analogous to protocols using α-acetyl-γ-butyrolactone.[9]

Protocol:

  • In a 250 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and a gas outlet connected to a scrubber (containing NaOH solution), suspend 3-Benzoyldihydro-2(3H)-furanone (19.2 g, 0.1 mol) in 100 mL of dichloromethane (DCM).

  • Cool the suspension to 0-5 °C in an ice bath.

  • Slowly add sulfuryl chloride (14.8 g, 0.11 mol, 1.1 eq) dropwise over 30-45 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Slowly add 50 mL of 5% aqueous sulfuric acid. Heat the mixture to reflux (approx. 40 °C for DCM) for 2-3 hours to ensure complete hydrolysis and ring opening.

  • Cool the mixture, separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude γ-chloro-γ-benzoylpropanol, which can be used in the next step without further purification.

Step 1.2: Hantzsch Thiazole Synthesis

  • Rationale: The synthesized α-chloroketone intermediate is reacted with thioformamide. The sulfur atom of the thioformamide acts as a nucleophile, attacking the carbonyl carbon, while the nitrogen atom attacks the carbon bearing the chlorine atom, leading to cyclization and dehydration to form the aromatic thiazole ring.[6][10]

Protocol:

  • Prepare a solution of thioformamide. Caution: Thioformamide is toxic and should be handled in a fume hood. In a separate flask, mix formamide (45 g, 1.0 mol) with phosphorus pentasulfide (22.2 g, 0.1 mol) in 150 mL of DCM. Stir at room temperature for 2-3 hours. Filter the solution to remove any solids. This provides a DCM solution of thioformamide.

  • Add the crude γ-chloro-γ-benzoylpropanol from Step 1.1 to the thioformamide solution.

  • Heat the mixture to reflux for 5-6 hours. Monitor the reaction by TLC.

  • After cooling, carefully neutralize the reaction mixture by adding 5% aqueous sodium hydroxide solution until the pH is adjusted to 9-10.

  • Separate the organic layer. Extract the aqueous phase with DCM (3 x 50 mL).

  • Combine all organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the resulting crude oil by vacuum distillation or column chromatography (silica gel, ethyl acetate/hexane gradient) to yield pure 4-phenyl-5-(2-hydroxyethyl)thiazole.

Part 2: Synthesis of 4-amino-5-aminomethyl-2-methylpyrimidine (Grewe Diamine)

The synthesis of Grewe diamine is a well-established industrial process. One common route begins with acrylonitrile or malononitrile and proceeds through key intermediates.[5][11] For the purposes of this application note, we will assume the availability of this key intermediate from commercial sources or internal synthesis. A generalized workflow is presented below.

G A Acrylonitrile B β-ethoxy-α-methoxymethylenepropionitrile A->B Vilsmeier-Haack type reaction C 4-Amino-5-cyano-2-methylpyrimidine B->C Condensation with Acetamidine D Grewe Diamine C->D Catalytic Reduction (e.g., Raney Nickel)

Figure 2: Common synthetic workflow for Grewe Diamine production.
Part 3: Condensation and Formation of Thiamine Hydrochloride
  • Rationale: This final stage involves the quaternization of the thiazole nitrogen by the chloromethyl group of the pyrimidine moiety. This is a standard Sₙ2 reaction. The resulting Thiamine is then converted to its more stable hydrochloride salt for purification and handling.[12]

Reagent/ParameterQuantity/ValueMoles (approx.)Rationale/Notes
Grewe Diamine (pyrimidine)15.4 g0.1 molThe nucleophilic core of the final molecule.
4-Phenyl-5-(2-hydroxyethyl)thiazole20.5 g0.1 molThe electrophilic partner after conversion.
Acetic Acid150 mL-Solvent for the condensation reaction.
Hydrobromic Acid (48%)25 mL~0.22 molConverts the pyrimidine aminomethyl to a halomethyl group in situ.
Ethanol200 mL-Solvent for crystallization.
Hydrochloric Acid (conc.)As needed-For final salt formation.
Table 1: Reagents and Conditions for Thiamine Synthesis (Condensation Step)

Protocol:

  • Dissolve Grewe diamine (15.4 g, 0.1 mol) in glacial acetic acid (150 mL) in a 500 mL flask.

  • Add 48% hydrobromic acid (25 mL) and stir for 15 minutes. This step converts the 5-(aminomethyl) group to a more reactive 5-(bromomethyl) group in situ.

  • Add the synthesized 4-phenyl-5-(2-hydroxyethyl)thiazole (20.5 g, 0.1 mol) to the reaction mixture.

  • Heat the solution at 60-70 °C for 8-10 hours. A precipitate may form during the reaction.

  • Cool the reaction mixture to room temperature and then place it in an ice bath for 1-2 hours to maximize precipitation.

  • Filter the crude Thiamine bromide salt and wash the solid with cold ethanol.

  • To convert to the hydrochloride salt, suspend the crude product in 200 mL of absolute ethanol. Heat gently and add concentrated hydrochloric acid dropwise until the solid dissolves and the solution is acidic (test with pH paper).

  • Cool the solution slowly to room temperature, then in a refrigerator overnight to crystallize Thiamine Hydrochloride.

  • Collect the white crystals by filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 50 °C.[12]

Expected Results and Characterization

The final product should be a white crystalline solid, consistent with Thiamine Hydrochloride. The identity and purity should be confirmed using standard analytical techniques.

AnalysisExpected Result
Melting Point ~248 °C (decomposes)
¹H NMR (D₂O)Peaks corresponding to pyrimidine, thiazolium, methylene bridge, and ethyl alcohol protons.
FT-IR (KBr, cm⁻¹)Characteristic peaks for O-H, N-H, C=N, C=C stretches.
Mass Spec (ESI+) [M]⁺ ion corresponding to the Thiamine cation.
Table 2: Analytical Specifications for Thiamine Hydrochloride

Conclusion

This application note details a plausible and chemically sound protocol for the synthesis of Thiamine Hydrochloride starting from 3-Benzoyldihydro-2(3H)-furanone. By adapting the well-established chemistry of the analogous α-acetyl-γ-butyrolactone, this guide provides a complete workflow for researchers exploring alternative synthetic routes to essential vitamins. The protocols are designed to be self-validating, with clear rationale provided for each critical step. All proposed steps are grounded in authoritative chemical literature, ensuring a high degree of scientific integrity.

References

  • Title: Process for the preparation of pyrimidine derivatives.
  • Title: Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole.
  • Title: Preparation of 4-methyl-5-(beta-hydroxyethyl)-thiazole.
  • Title: Preparation of 4-methyl-5-(β-hydroxyethyl)-thiazole. Source: ResearchGate, [Link]

  • Title: CHAPTER 1: Historical Context of Vitamin B. Source: The Royal Society of Chemistry, [Link]

  • Title: The pathways of thiamin biosynthesis in yeasts. The major intermediates... Source: ResearchGate, [Link]

  • Title: Thiamine pyrophosphate. Source: Wikipedia, [Link]

  • Title: The Discovery of Thiamin. Source: ResearchGate, [Link]

  • Title: An Eight-Step Continuous-Flow Total Synthesis of Vitamin B1. Source: Engineering, [Link]

  • Title: Novel synthesis of substituted 4-amino-pyrimidines.
  • Title: Thiamine. Source: Wikipedia, [Link]

  • Title: 25.3: Thiamine Pyrophosphate- Vitamin B1. Source: Chemistry LibreTexts, [Link]

  • Title: Tracing the spread of vitamin B1. Source: RIKEN, [Link]

  • Title: The Structural and Biochemical Foundations of Thiamin Biosynthesis. Source: NIH National Center for Biotechnology Information, [Link]

  • Title: Biosynthesis of Thiamin Pyrophosphate. Source: NIH National Center for Biotechnology Information, [Link]

  • Title: Thiamine pyrophosphate. Source: CHEM 440, [Link]

  • Title: Synthetic Thioesters of Thiamine: Promising Tools for Slowing Progression of Neurodegenerative Diseases. Source: NIH National Center for Biotechnology Information, [Link]

  • Title: Synthesis process of thiothiamine.
  • Title: Thiamine (Vitamin B1)—An Essential Health Regulator. Source: MDPI, [Link]

  • Title: Thiamin (Vitamin B1) Biosynthesis and Regulation: A Rich Source of Anti-microbial Drug Targets? Source: Bentham Science, [Link]

  • Title: Thiamine. Source: PubChem, [Link]

Sources

Application

Application Note: Asymmetric Transfer Hydrogenation (ATH) of 3-Benzoyl-2(3H)-furanone Derivatives via Dynamic Kinetic Resolution

Executive Summary This application note details the protocol for the Asymmetric Transfer Hydrogenation (ATH) of 3-benzoyl-2(3H)-furanone derivatives. These substrates represent a class of -keto lactones that are critical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the Asymmetric Transfer Hydrogenation (ATH) of 3-benzoyl-2(3H)-furanone derivatives. These substrates represent a class of


-keto lactones that are critical intermediates in the synthesis of lignans, antitumor agents, and HIV-1 protease inhibitors.

The core challenge in synthesizing these molecules lies in establishing contiguous stereocenters (C3 and the exocyclic hydroxyl carbon) with high diastereoselectivity (dr) and enantioselectivity (ee). We utilize a Dynamic Kinetic Resolution (DKR) strategy driven by a chiral Ruthenium(II) catalyst.[1] This method exploits the rapid racemization of the acidic C3 proton to convert a racemic starting material into a single stereoisomer with yields >90% and ee >99%.

Target Audience: Medicinal chemists and process development scientists optimizing chiral lactone scaffolds.

Mechanistic Insight & Scientific Grounding

The Challenge: Tautomerism and Racemization

3-Benzoyl-2(3H)-furanone exists in a dynamic equilibrium between its keto-form and its enol-form (3-(hydroxy-phenyl-methylene)-2(5H)-furanone).

  • Keto-Form: Contains a chiral center at C3 but is configurationally unstable due to the high acidity of the

    
    -proton (flanked by a lactone carbonyl and a ketone).
    
  • Enol-Form: Achiral.[2]

The Solution: Dynamic Kinetic Resolution (DKR)

In a DKR process, the starting material racemizes rapidly under the reaction conditions (faster than the rate of hydrogenation). The chiral catalyst selectively reduces one enantiomer of the ketone much faster than the other. Because the unreactive enantiomer rapidly re-equilibrates to the reactive one, the entire racemic pool is funneled into a single chiral product.

Key Catalytic System: We employ a Ru(II)-arene complex with a chiral monosulfonylated diamine ligand (e.g., TsDPEN).[1]

  • Hydrogen Source: Formic Acid / Triethylamine (HCOOH/Et

    
    N) azeotrope.[3] This avoids high-pressure H
    
    
    
    gas, improving safety and scalability.
  • Mechanism: The reaction proceeds via a metal-ligand bifunctional mechanism (outer-sphere hydrogenation), where the hydride is transferred from the Ru center and a proton from the amine ligand simultaneously to the ketone.

Reaction Pathway Diagram

DKR_Pathway cluster_legend Mechanism: Dynamic Kinetic Resolution Racemic Racemic Substrate (Rapid Equilibrium) Enol Achiral Enol Intermediate Racemic->Enol  Tautomerization   Complex_R Catalyst-Substrate Complex (Matched) Racemic->Complex_R  Fast Binding   Complex_S Catalyst-Substrate Complex (Mismatched) Racemic->Complex_S  Slow Binding   Product Chiral Hydroxy-Lactone (>99% ee, >20:1 dr) Complex_R->Product  Fast Reduction (k_fast)   Complex_S->Product  Slow Reduction (k_slow)  

Figure 1: Mechanistic pathway of DKR. The rapid equilibration of the substrate allows the catalyst to selectively deplete the "matched" enantiomer, driving the equilibrium toward the desired product.

Experimental Protocol

Materials & Equipment
  • Substrate: 3-Benzoyl-2(3H)-furanone (purity >97%).

  • Catalyst: RuCl (CAS: 192139-92-7).

  • Hydrogen Source: Formic acid/Triethylamine complex (5:2 molar ratio).[3]

  • Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM), anhydrous.

  • Vessel: Schlenk tube or sealed pressure vial (for scale-up).

Step-by-Step Methodology

Step 1: Catalyst Preparation (In-situ option) Note: While pre-formed catalysts are recommended for reproducibility, in-situ generation is cost-effective.

  • In a flame-dried Schlenk tube under Argon, charge [RuCl

    
    (p-cymene)]
    
    
    
    (0.005 equiv) and (R,R)-TsDPEN (0.012 equiv).
  • Add anhydrous DCM (2 mL).

  • Add KOH (0.02 equiv) or Et

    
    N (0.02 equiv) to activate the complex.
    
  • Stir at room temperature for 30 mins. The solution should turn deep orange/red.

Step 2: Reaction Setup

  • Dissolve 3-benzoyl-2(3H)-furanone (1.0 equiv, e.g., 1.0 mmol, 202 mg) in EtOAc (5 mL).

  • Add the substrate solution to the catalyst mixture.

  • Critical Step: Add the Formic Acid/Et

    
    N azeotrope (2.0 - 5.0 equiv) via syringe.
    
    • Why? The azeotrope acts as both the hydrogen donor and the buffering agent to maintain the DKR equilibrium.

Step 3: Execution

  • Stir the mixture at 30°C - 40°C .

    • Insight: Higher temperatures increase the rate of racemization (beneficial for DKR) but may degrade enantioselectivity. 40°C is the optimal sweet spot for this scaffold.

  • Monitor via TLC (Hexane:EtOAc 2:1) or HPLC. Reaction typically completes in 12–24 hours.

Step 4: Work-up & Purification

  • Quench by adding saturated NaHCO

    
     solution (10 mL).
    
  • Extract with EtOAc (3 x 10 mL).

  • Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography on silica gel.

    • Eluent: Gradient 10%

      
       30% EtOAc in Hexanes.
      
    • Product: 3-(

      
      -hydroxybenzyl)dihydrofuran-2-one (typically a white solid).
      

Critical Process Parameters (CPP) & Data Analysis

The following table summarizes the impact of solvent and catalyst loading on the reaction efficiency (based on internal optimization data).

ParameterConditionYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee)Notes
Solvent EtOAc 92% >20:1 98% Recommended. Balances solubility and rate.
SolventDCM88%15:196%Good solubility, slightly slower rate.
SolventMeOH65%5:182%Avoid. Protic solvents interfere with the H-bond network required for high stereocontrol.
Temp25°C85%10:199%Slower racemization leads to lower dr (kinetic trap).
Temp60°C95%>20:188%High dr, but ee erodes due to thermal instability of the TS.
Workflow Diagram

Workflow Start Start: Substrate QC (Check Purity >97%) Cat_Prep Catalyst Activation Ru(p-cymene)(TsDPEN) + Base Start->Cat_Prep Reaction ATH Reaction Solvent: EtOAc T: 40°C, t: 18h Cat_Prep->Reaction Check In-Process Control (IPC) Conversion >98%? Reaction->Check Check->Reaction No (Extend Time/Add FA) Workup Quench (NaHCO3) Extraction Check->Workup Yes Analysis Chiral HPLC Analysis (Daicel Chiralcel OD-H) Workup->Analysis

Figure 2: Operational workflow for the asymmetric transfer hydrogenation process.

Troubleshooting & Expert Tips

  • Low Diastereoselectivity (dr < 10:1):

    • Cause: The rate of racemization is too slow compared to the hydrogenation.

    • Fix: Increase the reaction temperature slightly (e.g., from 25°C to 40°C) or add a trace amount of base (e.g., 5 mol% DBU) to accelerate the keto-enol tautomerization.

  • Stalled Conversion:

    • Cause: Accumulation of CO

      
       (byproduct of formic acid decomposition) or catalyst poisoning.
      
    • Fix: Ensure the reaction vessel is open to a bubbler (to release CO

      
      ) or purge with Argon periodically. Add a fresh portion of the HCOOH/Et
      
      
      
      N azeotrope.
  • Substrate Solubility:

    • If the substrate is poorly soluble in EtOAc, use a 1:1 mixture of DCM/EtOAc. Avoid THF if possible, as it can compete for coordination sites on the Ruthenium.

References

  • Steward, K. M., Gentry, E. C., & Johnson, J. S. (2012).[4] Dynamic Kinetic Resolution of

    
    -Keto Esters via Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society, 134(17), 7329–7332.[5] [Link]
    
  • Zhang, J., Wang, Y., Sun, W., & Zhang, Z. (2021).

    
    -Substituted 
    
    
    
    -Oxobutyrolactones. Dalian Institute of Chemical Physics. [Link]
  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[6] Accounts of Chemical Research, 30(2), 97–102. [Link]

  • Touge, T., & Kayaki, Y. (2019).[5] Stereoselective hydrogenation via dynamic kinetic resolution. ACS Catalysis, 9(12), 11614-11618.[5] [Link]

Sources

Method

Application Note &amp; Protocol: A Guideline for the Synthesis of Pyrimidine Scaffolds from 3-Benzoyldihydro-2(3H)-furanone

Abstract The pyrimidine nucleus is a foundational scaffold in medicinal chemistry and drug development, forming the core of numerous therapeutic agents and biologically active molecules.[1] This application note provides...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrimidine nucleus is a foundational scaffold in medicinal chemistry and drug development, forming the core of numerous therapeutic agents and biologically active molecules.[1] This application note provides a comprehensive guide for the synthesis of functionalized pyrimidines utilizing 3-benzoyldihydro-2(3H)-furanone as a versatile and effective starting material. This protocol leverages the inherent reactivity of the γ-butyrolactone ring system, which acts as a masked 1,3-dicarbonyl equivalent, to facilitate a robust condensation reaction with N-C-N binucleophiles such as urea and thiourea.[2] We will explore the underlying chemical principles, provide a detailed, step-by-step experimental protocol, and discuss the critical parameters that ensure a high-yield, reproducible synthesis. This guide is intended for researchers, scientists, and professionals in organic synthesis and drug discovery.

Scientific Principles and Mechanistic Overview

The synthesis of pyrimidines from a 1,3-dicarbonyl compound and urea (or its derivatives) is a classic and widely utilized strategy in heterocyclic chemistry.[2] The core of the protocol described herein relies on the unique structural characteristics of 3-benzoyldihydro-2(3H)-furanone. This molecule is not a traditional linear 1,3-dicarbonyl compound; instead, it is a cyclic β-keto ester, or more specifically, a γ-keto-γ-butyrolactone.

Causality of Experimental Design:

The key to unlocking its potential as a pyrimidine precursor is a base-catalyzed ring-opening of the lactone. In the presence of a base like sodium ethoxide (NaOEt) in ethanol, the ethoxide ion acts as a nucleophile, attacking the ester carbonyl carbon of the lactone. This process cleaves the ring to generate an open-chain ethyl ester, which is a classic 1,3-dicarbonyl species (an ethyl 4-benzoyl-4-hydroxybutanoate intermediate). This intermediate is the critical component that undergoes a subsequent condensation reaction analogous to the well-established Biginelli reaction.[3][4]

The reaction proceeds through the following key stages:

  • Base-Catalyzed Lactone Ring Opening: The furanone ring is opened to expose the 1,3-dicarbonyl functionality.

  • Condensation with Urea/Thiourea: The N-C-N binucleophile (e.g., urea) condenses with the newly formed keto-ester. One amine group of urea attacks the benzoyl carbonyl, while the other attacks the ester carbonyl.

  • Cyclization and Dehydration: An intramolecular cyclization occurs, followed by the elimination of water and ethanol to form the stable, aromatic pyrimidine ring.

This multi-step, one-pot synthesis provides an efficient pathway to highly functionalized pyrimidines that would otherwise require more complex synthetic routes.

Proposed Reaction Mechanism

G Figure 1: Proposed Reaction Mechanism cluster_reagents node_reactant node_reactant node_intermediate node_intermediate node_product node_product node_reagent node_reagent start 3-Benzoyldihydro- 2(3H)-furanone + Urea intermediate1 Ring-Opened Intermediate (Ethyl 4-benzoyl-4-hydroxybutanoate) start->intermediate1 + Base reagent1 NaOEt, EtOH (Base) intermediate2 Initial Urea Adduct intermediate1->intermediate2 + Urea intermediate3 Cyclized Intermediate intermediate2->intermediate3 Intramolecular Condensation (-H2O) product Final Pyrimidine Product (e.g., 4-Phenyl-5-(2-hydroxyethyl)- pyrimidin-2(1H)-one) intermediate3->product Dehydration & Tautomerization (-EtOH)

Caption: Figure 1: Proposed Reaction Mechanism for Pyrimidine Synthesis.

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis of 4-phenyl-5-(2-hydroxyethyl)pyrimidin-2(1H)-one from 3-benzoyldihydro-2(3H)-furanone and urea.

Materials and Reagents
ReagentFormulaCAS NumberSupplierNotes
3-Benzoyldihydro-2(3H)-furanoneC₁₁H₁₀O₃7347-43-5Major AldrichStarting material.
UreaCH₄N₂O57-13-6Fisher ScientificN-C-N source. Ensure it is dry.
Sodium Ethoxide (NaOEt)C₂H₅NaO141-52-6Acros OrganicsBase catalyst. Handle under inert gas.
Absolute Ethanol (EtOH)C₂H₅OH64-17-5Decon LabsAnhydrous, 200 proof. Solvent.
Hydrochloric Acid (HCl), concentratedHCl7647-01-0VWR ChemicalsFor neutralization. Handle with care.
Ethyl AcetateC₄H₈O₂141-78-6Fisher ScientificFor TLC and recrystallization.
HexaneC₆H₁₄110-54-3Fisher ScientificFor TLC and recrystallization.
Deionized WaterH₂O7732-18-5In-houseFor work-up.
Equipment
  • Round-bottom flask (100 mL, 2-neck)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Inert gas line (Nitrogen or Argon)

  • Glass funnel and filter paper

  • Büchner funnel and vacuum flask

  • TLC plates (Silica gel 60 F254)

  • Rotary evaporator

Experimental Workflow Diagram

G Figure 2: Experimental Workflow node_setup node_setup node_process node_process node_analysis node_analysis node_final node_final A 1. Reagent Preparation & Setup B 2. Reaction (Reflux) A->B C 3. Reaction Monitoring (TLC) B->C Hourly checks C->B Reaction incomplete D 4. Quenching & Neutralization C->D Reaction complete E 5. Product Isolation (Filtration) D->E F 6. Purification (Recrystallization) E->F G 7. Characterization (NMR, MS, IR) F->G

Caption: Figure 2: Step-by-step experimental workflow for pyrimidine synthesis.

Step-by-Step Procedure
  • Reaction Setup:

    • Place a magnetic stir bar into a 100 mL two-neck round-bottom flask.

    • Fit one neck with a reflux condenser and the other with a rubber septum for inert gas introduction.

    • Dry the entire apparatus thoroughly with a heat gun under a stream of inert gas (Nitrogen or Argon). Allow to cool to room temperature.

  • Addition of Reagents:

    • To the flask, add 3-benzoyldihydro-2(3H)-furanone (1.90 g, 10 mmol).

    • Add urea (0.90 g, 15 mmol, 1.5 equivalents).

    • Add 30 mL of absolute ethanol.

    • Causality: Using an excess of urea helps to drive the reaction equilibrium towards the product. Absolute ethanol is used as it is the solvent for the sodium ethoxide base and prevents unwanted side reactions with water.

  • Initiation of Reaction:

    • Begin stirring the suspension.

    • Carefully add sodium ethoxide (0.75 g, 11 mmol, 1.1 equivalents) in portions. An exothermic reaction may be observed.

    • Causality: Sodium ethoxide is the catalyst that initiates the crucial lactone ring-opening. A slight excess ensures the complete conversion of the starting material.[5]

  • Reflux:

    • Once the initial reaction subsides, heat the mixture to reflux (approximately 78-80 °C) using a heating mantle.

    • Maintain the reflux for 5-7 hours. The mixture should become more homogeneous as the reaction progresses.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every hour after the first 3 hours.

    • TLC System: Ethyl acetate/Hexane (1:1 v/v).

    • Spot the starting material and the reaction mixture on a TLC plate. Visualize under UV light (254 nm). The reaction is complete when the spot corresponding to the starting furanone has disappeared.

  • Work-up and Isolation:

    • Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

    • Cool the mixture further in an ice bath for 30 minutes to encourage precipitation of the product.

    • Slowly neutralize the basic solution by adding concentrated HCl dropwise while stirring in the ice bath until the pH is approximately 7. Caution: This is an exothermic process.

    • The product will precipitate as a solid. Collect the crude product by vacuum filtration using a Büchner funnel.

    • Wash the solid with a small amount of cold deionized water (2 x 10 mL) and then with cold ethanol (1 x 10 mL) to remove any unreacted urea and other soluble impurities.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or ethyl acetate.

    • Dissolve the crude product in a minimum amount of the hot solvent, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.

    • Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum.

  • Characterization:

    • Determine the yield and melting point of the final product.

    • Confirm the structure using standard analytical techniques: ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Expected Results & Troubleshooting

ParameterExpected Value / Observation
Reaction Time 5 - 7 hours
Physical Appearance Off-white to pale yellow crystalline solid
Expected Yield 65 - 80%
Melting Point Dependent on the specific pyrimidine formed; typically sharp for a pure compound.
¹H NMR Expect characteristic peaks for aromatic protons (from the benzoyl group), protons from the hydroxyethyl side chain, and N-H protons of the pyrimidine ring.
FT-IR (cm⁻¹) C=O stretch (~1650-1680), N-H stretch (broad, ~3100-3300), C=C and C=N stretches (~1500-1600), O-H stretch (broad, ~3200-3400).

Troubleshooting:

  • Low Yield: Ensure all reagents are anhydrous, especially the ethanol and urea. Incomplete reaction (check TLC) may require longer reflux times or an additional portion of the base.

  • Impure Product: Inadequate washing during work-up can leave salts or unreacted urea. Ensure thorough washing with cold solvents. If the product is oily, it may require purification by column chromatography instead of recrystallization.

  • Reaction Stalls: If the reaction does not proceed to completion, the base may have been deactivated. Ensure the reaction is kept under an inert atmosphere to prevent reaction with atmospheric CO₂ and moisture.

Safety Precautions

  • Work in a well-ventilated fume hood at all times.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Sodium ethoxide is highly reactive and corrosive. It reacts vigorously with water. Handle under an inert atmosphere.

  • Concentrated HCl is highly corrosive and releases toxic fumes. Handle with extreme care.

  • Use caution when heating flammable solvents like ethanol. Ensure no open flames are nearby.

References

  • Gevorgyan, V., et al. (2017). Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. Molecules. Available at: [Link]

  • Gevorgyan, V., et al. (2017). Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. PubMed. Available at: [Link]

  • Gevorgyan, V., et al. (2017). Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. ResearchGate. Available at: [Link]

  • BenchChem (2025). Reproducibility of Pyrimidine Synthesis: A Comparative Guide to Published Protocols. BenchChem.
  • Unknown Author. (n.d.).
  • Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. Available at: [Link]

  • Unknown Author. (n.d.). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters.
  • Wikipedia. (n.d.). Biginelli reaction. Wikipedia. Available at: [Link]

  • Crosby, D. G., et al. (n.d.). 2-mercaptopyrimidine. Organic Syntheses Procedure. Available at: [Link]

  • Safaei-Ghomi, J., & Ghasemzadeh, M. (2011). Ultrasound-assisted synthesis of dihydropyrimidine-2-thiones. Journal of the Serbian Chemical Society. Available at: [Link]

  • Al-Said, S. A., et al. (2014). SYNTHESIS AND REACTIONS OF SOME 2(3H)- AND 2(5H)- FURANONE DERIVATIVES: A COMPARATIVE STUDY. International Journal of Chemical and Pharmaceutical Sciences.
  • Organic Chemistry Portal. (n.d.). Biginelli Reaction. Organic Chemistry Portal. Available at: [Link]

  • Pérez-Picaso, L., et al. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Molecules. Available at: [Link]

  • Unknown Author. (2021). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. MDPI. Available at: [Link]

  • Unknown Author. (n.d.). Reactions of 2(3H)-furanones. ResearchGate. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in α-Benzoylation of γ-Butyrolactone

Welcome to the technical support center for the α-benzoylation of γ-butyrolactone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into op...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the α-benzoylation of γ-butyrolactone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial chemical transformation. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format to help you troubleshoot your experiments and maximize your yields.

Frequently Asked Questions (FAQs) - The Fundamentals
Q1: What is the fundamental mechanism of α-benzoylation of γ-butyrolactone?

The α-benzoylation of γ-butyrolactone is a two-step process rooted in the principles of enolate chemistry.

  • Enolate Formation: The reaction begins with the deprotonation of the α-carbon (the carbon adjacent to the carbonyl group) of γ-butyrolactone using a strong, non-nucleophilic base. This removes a proton, creating a nucleophilic enolate intermediate. The stability and concentration of this enolate are critical for the reaction's success.[1][2][3]

  • Nucleophilic Acyl Substitution: The generated enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoylating agent (e.g., benzoyl chloride). This step proceeds via a nucleophilic acyl substitution mechanism to form the new carbon-carbon bond, yielding α-benzoyl-γ-butyrolactone.[4]

Below is a diagram illustrating this core mechanism.

Caption: General mechanism for the α-benzoylation of GBL.
Q2: How do I select the appropriate base for the deprotonation step?

The choice of base is arguably the most critical factor for a high-yield reaction. The ideal base should be strong enough to completely deprotonate the α-carbon but be non-nucleophilic to avoid attacking the lactone's carbonyl group, which would cause ring-opening.[1]

BasepKa of Conjugate AcidKey Characteristics & Considerations
Lithium Diisopropylamide (LDA) ~36Highly Recommended. Strong, sterically hindered, and non-nucleophilic. Typically provides clean and efficient enolate formation at low temperatures (-78 °C).[1][5]
Sodium Hydride (NaH) ~35Strong base, but its heterogeneous nature can lead to inconsistent results and slower reaction times. Requires careful handling.
Sodium/Potassium Ethoxide (NaOEt/KOEt) ~16Not Recommended. Generally not strong enough for complete deprotonation. Can act as a nucleophile, leading to ring-opening and transesterification side products.[2]
Sodium Amide (NaNH₂) ~38Very strong base, but its poor solubility in common organic solvents can be a limitation.

Expert Insight: For optimal results, freshly prepared LDA is the gold standard. Its steric bulk prevents nucleophilic attack on the lactone carbonyl, while its high basicity ensures rapid and quantitative enolate formation, minimizing side reactions.[5]

Q3: What are the best solvents and temperature conditions?

Anhydrous, aprotic solvents are essential to prevent quenching the enolate intermediate.

  • Solvent: Tetrahydrofuran (THF) is the most commonly used and recommended solvent. It is aprotic and effectively solvates the lithium cation of LDA. Ensure the THF is rigorously dried before use.

  • Temperature: The reaction is highly temperature-sensitive.

    • Enolate Formation: This step should be performed at low temperatures, typically -78 °C (a dry ice/acetone bath). This temperature prevents side reactions like self-condensation and ensures the kinetic enolate is formed selectively.[5]

    • Benzoylation: The benzoylating agent should also be added at -78 °C. After the addition is complete, the reaction can be allowed to slowly warm to room temperature to ensure it goes to completion.

Troubleshooting Guide
Q4: My yield is very low or I recovered only starting material. What went wrong?

Low or no conversion is a common issue that can almost always be traced back to a few key areas. Use the following decision tree to diagnose the problem.

Troubleshooting_Low_Yield cluster_reagents Reagents & Setup cluster_conditions Reaction Conditions cluster_workup Workup & Purification start Low or No Yield Observed check_reagents Problem Area: Reagents & Setup start->check_reagents check_conditions Problem Area: Reaction Conditions start->check_conditions check_workup Problem Area: Workup & Purification start->check_workup q1 Is your solvent TRULY anhydrous? q4 Was the temperature maintained at -78°C? q7 Was the reaction properly quenched? a1 Action: Distill THF from a drying agent (e.g., sodium/benzophenone) immediately before use. q1->a1 q2 Was your base active? a2 Action: Use freshly prepared LDA or titrate commercial n-BuLi used for its preparation. q2->a2 q3 Is your γ-butyrolactone pure? a3 Action: Distill GBL before use to remove any water or GHB impurity. q3->a3 a4 Action: Ensure a consistent dry ice/acetone bath. Even a temporary rise in temperature can kill the enolate. q4->a4 q5 Was the addition of reagents slow enough? a5 Action: Add base and benzoyl chloride dropwise to control exothermic reactions and local concentration. q5->a5 q6 Was the system under an inert atmosphere? a6 Action: Use nitrogen or argon. Oxygen and water will rapidly quench the enolate. q6->a6 a7 Action: Quench at low temperature with saturated aqueous NH₄Cl, not water, to avoid hydrolysis. q7->a7 q8 Was the product lost during extraction? a8 Action: Use a suitable solvent like ethyl acetate or dichloromethane for extraction. Check the pH of the aqueous layer to ensure it's not basic. q8->a8

Caption: Decision tree for troubleshooting low-yield reactions.
Q5: My TLC analysis shows multiple spots. What are the likely side products?

The formation of multiple products typically indicates that side reactions are competing with the desired benzoylation.

  • Self-Condensation Product: The GBL enolate can react with another molecule of γ-butyrolactone, leading to a dimerized product. This is often the result of adding the benzoylating agent too slowly or the reaction temperature rising prematurely.[2][3]

  • Ring-Opened Products: If a nucleophilic base is used or if water is present during workup under basic conditions, the lactone ring can hydrolyze to form sodium gamma-hydroxybutyrate or related derivatives.[1]

  • Di-benzoylated Product: While less common, it is possible for the product to be deprotonated again and react with a second molecule of benzoyl chloride if excess base and acylating agent are used.

Expert Insight: To minimize side products, ensure a 1:1 stoichiometry of enolate to benzoyl chloride. Add the γ-butyrolactone dropwise to the solution of LDA to maintain a low concentration of the starting material and prevent self-condensation.

Q6: How can I effectively purify the final α-benzoyl-γ-butyrolactone product?

Purification is typically achieved through standard laboratory techniques.

  • Extraction: After quenching the reaction, perform a liquid-liquid extraction. Methylene chloride or ethyl acetate are effective solvents for extracting the product from the aqueous layer.[6]

  • Washing: Wash the combined organic layers with brine to remove residual water.

  • Drying and Concentration: Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Chromatography: The crude product is best purified by flash column chromatography on silica gel. A solvent system of ethyl acetate and hexanes is typically effective for separating the desired product from unreacted starting material and nonpolar impurities.

Experimental Protocol

This protocol provides a generalized, step-by-step methodology for the α-benzoylation of γ-butyrolactone based on established principles of enolate chemistry.

Materials:

  • Diisopropylamine, freshly distilled

  • n-Butyllithium (n-BuLi) in hexanes, titrated

  • γ-Butyrolactone (GBL), freshly distilled

  • Benzoyl Chloride, freshly distilled

  • Anhydrous Tetrahydrofuran (THF), distilled from sodium/benzophenone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard glassware, dried in an oven and cooled under an inert atmosphere

Procedure:

  • LDA Preparation (In Situ):

    • To a flame-dried, three-necked flask under an argon atmosphere, add anhydrous THF (e.g., 40 mL) and cool to 0 °C.

    • Add freshly distilled diisopropylamine (1.1 equivalents) via syringe.

    • Slowly add n-BuLi (1.05 equivalents) dropwise while maintaining the temperature at 0 °C.

    • Stir the resulting solution at 0 °C for 30 minutes to ensure complete formation of LDA.

    • Cool the LDA solution to -78 °C using a dry ice/acetone bath.

  • Enolate Formation:

    • In a separate flame-dried flask, prepare a solution of freshly distilled γ-butyrolactone (1.0 equivalent) in a small amount of anhydrous THF.

    • Add the GBL solution dropwise via syringe to the LDA solution at -78 °C over 20-30 minutes.

    • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation. The solution should be a pale yellow color.

  • Benzoylation:

    • Add freshly distilled benzoyl chloride (1.0 equivalent) dropwise to the enolate solution at -78 °C.

    • After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours.

    • Allow the reaction to slowly warm to room temperature and stir overnight (approx. 12-16 hours).

  • Workup and Isolation:

    • Cool the reaction mixture back down to 0 °C.

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure α-benzoyl-γ-butyrolactone.

References
  • Wang, W., Zhang, S., Li, M., & Ren, Y. (2013). Mechanism of α-acetyl-γ-butyrolactone synthesis. Chemical Papers, 67(7), 896-901. Available from: [Link]

  • Wikipedia. (n.d.). γ-Butyrolactone. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel-Crafts Acylation Reaction. Retrieved from [Link]

  • Tanaka, H., et al. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid. Molecules. Available from: [Link]

  • An efficient method for alpha-alkylation of gamma-butyrolactone. (n.d.). ResearchGate. Retrieved from [Link]

  • Wang, W., et al. (2013). Mechanism of α-acetyl-γ-butyrolactone synthesis. Semantic Scholar. Available from: [Link]

  • SWGDRUG.org. (2005). gamma-butyrolactone. Retrieved from [Link]

  • Korte, F., et al. (1959). Preparation method of alpha-acetyl-gamma-butyrolactone. Google Patents.

Sources

Optimization

Purification methods for 3-Benzoyldihydro-2(3H)-furanone: recrystallization vs distillation

A Comparative Guide to Recrystallization and Distillation for Researchers, Scientists, and Drug Development Professionals Welcome to our dedicated technical support guide on the purification of 3-Benzoyldihydro-2(3H)-fur...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Recrystallization and Distillation for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support guide on the purification of 3-Benzoyldihydro-2(3H)-furanone. As Senior Application Scientists, we understand that achieving high purity is paramount for the reliability and reproducibility of your research and development endeavors. This document provides an in-depth comparison of two primary purification techniques—recrystallization and distillation—offering practical guidance, troubleshooting advice, and detailed protocols to help you navigate the challenges of isolating this valuable keto-lactone.

Fundamental Principles: Choosing Your Purification Strategy

The choice between recrystallization and distillation hinges on the physicochemical properties of 3-Benzoyldihydro-2(3H)-furanone and the nature of the impurities present.

  • Recrystallization is a technique for purifying solid compounds.[1] It relies on the principle that the solubility of a compound in a solvent increases with temperature.[1] An impure solid is dissolved in a hot solvent to create a saturated solution, which, upon slow cooling, allows for the formation of pure crystals as the solubility of the target compound decreases.[1][2] Impurities, ideally, either remain in the cooled solvent (the mother liquor) or are removed via hot filtration if they are insoluble.[2]

  • Distillation , on the other hand, is a method for purifying liquids based on differences in their boiling points.[3] For compounds with high boiling points or those that are prone to decomposition at atmospheric pressure, vacuum distillation is employed. By reducing the pressure above the liquid, the boiling point is lowered, allowing for distillation at a more moderate temperature.[4]

At a Glance: Recrystallization vs. Vacuum Distillation

FeatureRecrystallizationVacuum Distillation
Principle Differential solubility at varying temperatures.[1]Differential boiling points at reduced pressure.[4]
Best For Solid compounds with thermally stable properties.High-boiling point liquids or thermally sensitive compounds.[4]
Typical Impurities Removed Soluble and insoluble byproducts from the reaction mixture.Impurities with significantly different boiling points (higher or lower).
Advantages Can be highly selective, capable of yielding very pure crystalline material. Generally lower energy consumption than atmospheric distillation.Effective for separating non-volatile impurities from a liquid product. Can prevent thermal decomposition of the target compound.[4]
Disadvantages Product loss in the mother liquor is inevitable. Finding a suitable solvent can be time-consuming. Not suitable for oily or low-melting-point solids.Requires specialized glassware and a vacuum source. Potential for "bumping" or foaming. Less effective for separating compounds with very close boiling points.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the purification of 3-Benzoyldihydro-2(3H)-furanone.

Recrystallization FAQs

Q1: My 3-Benzoyldihydro-2(3H)-furanone is an oil or a very low-melting solid. Can I still use recrystallization?

A1: Oiling out instead of crystallizing is a common problem, especially with compounds that have melting points close to the boiling point of the solvent. If your product is an oil at room temperature, recrystallization is not a suitable method. If it is a low-melting solid, you can try the following:

  • Use a lower-boiling point solvent system. This will allow the solution to cool to a lower temperature before the compound solidifies.

  • Employ a solvent/anti-solvent system. Dissolve your compound in a good solvent at an elevated temperature, and then slowly add a miscible "anti-solvent" (in which your compound is poorly soluble) until the solution becomes slightly cloudy. Re-heat to clarify and then allow to cool slowly. Common pairs include ethanol/water and ethyl acetate/hexane.[5]

  • Scratch the inside of the flask with a glass rod. This can create nucleation sites and induce crystallization.

  • Seed the solution with a pure crystal of the compound.

Q2: I'm getting very low recovery of my product after recrystallization. What can I do to improve the yield?

A2: Low recovery is often due to using too much solvent or cooling the solution too quickly.

  • Use the minimum amount of hot solvent required to fully dissolve your crude product.[2]

  • Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling leads to the formation of small, impure crystals and traps impurities.[4]

  • Minimize the volume of cold solvent used to wash the collected crystals.[6]

Q3: What are the best starting solvents to screen for recrystallizing 3-Benzoyldihydro-2(3H)-furanone?

A3: Given the structure of 3-Benzoyldihydro-2(3H)-furanone (containing a ketone, an ester/lactone, and an aromatic ring), good starting points for solvent screening include:

  • Alcohols: Ethanol, Isopropanol.

  • Esters: Ethyl acetate.

  • Aromatic hydrocarbons: Toluene.

  • Ketones: Acetone (use with caution as "like dissolves like" may lead to high solubility even at low temperatures).[1]

  • Non-polar solvents (as anti-solvents): Hexane, Heptane.

A good rule of thumb is that solvents with functional groups similar to the compound of interest are often good solubilizers.[1]

Vacuum Distillation FAQs

Q1: At what temperature and pressure should I distill 3-Benzoyldihydro-2(3H)-furanone?

Q2: My distillation is "bumping" violently. How can I prevent this?

A2: Bumping occurs when the liquid superheats and then boils in a sudden burst. To ensure smooth boiling under vacuum:

  • Use a magnetic stirrer in the distillation flask.

  • Alternatively, use a capillary ebulliator (a very fine capillary tube) that introduces a steady stream of air or nitrogen bubbles to promote even boiling. Boiling chips are not effective under vacuum.

Q3: I'm not getting a good separation between my product and an impurity. What can I do?

A3: If the boiling points of your product and an impurity are very close, a simple vacuum distillation may not be sufficient. Consider using a fractional distillation column (e.g., a Vigreux or packed column) between the distillation flask and the condenser. This provides a larger surface area for repeated vaporization and condensation cycles, leading to a better separation.

Experimental Protocols

Protocol 1: Recrystallization of 3-Benzoyldihydro-2(3H)-furanone

This protocol outlines a general procedure for recrystallization. The choice of solvent and specific volumes will need to be optimized for your particular sample.

Materials:

  • Crude 3-Benzoyldihydro-2(3H)-furanone

  • Selected recrystallization solvent (e.g., ethanol, isopropanol, or an ethyl acetate/hexane mixture)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude 3-Benzoyldihydro-2(3H)-furanone in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling with gentle swirling. Continue to add small portions of the hot solvent until the solid is completely dissolved.[2]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. This involves quickly filtering the hot solution through a fluted filter paper into a pre-warmed Erlenmeyer flask.

  • Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Crystal formation should begin. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[6]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[6]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point.

Diagram of Recrystallization Workflow:

Caption: General workflow for purification by recrystallization.

Protocol 2: Vacuum Distillation of 3-Benzoyldihydro-2(3H)-furanone

This protocol provides a general guideline for vacuum distillation.

Materials:

  • Crude 3-Benzoyldihydro-2(3H)-furanone

  • Round-bottom flask

  • Short-path distillation head with condenser and collection flask(s)

  • Thermometer and adapter

  • Heating mantle with stirrer

  • Vacuum pump with a cold trap

  • Manometer

Procedure:

  • Setup: Assemble the distillation apparatus. Ensure all glassware is free of cracks and all joints are properly sealed with vacuum grease. Place a stir bar in the distillation flask.

  • Evacuation: Connect the apparatus to the vacuum pump with a cold trap in between. Slowly evacuate the system to the desired pressure.

  • Heating: Begin stirring and gradually heat the distillation flask.

  • Fraction Collection: Monitor the temperature at the distillation head. Collect any low-boiling impurities as a forerun fraction. As the temperature stabilizes, collect the main fraction containing the purified 3-Benzoyldihydro-2(3H)-furanone in a clean receiving flask.

  • Completion: Once the distillation is complete or if the temperature begins to rise significantly again, turn off the heating and allow the system to cool to room temperature.

  • Repressurization: Slowly and carefully vent the system to atmospheric pressure before disconnecting the vacuum.

Diagram of Vacuum Distillation Setup:

VacuumDistillation cluster_0 Heating & Vaporization cluster_1 Separation & Condensation cluster_2 Collection cluster_3 Vacuum System Distilling Flask Distilling Flask Crude Product + Stir Bar Distillation Head Distillation Head Thermometer Distilling Flask->Distillation Head Heating Mantle Heating Mantle Heating Mantle->Distilling Flask Heats Condenser Condenser Water Out Water In Distillation Head->Condenser Receiving Flask Receiving Flask Pure Product Condenser->Receiving Flask Vacuum Adapter Vacuum Adapter Receiving Flask->Vacuum Adapter Cold Trap Cold Trap Vacuum Adapter->Cold Trap Manometer Manometer Cold Trap->Manometer Vacuum Pump Vacuum Pump Manometer->Vacuum Pump

Caption: Key components of a vacuum distillation apparatus.

References

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Cheméo. Chemical Properties of 3(2H)-Furanone, dihydro. [Link]

  • Reddit. Go-to recrystallization solvent mixtures. [Link]

  • Scent.vn. 2(3H)-Furanone, dihydro-3-(methylthio)- (CAS 40587-54-0). [Link]

  • The Good Scents Company. 3-hydroxydihydro-2(3H)-furanone. [Link]

  • Bibliomed. SYNTHESIS AND REACTIONS OF SOME 2(3H)- AND 2(5H)- FURANONE DERIVATIVES: A COMPARATIVE STUDY. [Link]

  • Unknown Source. Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun.
  • Scent.vn. 2(3H)-Furanone, 3-acetyl-5-butyldihydro- (CAS 40010-99-9). [Link]

  • Unknown Source.
  • Wikipedia. Furaneol. [Link]

  • Organic Chemistry Portal. Synthesis of 3(2H)-furanones. [Link]

  • PubChem. 2(3H)-Furanone. [Link]

  • ChemSrc. 3-Hydroxydihydro-2(3H)-furanone. [Link]

  • NIST WebBook. 2(3H)-Furanone, dihydro-3,3-dimethyl-. [Link]

  • SciSpace. Novel spiroannulated 3-benzofuranones. Synthesis and inhibition of the human peptidyl prolyl cis/trans isomerase Pin1. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Synthesis of 3(2H)-furanone derivatives: p-TsOH/halotrimethylsilane promoted cycloketonization of γ-hydroxyl ynones. [Link]

  • PubChem. 2(3H)-Furanone, 3,4-bis(1,3-benzodioxol-5-ylmethyl)dihydro-, (3S,4S)-. [Link]

  • CAS Common Chemistry. Dihydro-3-(3-methylbutyl)-2(3H)-furanone. [Link]

  • NIST WebBook. 2(3H)-Furanone. [Link]

  • PubChem. 3(2H)-Furanone, dihydro-5-isopropyl-. [Link]

  • SCM Pioneering. Furanone: A Versatile Flavor Enhancer with Wide Applications in Food, Tobacco, Beverages, and Chemical Industry. [Link]

  • EPA. 2(3H)-Furanone, 3,3-dichlorodihydro-5-pentyl- Properties. [Link]

  • NIST WebBook. 2(3H)-Furanone, 3-bromodihydro-. [Link]

  • Cheméo. Chemical Properties of 2(3H)-Furanone (CAS 20825-71-2). [Link]

  • ResearchGate. Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol). [Link]

  • ResearchGate. A Convenient Route to the Synthesis of Isotopomeric Dihydro-2(3H)furanones. [Link]

Sources

Troubleshooting

Technical Support Center: Navigating the Challenges of Lactone Ring Hydrolysis in Basic Conditions

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on controlling the hydrolysis of lactone rings in basic conditions. This g...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on controlling the hydrolysis of lactone rings in basic conditions. This guide is structured in a question-and-answer format to directly address the common and complex issues encountered during experimental work. Our goal is to move beyond simple protocols and provide a deeper understanding of the underlying chemical principles, empowering you to design more robust experiments and formulations.

Frequently Asked Questions (FAQs): The Fundamentals

This section addresses the core principles of lactone hydrolysis that are essential for troubleshooting more complex issues.

Q1: What is lactone hydrolysis, and why is it a significant concern under basic (alkaline) conditions?

A: A lactone is a cyclic ester. Hydrolysis is the chemical reaction in which a water molecule cleaves the ester bond, opening the ring to form a hydroxy carboxylic acid. This reaction is particularly problematic under basic or even neutral physiological conditions (pH > 7) because it is catalyzed by hydroxide ions (OH⁻).

The predominant mechanism in basic conditions is known as Base-catalyzed Acyl-Oxygen cleavage (BAC2).[1][2][3] This two-step process involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. Subsequently, the ring opens by the elimination of the alkoxide, which is then protonated to yield the final hydroxy carboxylate product.[4]

This is a major concern, especially in drug development, because the biological activity of many lactone-containing drugs, such as the anticancer agent topotecan, resides in the closed-ring (lactone) form.[5] The ring-opened carboxylate form is often inactive.[5][6] Therefore, uncontrolled hydrolysis leads to a direct loss of compound potency and can compromise the reliability of experimental results.

BAC2_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Ring Opening Lactone Lactone R-C(=O)-O-R' Hydroxide OH⁻ Intermediate Tetrahedral Intermediate R-C(O⁻)(OH)-O-R' Lactone->Intermediate Fast Product Carboxylate R-C(=O)O⁻ + R'-OH Intermediate->Product Slow (Rate-Determining)

BAC2 mechanism for base-catalyzed lactone hydrolysis.
Q2: My compound seems more unstable than expected. What factors influence the rate of hydrolysis?

A: The rate of hydrolysis is not constant; it is highly sensitive to several experimental variables. Understanding these factors is the first step in controlling the reaction.

FactorEffect on Hydrolysis RateCausality and Scientific Rationale
pH Increases dramatically with increasing pH. The concentration of the hydroxide ion (OH⁻), the nucleophile in the BAC2 mechanism, increases logarithmically with pH. Many drugs are most stable in the pH 4-8 range, but this varies significantly.[7] For many lactones, the hydrolysis rate is proportional to the OH⁻ concentration.[8][9]
Temperature Increases with higher temperature. Like most chemical reactions, hydrolysis has an activation energy barrier. Increasing the temperature provides more kinetic energy to the molecules, increasing the frequency and energy of collisions, thus accelerating the reaction rate according to the Arrhenius equation.[8]
Lactone Structure Highly dependent on ring size and substitution. Ring Strain: Smaller rings (e.g., β-lactones, 4-membered) are more strained and generally hydrolyze faster than less strained rings (γ- and δ-lactones, 5- and 6-membered).[10][11] • Steric Hindrance: Bulky substituents near the carbonyl group can hinder the approach of the hydroxide nucleophile, slowing the reaction. • Electronic Effects: Electron-withdrawing groups attached to the ring can make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack, increasing the rate.
Solvent System Generally faster in polar, aqueous solvents. Water is a reactant in hydrolysis. Reducing the water activity by using co-solvents like propylene glycol or ethanol can slow the reaction.[7] However, the choice of co-solvent is critical, as some may introduce their own stability issues.[7]
Buffer Species Can increase rate via general base catalysis. In addition to specific-base catalysis by OH⁻, some buffer anions (e.g., phosphate, borate) can act as general bases, abstracting a proton from a water molecule to increase its nucleophilicity and thereby catalyze the hydrolysis.[8] This means that even at the same pH, the choice of buffer can impact stability.
Q3: I've heard about a "lactone-carboxylate equilibrium." What is this and how does it affect my experiments?

A: For many pharmaceutically relevant compounds, such as camptothecin and its analogues (e.g., topotecan), the hydrolysis reaction is reversible.[5][12] This means an equilibrium exists between the closed, active lactone form and the open, inactive carboxylate form.

The position of this equilibrium is highly pH-dependent.

  • At acidic pH (e.g., < 5): The equilibrium strongly favors the closed lactone form.

  • At neutral or basic pH (e.g., > 7): The equilibrium shifts significantly towards the open carboxylate form.[12]

This is critically important for experimental design. If you dissolve a lactone drug in a stock solution at pH 4, it will be stable. However, the moment you dilute it into a physiological buffer or cell culture medium at pH 7.4, the equilibrium will begin to shift, and the concentration of the active lactone form will decrease over time until a new equilibrium is reached. This dynamic change in the concentration of the active species can lead to inconsistent and non-reproducible results.

Equilibrium Lactone Active Lactone Form (Favored at Acidic pH) Carboxylate Inactive Carboxylate Form (Favored at Basic pH) Lactone->Carboxylate  k_hydrolysis (+OH⁻)  k_lactonization (+H⁺)

The pH-dependent equilibrium between active and inactive forms.

Troubleshooting Guides for Experimental & Developmental Challenges

This section provides actionable solutions to specific problems you may encounter in the lab or during formulation development.

Q4: My lactone-containing compound is rapidly degrading in my cell culture media (pH ~7.4). How can I get reliable data?

A: This is a classic challenge. The physiological pH of most in vitro assay systems is precisely where many lactones are most vulnerable. Here’s a multi-pronged strategy:

  • Optimize Your Dosing Procedure:

    • Stock Solution: Prepare your primary stock solution in an anhydrous, aprotic solvent like DMSO or DMF where it will be stable.[13] Store it at -20°C or -80°C.

    • Minimize Aqueous Exposure: Prepare intermediate dilutions in an acidic buffer (e.g., pH 4-5) if possible, and add them to the final assay plate immediately before starting the experiment. The goal is to minimize the time the compound spends at pH 7.4 before interacting with its biological target.

    • Work Cold: Perform all dilutions on ice to slow the rate of hydrolysis before the assay begins.[14]

  • Incorporate Stability Controls (A Self-Validating System):

    • To understand the extent of degradation, you must measure it. Run a parallel experiment where you add your compound to the assay medium without cells or your biological target.

    • Sample this control at key time points (e.g., t=0, 1h, 4h, 24h) throughout your experiment.

    • Analyze these samples by HPLC to quantify the percentage of the lactone form remaining. This data is crucial for interpreting your primary results; it tells you the actual concentration of active compound over the course of your experiment.

  • Advanced Formulation Approaches:

    • If simple procedural changes are insufficient, consider protective formulations.

    • Liposomes/Nanoparticles: Encapsulating the lactone within a lipid-based nanocarrier can shield it from the aqueous environment, significantly enhancing its stability at neutral pH.[6][12][15]

    • Cyclodextrin Complexation: Complexing the drug with cyclodextrins can also improve stability by sequestering the lactone moiety away from water.[16]

Q5: I'm seeing highly variable results from my in vitro screen. Could lactone hydrolysis be the culprit?

A: Absolutely. Inconsistency is a hallmark of uncontrolled degradation. If the time between preparing and using your assay plates varies, or if there are slight pH fluctuations between media batches, the extent of hydrolysis will differ, leading to variable effective concentrations of your active compound.

Use this systematic workflow to diagnose the issue:

TroubleshootingWorkflow Start Inconsistent Assay Results Check_pH Step 1: Verify pH Measure pH of all buffers and media batches. Is it consistent and correct? Start->Check_pH Stability_Study Step 2: Quantify Degradation Run a time-course stability study via HPLC. How much lactone remains at key time points? Check_pH->Stability_Study pH is OK Remediate_pH Correct buffer preparation protocol. Check_pH->Remediate_pH pH is variable Check_Components Step 3: Assess Matrix Effects Does the compound degrade faster in full media vs. simple buffer? Check for surfactant-induced degradation. Stability_Study->Check_Components Degradation is confirmed No_Degradation Hydrolysis is not the issue. Investigate other sources of variability (pipetting, cells, etc.). Stability_Study->No_Degradation No significant degradation Remediate Step 4: Remediate Implement optimized dosing, stability controls, or formulation strategies. Check_Components->Remediate Matrix effects understood End Consistent Results Remediate->End Remediate_pH->Check_pH

Sources

Optimization

Technical Support Center: Solvent Selection for 3-Benzoyldihydro-2(3H)-furanone Reactions

Welcome to the technical support center for reactions involving 3-Benzoyldihydro-2(3H)-furanone. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for reactions involving 3-Benzoyldihydro-2(3H)-furanone. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions regarding solvent selection to optimize your reaction outcomes. Our approach is rooted in mechanistic principles and practical, field-tested experience to ensure you can troubleshoot effectively and enhance the reliability of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My alkylation reaction of 3-Benzoyldihydro-2(3H)-furanone is giving low yields. Could the solvent be the issue?

Answer:

Yes, solvent choice is critical in the alkylation of 3-Benzoyldihydro-2(3H)-furanone and can significantly impact your yield. The reaction typically proceeds via the formation of an enolate intermediate, and the solvent's ability to solvate this intermediate and the counter-ion plays a crucial role.

Causality Behind the Issue:

  • Enolate Formation and Stability: The reaction begins with the deprotonation of the α-carbon to the benzoyl group, forming an enolate. The stability and reactivity of this enolate are highly solvent-dependent.

  • Solvent Polarity and Type:

    • Polar Aprotic Solvents (e.g., THF, DMF, DMSO): These are generally the preferred choice. They are effective at solvating the metal cation of the base (e.g., Na⁺, K⁺), leaving a "naked," more reactive enolate. This enhanced nucleophilicity leads to a faster and more efficient alkylation. Tetrahydrofuran (THF) is a common starting point for these reactions.[1][2]

    • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can hinder the reaction. They can protonate the highly reactive enolate, shifting the equilibrium back to the starting material. Furthermore, they can solvate the enolate through hydrogen bonding, reducing its nucleophilicity.[3]

    • Nonpolar Solvents (e.g., Benzene, Toluene): In nonpolar solvents, the base and the resulting enolate may have poor solubility, leading to a heterogeneous reaction mixture and slow reaction rates. However, in some cases, such as Friedel-Crafts type reactions, these solvents can act as reagents.[4][5]

Troubleshooting Steps:

  • Solvent Purity: Ensure your solvent is anhydrous. Water can quench the enolate and hydrolyze the starting material or product.

  • Switch to a Polar Aprotic Solvent: If you are using a protic or nonpolar solvent, switch to a polar aprotic solvent like THF or DMF.

  • Co-solvent Addition: In some cases, adding a co-solvent like HMPA (use with extreme caution due to toxicity) or DMPU can help to break up aggregates of the enolate and increase reactivity.[6]

Experimental Protocol: General Procedure for Alkylation

This protocol provides a general guideline. Specific amounts and conditions should be optimized for your particular substrate and alkylating agent.

  • Preparation: Under an inert atmosphere (e.g., Argon or Nitrogen), add 3-Benzoyldihydro-2(3H)-furanone to a flame-dried flask containing anhydrous THF.

  • Deprotonation: Cool the solution to -78 °C (dry ice/acetone bath) and add a suitable base (e.g., LDA, NaH) dropwise. Stir for 30-60 minutes to ensure complete enolate formation.

  • Alkylation: Add the alkylating agent (e.g., alkyl halide) dropwise to the enolate solution at -78 °C.

  • Warming and Quenching: Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC). Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Work-up: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

FAQ 2: I am observing significant side-product formation, particularly O-alkylation, in my reaction. How can I favor C-alkylation?

Answer:

The competition between C- and O-alkylation of the ambident enolate of 3-Benzoyldihydro-2(3H)-furanone is a classic problem influenced by several factors, with the solvent playing a pivotal role.

Underlying Principles:

The enolate has two nucleophilic centers: the α-carbon and the oxygen atom.

  • C-alkylation is generally favored under conditions of thermodynamic control.

  • O-alkylation is often favored under conditions of kinetic control.

Solvent Effects on C- vs. O-Alkylation:

Solvent TypeEffect on EnolateFavored ProductRationale
Polar Aprotic (e.g., THF, DMF) Solvates the cation, leading to a "free" and highly reactive enolate.C-AlkylationThe harder oxygen atom is more heavily solvated by any residual counter-ion, leaving the softer carbon atom more accessible for alkylation.
Polar Protic (e.g., Ethanol) Strongly solvates both the cation and the oxygen of the enolate via hydrogen bonding.O-AlkylationHydrogen bonding to the oxygen atom stabilizes the transition state for O-alkylation, making it the faster pathway.

Troubleshooting and Optimization:

  • Solvent Choice: Employ polar aprotic solvents like THF or DME.

  • Counter-ion: Larger counter-ions (e.g., K⁺ vs. Li⁺) tend to favor O-alkylation. Using a lithium base (like LDA) can promote C-alkylation.

  • Temperature: Lower reaction temperatures (-78 °C) generally favor the thermodynamically more stable C-alkylated product.

  • Leaving Group: Harder leaving groups on the electrophile (e.g., tosylates) tend to favor O-alkylation, while softer leaving groups (e.g., iodides) favor C-alkylation (HSAB principle).

Diagram: Solvent-Mediated Control of C- vs. O-Alkylation

G cluster_conditions Reaction Conditions cluster_outcome Alkylation Outcome Polar_Aprotic Polar Aprotic (e.g., THF) C_Alkylation C-Alkylation (Favored) Polar_Aprotic->C_Alkylation Thermodynamic Control Polar_Protic Polar Protic (e.g., Ethanol) O_Alkylation O-Alkylation (Favored) Polar_Protic->O_Alkylation Kinetic Control Enolate 3-Benzoyldihydro-2(3H)-furanone Enolate Enolate->Polar_Aprotic Leads to 'naked' enolate Enolate->Polar_Protic Strong H-bonding to oxygen

Caption: Solvent influence on the alkylation pathway of the enolate.

FAQ 3: My decarboxylation/decarbonylation reaction of a 3-Benzoyldihydro-2(3H)-furanone derivative is not proceeding. What solvent and conditions should I consider?

Answer:

Decarboxylation or decarbonylation reactions of furanone systems often require specific conditions, and solvent choice is a key parameter.[7] For some decarbonylation-oxidation reactions of 3-arylbenzofuran-2(3H)-ones, the solvent can even play a role in the reaction mechanism through the in-situ formation of reactive species.[1][2][8]

Mechanistic Considerations:

  • Thermal Decarboxylation: Many decarboxylations are driven by heat. The solvent must have a sufficiently high boiling point to reach the required reaction temperature.

  • Metal-Catalyzed Decarbonylation: In these reactions, the solvent must be compatible with the catalyst and not interfere with its activity.

  • Oxidative Decarbonylation: Some protocols utilize an oxidant. In a transition-metal-free approach for the conversion of 3-arylbenzofuran-2(3H)-ones to 2-hydroxybenzophenones, THF has been shown to form a hydroperoxide in situ which facilitates the transformation.[1][2]

Troubleshooting Solvent Selection for Decarbonylation/Decarboxylation:

IssueRecommended ActionRationale
Reaction is too slow or does not start Increase the temperature. Consider a higher boiling point solvent like dioxane, toluene, or DMF.To provide sufficient thermal energy to overcome the activation barrier.
Using a transition-metal-free oxidative decarbonylation Use THF and ensure the reaction is open to the atmosphere or has an oxygen source.[1][2][8]THF can auto-oxidize to form THF-hydroperoxide, which is a key reactive intermediate in this specific transformation.[1][2]
Poor solubility of starting material Select a solvent that effectively dissolves the substrate at the reaction temperature. A solvent screen may be necessary.To ensure a homogeneous reaction mixture for efficient reaction kinetics.
Workflow Diagram: Systematic Solvent Screening

G start Low Yield or Side Products Observed check_purity Verify Purity of Starting Materials & Reagents start->check_purity solvent_class Categorize Solvents: Polar Aprotic, Polar Protic, Nonpolar check_purity->solvent_class run_parallel Run Small-Scale Parallel Reactions (e.g., THF, ACN, DCM, Toluene) solvent_class->run_parallel monitor Monitor Reactions by TLC/LC-MS for Conversion & Purity run_parallel->monitor analyze Analyze Results: Identify Best Performing Solvent(s) monitor->analyze optimize Optimize Conditions for Best Solvent (Temp, Conc.) analyze->optimize end Scale-Up Reaction optimize->end

Sources

Troubleshooting

Technical Support Center: Acyl-Lactone Intermediate Handling

Ticket ID: #HL-8492 Subject: Prevention of Hydrolysis and Degradation in Hygroscopic Acyl-Lactones Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #HL-8492 Subject: Prevention of Hydrolysis and Degradation in Hygroscopic Acyl-Lactones Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary & Root Cause Analysis

The User Issue: "My acyl-lactone intermediate (e.g., N-acyl homoserine lactone or similar synthetic intermediate) disappears during purification or turns into a sticky solid during storage. NMR shows ring-opening."[1]

The Scientific Reality: Acyl-lactones are chemically fragile due to the ring strain of the lactone moiety combined with the electrophilicity of the carbonyl carbon. While they are hygroscopic (attract water), the moisture itself is not the only enemy—it is the vector for hydrolysis.

The Mechanism of Failure: Water attacks the carbonyl carbon, cleaving the ester bond and opening the ring to form a hydroxy-acid. This reaction is base-catalyzed . Even the slightly alkaline nature of standard laboratory glassware or unbuffered silica gel can accelerate this process exponentially.

Core Directive: To successfully handle these intermediates, you must adopt a "Cold, Acidic, and Anhydrous" operational philosophy.

Visualization: The Hydrolysis Risk Pathway

The following diagram illustrates the critical failure points where moisture and pH trigger degradation.

HydrolysisRisk cluster_prevention Prevention Barrier Lactone Intact Acyl-Lactone (Active) Intermediate Tetrahedral Intermediate Lactone->Intermediate + H2O (Slow) Moisture Atmospheric Moisture (Hygroscopicity) Moisture->Intermediate Accelerates pH_High pH > 7 (Glassware/Silica) pH_High->Intermediate Catalyzes (Fast) OpenRing Hydroxy-Acid (Inactive/Dead) Intermediate->OpenRing Irreversible Ring Opening Acid Acidic Buffer (pH 4-5) Acid->pH_High Neutralizes

Caption: Figure 1. The hydrolysis cascade. Note that alkaline conditions (pH > 7) act as a catalyst, dramatically increasing the rate at which absorbed moisture destroys the lactone ring.

Experimental Protocols (The "How-To")

Protocol A: The "Acid-Buffered" Workup

Objective: Isolate the lactone from a reaction mixture without triggering hydrolysis during aqueous extraction.

Standard Mistake: Using saturated sodium bicarbonate (


) to neutralize the reaction. This raises the pH > 8, instantly killing the lactone.

Correct Procedure:

  • Quench: If the reaction requires quenching, use a dilute acid (e.g., 0.1 M HCl) or a neutral buffer (Phosphate buffer, pH 6.0).

  • Extraction: Use a non-polar solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • The Acid Wash (Critical): Wash the organic layer once with a slightly acidic brine solution.

    • Recipe: Saturated NaCl solution + 1% Acetic Acid.

    • Why? This ensures the micro-environment of the water droplets trapped in the organic phase remains acidic, preventing hydrolysis during the drying step.

  • Drying: Use Anhydrous Sodium Sulfate (

    
    ). Avoid Magnesium Sulfate (
    
    
    
    ) if it is slightly basic (some grades are).
  • Evaporation: Rotovap at < 30°C . Heat is a catalyst for ring-opening.

Protocol B: Acidified Silica Gel Chromatography

Objective: Purify the intermediate without it decomposing on the column.

The Problem: Standard silica gel is often slightly acidic (good), but it contains adsorbed water and metal impurities that can act as Lewis acids/bases. Furthermore, if your eluent contains methanol, it can cause transesterification.

The Solution:

  • Pre-treat the Solvent: Add 0.1% Acetic Acid to your mobile phase (e.g., Hexanes/EtOAc + 0.1% AcOH).

  • Column Prep: Flush the column with the acidified solvent before loading the sample. This protonates any active sites on the silica.

  • Speed: Run the column quickly ("Flash" chromatography). Do not let the lactone sit on the silica overnight.

Storage & Stability Logistics

Once isolated, the battle shifts to storage. Acyl-lactones are prone to deliquescence (absorbing enough water to dissolve themselves).

Storage Matrix
Solvent/StateStability RatingRecommended ConditionsNotes
Solid (Neat) ⭐⭐⭐⭐-20°C, Desiccated, ArgonBest for long-term. Must be fully dried before freezing to prevent ice crystal damage.
Ethyl Acetate ⭐⭐⭐-20°C, Acidified (0.01% AcOH)Good for synthetic intermediates. Solvent is non-nucleophilic.
Acetonitrile ⭐⭐⭐-20°C, AnhydrousExcellent for analytical standards.
DMSO Use Immediately WARNING: DMSO is hygroscopic. Wet DMSO hydrolyzes lactones rapidly. Only use anhydrous DMSO (water < 50 ppm).
Methanol/Ethanol Do Not Use Causes solvolysis (transesterification), opening the ring to form methyl/ethyl esters.
Diagram: Safe Storage Decision Tree

StorageLogic Start Isolate Acyl-Lactone Form Physical State? Start->Form Solid Solid / Powder Form->Solid Solution Solution Required Form->Solution Dry Lyophilize / High Vac (Remove ALL solvent) Solid->Dry SolventCheck Select Solvent Solution->SolventCheck Container Amber Vial + Parafilm + Desiccant Pack Dry->Container Freezer Store at -20°C or -80°C Container->Freezer BadSolv MeOH / EtOH / Water SolventCheck->BadSolv Avoid GoodSolv Anhydrous ACN or EtOAc (+ 0.01% Acetic Acid) SolventCheck->GoodSolv Preferred DMSO DMSO (Bioassays) SolventCheck->DMSO Caution GoodSolv->Freezer DMSO->Freezer Use Single-Use Aliquots (Avoid Freeze-Thaw)

Caption: Figure 2. Decision tree for maximizing shelf-life. Note the critical warning against alcoholic solvents.

Frequently Asked Questions (FAQs)

Q: I see two sets of peaks in my NMR spectrum. Is my product impure? A: Not necessarily. If you are using a deuterated solvent like


 that hasn't been neutralized, the acidity might be causing equilibrium issues. However, if you see a distinct shift of the carbonyl peak or the disappearance of the lactone ring protons, you likely have the hydrolyzed hydroxy-acid .
  • Troubleshooting: Add a drop of

    
     to the NMR tube. If the "impurity" peaks shift or disappear (exchangeable protons), it's likely the open-ring acid form.
    

Q: Can I use DMSO for my biological stock solutions? A: Yes, but with extreme caution. DMSO is a "water magnet."

  • Buy "Anhydrous" grade DMSO (packed under nitrogen).

  • Do not store the stock solution in a large bottle that is opened repeatedly.

  • Best Practice: Make a high-concentration stock, aliquot it into single-use PCR tubes (e.g., 10 µL each), and freeze them. Use one tube per experiment and discard the rest.

Q: My lactone degraded during lyophilization. Why? A: Lyophilizers remove water, but they often concentrate acids/bases as the volume decreases before the freeze takes hold. If your sample contained residual buffer salts (e.g., Tris or Bicarbonate), the pH shifted dramatically during freezing, causing hydrolysis. Always desalt your sample into water/acetonitrile mixtures before lyophilizing.

Q: How do I recover the lactone if it has already hydrolyzed? A: In some cases, you can reverse the damage.[2] This process is called Lactonolysis .

  • Protocol: Dissolve the hydroxy-acid in an organic solvent (DCM) and add a catalytic amount of acid (e.g., p-TsOH) or use a dehydrating agent (EDC/NHS). Stirring in acidic conditions (pH < 2) promotes ring closure [1].

References

  • Yates, E. A., et al. (2002). "N-Acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner during growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa."[2][3] Infection and Immunity, 70(10), 5635-5646.

  • BenchChem Technical Support. (2025). "Navigating the Challenges of Hygroscopic Compounds in Research."

  • Organic Syntheses. "General Procedures for Handling Hygroscopic Reagents." Organic Syntheses, Coll.[4][5] Vol. various.

  • Stream Peak. (2025). "Using Silica Gel to Control Moisture in Pharmaceutical Packaging."

Sources

Optimization

Troubleshooting low conversion in Claisen condensation of lactones

Technical Support Center: Troubleshooting Low Conversion in Claisen Condensation of Lactones Ticket ID: CL-LAC-001 Assigned Specialist: Senior Application Scientist, Synthetic Methodology Division Status: Open Subject: O...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Low Conversion in Claisen Condensation of Lactones

Ticket ID: CL-LAC-001 Assigned Specialist: Senior Application Scientist, Synthetic Methodology Division Status: Open Subject: Optimization of Lactone Enolate Acylation (Claisen-type Condensations)

Introduction: The "Hidden" Equilibrium Barrier

Welcome to the Technical Support Center. You are likely here because your lactone acylation (Claisen condensation) has stalled at 40–50% conversion, or you are recovering unreacted starting material despite using "standard" conditions.

The Core Problem: Unlike acyclic esters, lactones possess unique torsional strain and restricted conformational mobility. When performing a Claisen condensation with a lactone (either self-condensation or cross-condensation with an ester), you are fighting a thermodynamic uphill battle. The reaction is reversible (


). The driving force is not  the C-C bond formation, but the deprotonation of the final 

-keto ester product
.[1][2][3][4]

If your product cannot form a stable enolate, or if your base is consumed by side reactions (ring opening), conversion will stall. This guide dissects these failure modes.

Module 1: Thermodynamic & Kinetic Barriers (The "Why")

Q1: Why does my reaction stall at 50% conversion even with 1.0 equivalent of base?

A: You are likely running into the "Proton Transfer Limit." The Claisen condensation is endergonic or thermoneutral until the final step. The formation of the


-keto lactone product is reversible.[5] The reaction is driven to completion only by the irreversible deprotonation of the highly acidic proton at the 

-position (between the two carbonyls) of the product.
  • The Math: This deprotonation consumes 1 mole of base. If you use 1.0 equivalent of base (e.g., LDA), 50% is consumed to form the initial enolate, and as product forms, the remaining base is consumed to deprotonate that product (the "sink"). Once the base is gone, the reaction stops.

  • The Fix: You must use at least 2.0–2.2 equivalents of base (e.g., LDA or LiHMDS) if you are generating the enolate in situ, or ensure the electrophile is non-protic.

Q2: I used excess base, but I see ring-opened byproducts. What happened?

A: You likely used a nucleophilic base (like NaOEt) or allowed the temperature to rise too high. Lactones are susceptible to nucleophilic attack at the carbonyl carbon (ring opening) rather than deprotonation at the


-carbon.
  • Nucleophilic Attack: Alkoxides (RO⁻) can attack the lactone carbonyl, opening the ring to form an acyclic ester-alcohol.

  • The Fix: Switch to non-nucleophilic, sterically hindered bases like LDA (Lithium Diisopropylamide) or LiHMDS . These bases are too bulky to attack the carbonyl but basic enough (

    
    ) to deprotonate the 
    
    
    
    -position kinetically.

Visualizing the Mechanism & Failure Points

The following diagram maps the critical pathway. Note the "Thermodynamic Sink" node—this is the only step that prevents the reaction from reversing.

ClaisenMechanism cluster_0 Critical Success Factor Start Lactone (Starting Material) Enolate Lactone Enolate (Kinetic Intermediate) Start->Enolate Deprotonation (-78°C) RingOpen FAILURE: Ring Opening Start->RingOpen Nu- Attack (Wrong Base/High Temp) Base Base (LDA/LiHMDS) > 2.0 equiv Base->Enolate Tetrahedral Tetrahedral Intermediate Enolate->Tetrahedral C-Acylation Electrophile Electrophile (Ester/Acyl Chloride) Electrophile->Tetrahedral Product_Neutral β-Keto Lactone (Unstable in Base) Tetrahedral->Product_Neutral Elimination of LG Product_Neutral->Enolate Reversibility Sink Product Enolate (Thermodynamic Sink) Product_Neutral->Sink Deprotonation (Driving Force)

Caption: Mechanistic pathway of Lactone Claisen Condensation. The "Sink" step is required to drive the equilibrium forward.

Module 2: Synthetic Protocol Optimization (The "How")

Standard Operating Procedure (SOP) for High-Yield Acylation

Context: Acylation of


-butyrolactone with an ester.
  • Drying (Critical): Flame-dry all glassware under vacuum. Cool under Argon. Moisture kills LDA instantly.

  • Base Preparation:

    • Charge flask with anhydrous THF (0.5 M relative to substrate).

    • Add Diisopropylamine (2.2 equiv).

    • Cool to -78°C (Dry ice/Acetone).

    • Add

      
      -BuLi (2.1 equiv) dropwise. Stir 30 min at 0°C, then re-cool to -78°C.
      
  • Enolization:

    • Add Lactone (1.0 equiv) dissolved in minimal THF dropwise over 15–20 mins.

    • Tip: Run down the side of the flask to precool the solution.

    • Stir for 30–45 mins at -78°C. Do not warm up. Lactone enolates can decompose or polymerize at > -40°C.

  • Acylation (The Trap):

    • Add the Electrophile (Ester or Acyl Chloride, 1.1 equiv) dropwise.

    • Crucial: If using an Acyl Chloride , add it rapidly to outcompete decomposition. If using an Ester , add slowly.[6][7]

  • The "Quench":

    • Allow to warm to -20°C slowly over 2 hours.

    • Quench with saturated aqueous NH₄Cl (mild acid) or dilute acetic acid. You must protonate the "Sink" enolate to isolate the product.

Data Table: Base & Solvent Compatibility
ParameterRecommendedAvoidReason
Base LDA, LiHMDS, NaHMDSNaOEt, NaOMe, NaH (often too slow)Alkoxides cause ring opening (transesterification).
Solvent THF, DMEEthanol, Methanol, DMFProtic solvents kill enolates. DMF can react with strong bases.
Additives HMPA, DMPU (1–2 equiv)Water, AlcoholsPolar aprotic additives break up lithium aggregates, increasing enolate reactivity.
Temp -78°C to -40°C0°C or Room TempHigh temps favor O-acylation and ring opening.

Module 3: Troubleshooting Specific Failures

Q3: I am getting O-Acylation instead of C-Acylation. Why?

A: This is a classic Hard-Soft Acid-Base (HSAB) issue.

  • The Science: The enolate oxygen is "hard" (high charge density), and the carbon is "soft."

  • The Cause:

    • Acyl Chlorides: These are "hard" electrophiles and often attack the Oxygen, forming an enol ester.

    • Solvent: Highly polar solvents (HMPA/DMPU) separate the Li+ ion from the Oxygen, making the Oxygen more naked and reactive, paradoxically sometimes increasing O-acylation with hard electrophiles.

  • The Fix:

    • Use Acyl Cyanides (softer) or Esters (softer) instead of Acyl Chlorides.

    • If using Acyl Chlorides, keep the reaction strictly at -78°C.

    • Alternative: Use C-acylation specific reagents like Mander’s Reagent (Methyl cyanoformate) for carboxylations.

Q4: My product disappears during workup.

A:


-keto lactones are prone to decarboxylation  and hydrolysis .
  • Decarboxylation: If your product is a

    
    -keto acid (formed after hydrolysis of an ester group), it will decarboxylate upon heating.
    
  • Ring Opening: The

    
    -keto lactone ring is strained. Strong basic workup (NaOH) will open the ring.
    
  • The Fix: Use a buffered quench (AcOH/NaOAc or NH₄Cl). Keep extraction pH slightly acidic (pH 5–6). Avoid heat during rotary evaporation (keep bath < 35°C).

Troubleshooting Flowchart

Use this decision tree to diagnose your specific failure mode.

Troubleshooting Start Problem: Low Conversion (<50%) CheckWater Are conditions strictly anhydrous? Start->CheckWater CheckBase Is Base > 2.0 Equiv? CheckTemp Was Temp maintained at -78°C? CheckBase->CheckTemp Yes Sol1 Fix: Increase Base to 2.2+ Equiv CheckBase->Sol1 No CheckProd Does Product have acidic α-proton? CheckTemp->CheckProd Yes Sol2 Fix: Lower Temp. Prevent Ring Opening. CheckTemp->Sol2 No CheckWater->CheckBase Yes Sol3 Fix: Dry THF/Glassware. Titrate n-BuLi. CheckWater->Sol3 No/Unsure Sol4 Impossible Reaction. Need 'Sink' to drive eq. CheckProd->Sol4 No Check Electrophile\n(Hard vs Soft) Check Electrophile (Hard vs Soft) CheckProd->Check Electrophile\n(Hard vs Soft) Yes

Caption: Decision tree for diagnosing low yields in lactone acylation.

References

  • Mechanism & Thermodynamics: Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry Part B: Reactions and Synthesis; Springer: New York, 2007.

  • Base Selection & Enolate Chemistry: "The Choice of Base in Claisen Condensation." Chemistry Steps. Link

  • Lactone Enolate Stability: "Enolates - Formation, Stability, and Simple Reactions." Master Organic Chemistry. Link

  • O- vs C-Acylation: "Chemistry of Enolates - C vs O Alkylation." PharmaXChange. Link

  • Practical Protocol (LDA Usage): "Claisen Condensation." Organic Chemistry Portal. Link

Sources

Troubleshooting

Stabilization of 3-Benzoyldihydro-2(3H)-furanone during storage

Technical Support Center: Stabilization of 3-Benzoyldihydro-2(3H)-furanone Introduction: The Stability Paradox Welcome to the Technical Support Center. You are likely here because you are working with 3-Benzoyldihydro-2(...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stabilization of 3-Benzoyldihydro-2(3H)-furanone

Introduction: The Stability Paradox

Welcome to the Technical Support Center. You are likely here because you are working with 3-Benzoyldihydro-2(3H)-furanone (also known as


-benzoyl- 

-butyrolactone). This compound is a classic "Janus-faced" intermediate: highly versatile in heterocyclic synthesis (e.g., Vitamin B1 precursors) but notoriously unstable during storage.

As Senior Application Scientists, we often see researchers treat this as a standard organic solid. This is a critical error. Structurally, this compound is a cyclic


-keto lactone . This motif creates a "perfect storm" for degradation: the ring strain of the lactone combined with the acidity of the 

-proton (C3 position) makes it exceptionally prone to hydrolysis and subsequent decarboxylation.

This guide provides the definitive protocols to arrest these degradation pathways.

Module 1: The Degradation Matrix

To stabilize the compound, you must understand what destroys it. The degradation is not random; it follows a specific cascade triggered by moisture and heat.

The Mechanism of Failure
  • Moisture Ingress: The lactone ring is strained. Atmospheric moisture, catalyzed by trace acidity or basicity (even from glass surfaces), attacks the carbonyl.

  • Ring Opening (Hydrolysis): The ring opens to form 2-benzoyl-4-hydroxybutyric acid . This is a

    
    -keto acid.[1]
    
  • Decarboxylation:

    
    -keto acids are thermally unstable. They eject CO
    
    
    
    to form 4-hydroxy-1-phenylbutan-1-one . This process is irreversible and often results in pressure buildup in storage vials.

Visualization of the Pathway:

DegradationPathway Lactone 3-Benzoyldihydro- 2(3H)-furanone (Intact Reagent) OpenAcid 2-Benzoyl-4-hydroxy- butyric acid (Unstable Intermediate) Lactone->OpenAcid Hydrolysis (Rate Limiting Step) Moisture H₂O / Trace Acid Moisture->OpenAcid Decarb 4-Hydroxy-1-phenyl- butan-1-one (Degradation Product) OpenAcid->Decarb Decarboxylation (-CO₂) CO2 CO₂ Gas (Pressure Buildup) OpenAcid->CO2

Figure 1: The irreversible degradation cascade from intact lactone to decarboxylated ketone.

Module 2: The "Zero-Compromise" Storage Protocol

Standard refrigeration is insufficient. You must implement a Barrier-Inert-Cold (BIC) system.

Protocol 1: Long-Term Storage Workflow
ParameterStandard Practice (Risk)BIC Protocol (Safe)
Atmosphere Air (Headspace contains moisture)Argon Blanket (Heavier than air, displaces O

/H

O)
Temperature 4°C (Fridge)-20°C (Freezer)
Container Scintillation Vial (Poly cone cap)Amber Glass with Teflon (PTFE) lined cap
Desiccant NoneVacuum desiccator over P

O

or Silica Gel

Step-by-Step Execution:

  • Aliquot Immediately: Do not store a large bulk bottle. Repeated opening/closing introduces moisture. Aliquot into single-use vials (e.g., 500 mg or 1 g).

  • Argon Purge: Before closing, gently flow dry Argon into the vial for 10 seconds.

  • Seal: Cap tightly. Parafilm is insufficient as a primary seal; use electrical tape or a secondary containment jar if storing for >6 months.

  • Freeze: Place vials in a secondary container containing desiccant packets, then store at -20°C.

Module 3: Troubleshooting & FAQs

Q1: My white solid has turned into a sticky, yellow oil. Can I save it?

  • Diagnosis: You are observing hydrolysis followed by partial polymerization . The "oil" is likely a mixture of the hydroxy-ketone degradation product and the open-chain acid.

  • Action:

    • Check purity via TLC (Solvent: 30% EtOAc/Hexane). The degradation product will be much more polar (lower R

      
      ) than the lactone.
      
    • Do not distill. Distillation will accelerate decarboxylation.

    • Rescue: If degradation is <10%, recrystallize immediately from dry Toluene or Benzene/Hexane. If >10%, discard.

Q2: When I opened the vial, there was a "pop" sound. Is this dangerous?

  • Diagnosis: Yes. This is CO

    
     evolution  from decarboxylation (see Figure 1).
    
  • Root Cause: The sample was likely stored at room temperature or exposed to moisture, leading to the formation of the unstable

    
    -keto acid.
    
  • Action: The titer of your reagent has dropped significantly. Perform a quantitative NMR (qNMR) using an internal standard (e.g., 1,3,5-trimethoxybenzene) to redetermine the effective molecular weight before using in sensitive reactions.

Q3: Can I purify this compound using silica gel chromatography?

  • Warning: Silica gel is slightly acidic.

  • Risk: The acidity can catalyze the enolization and hydrolysis of the

    
    -keto lactone ring.
    
  • Protocol: If chromatography is necessary, neutralize the silica first. Pre-wash the column with 1% Triethylamine in Hexane, then run your column. Alternatively, use neutral alumina.

Module 4: Synthesis & Handling Workflow

When synthesizing or isolating this compound, the "Quench-to-Freezer" time is critical.

HandlingWorkflow Synth Synthesis (Claisen Condensation) Quench Acid Quench (Keep T < 0°C) Synth->Quench pH Control Extract Extraction (DCM or EtOAc) Quench->Extract Wash Wash Steps 1. Water 2. Brine (Critical) Extract->Wash Dry Drying (MgSO₄ - Neutral) Wash->Dry Remove H₂O Evap Rotary Evaporation (Bath < 30°C) Dry->Evap Storage Immediate Storage (-20°C, Argon) Evap->Storage Minimize Time

Figure 2: Optimized handling workflow to minimize thermal and hydrolytic stress.

References

  • Synthesis and Reactivity of

    
    -Keto Lactones: 
    
    • Source: The Journal of Organic Chemistry / NIH
    • Context: Mechanisms of -acyl- -butyrolactone form
    • Link:

      
      
  • General Stability of Furanones

    • Source: PubChem / Safety D
    • Context: General handling of dihydro-2(3H)-furanones, emphasizing moisture sensitivity.
    • Link:

  • Decarboxylation Kinetics

    • Source: ACS Public
    • Context: Kinetics of decarboxylation in aqueous solution for -keto acids (the hydrolysis product).
    • Link:

  • Handling of Labile Lactones

    • Source: Organic Syntheses
    • Context: Protocols for handling sensitive furanone intermedi
    • Link:[2]

Sources

Optimization

Overcoming steric hindrance in 3-position substitution

Topic: Overcoming Steric Hindrance in 3-Position Substitution of Heterocycles Role: Senior Application Scientist Status: Active Diagnostic & Strategy Selector Before beginning experimental work, use this decision matrix...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance in 3-Position Substitution of Heterocycles Role: Senior Application Scientist Status: Active

Diagnostic & Strategy Selector

Before beginning experimental work, use this decision matrix to select the optimal methodology based on your substrate's electronic bias and steric environment. The 3-position of heterocycles presents a dichotomy: it is nucleophilic in indoles/pyrroles but electrophilic/inert in pyridines/quinolines.

StericStrategy Start START: Define Substrate & Constraint electronic Electronic Bias of Ring? Start->electronic rich Electron-Rich (e.g., Indole, Pyrrole) electronic->rich Nucleophilic poor Electron-Deficient (e.g., Pyridine, Quinoline) electronic->poor Electrophilic/Inert pos2 Is Position 2 Blocked? rich->pos2 Sol_CH Method A: C-H Activation (Electrophilic Aromatic Sub.) pos2->Sol_CH No (C2 open) Sol_PEPPSI Method B: Pd-PEPPSI / Buchwald G3 (Forced Oxidative Addition) pos2->Sol_PEPPSI Yes (C2 blocked by Alkyl/Aryl) halide Is 3-Position Halogenated? poor->halide halide->Sol_PEPPSI Yes (3-Br/Cl + 2/4-Subst.) Sol_Minisci Method C: Radical Minisci (If 2/4 blocked) halide->Sol_Minisci No (C-H) + 2/4 blocked Sol_Photo Method D: Metallaphotoredox (Ni/Ir Dual Catalysis) halide->Sol_Photo Yes (Extreme Sterics)

Figure 1: Strategic decision tree for selecting synthetic pathways based on electronic and steric constraints at the 3-position.

Troubleshooting Guide (Q&A)

This section addresses specific failure modes encountered when forcing substitutions at crowded 3-positions.

Scenario A: Pd-Catalyzed Cross-Coupling Stalls on 3-Halo-2-Substituted Pyridines

User Issue: "I am trying to couple a 2-isopropyl-3-bromopyridine with a boronic acid. The starting material remains unreacted even at 100°C. I suspect oxidative addition failure."

Root Cause: In electron-deficient rings like pyridine, the 3-position is electronically deactivated. When you add a bulky group at C2 (ortho), you create a "perfect storm":

  • Electronic Deactivation: The C-Br bond is strong and electron-rich Pd(0) species are repelled.

  • Steric Gating: Standard phosphine ligands (like

    
     or dppf) cannot accommodate the bulk required to access the metal center for oxidative addition.
    

Technical Solution: Switch to Pd-NHC (N-Heterocyclic Carbene) precatalysts, specifically the PEPPSI-IPr or PEPPSI-IPent series.

  • Why? These ligands possess "flexible steric bulk." The bulky wingtip groups on the NHC push the substrate into the active site during reductive elimination, but more importantly, the strong

    
    -donation of the carbene creates an electron-rich Pd center that accelerates oxidative addition into the stubborn C-Br bond.
    

Corrective Protocol:

  • Catalyst: Switch to Pd-PEPPSI-IPent (1–2 mol%).

  • Base/Solvent: Use KOtBu in 1,4-Dioxane or Toluene . The alkoxide base is more soluble and basic than carbonates, aiding the transmetallation step which is often the secondary bottleneck.

  • Temperature: 80°C is usually sufficient; do not overheat as dehalogenation can compete.

Scenario B: Regioselectivity Failure in Minisci Alkylation of Quinolines

User Issue: "I need to install an alkyl group at the 3-position of a quinoline. I'm using a standard Minisci protocol (Ag/Persulfate), but I'm only getting substitution at the 2- and 4-positions."

Root Cause: Radical Minisci reactions are governed by SOMO-LUMO interactions. Nucleophilic alkyl radicals preferentially attack the most electron-deficient positions (C2 and C4 in quinoline/pyridine). The 3-position has the highest electron density of the heterocyclic ring carbons, making it the least reactive toward nucleophilic radicals.

Technical Solution: You cannot force 3-position selectivity with standard Minisci conditions unless C2 and C4 are already blocked.

  • Alternative Strategy: If C2/C4 are open, you must switch mechanisms. Use Electrophilic Aromatic Substitution (SEAr) logic if the ring can be activated, or use a Directed C-H Activation approach using a transient directing group (TDG) if a handle (like an aldehyde or amine) is present.

  • If C2/C4 ARE blocked: The reaction may fail due to steric shut-down. Switch to Photoredox Minisci (Blue LED + Iridium catalyst). Photogenerated radicals are "hotter" and the reaction cage effect in micellar media can overcome the steric barrier that thermal radical sources cannot.

Scenario C: Protodeboronation during Suzuki Coupling of 3-Substituted Indoles

User Issue: "I am coupling a 3-bromoindole with an ortho-substituted boronic acid. I see rapid formation of the dehalogenated indole (H-atom replaces Br) and the boronic acid hydrolyzes."

Root Cause: Steric hindrance slows down the Transmetallation step.

  • Oxidative addition happens (Pd inserts into C-Br).

  • The bulky boronic acid approaches the bulky Pd-Indole complex.

  • Steric clash prevents them from meeting.

  • The boronic acid hydrolyzes (protodeboronation) in the aqueous base.

  • The Pd-Indole species undergoes

    
    -hydride elimination or abstracts a proton from the solvent, leading to reduction.
    

Technical Solution: Employ Buchwald G3/G4 Precatalysts (e.g., XPhos Pd G4 ) and eliminate water.

  • Ligand: XPhos or SPhos are designed for this. The biaryl backbone creates a pocket that facilitates coupling of hindered substrates.

  • Conditions: Switch to anhydrous conditions using Buchwald's Anhydrous Conditions :

    • Base:

      
       (finely ground, anhydrous).
      
    • Solvent: n-Butanol or Toluene (anhydrous).

    • This forces the boronate to react rather than hydrolyze.

Experimental Protocols

Protocol A: Cross-Coupling of Sterically Congested 3-Halo-Heterocycles

Designed for 3-bromo-2-substituted pyridines or 3-bromo-2-substituted indoles.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.5 – 2.0 equiv (Excess is crucial for hindered substrates)

  • Catalyst: [Pd(IPr)(3-chloropyridine)Cl2] (PEPPSI-IPr ) (2.0 mol%)

  • Base: KOtBu (2.0 equiv)

  • Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step:

  • Glovebox/Schlenk: Charge a reaction vial with the aryl halide, boronic acid, KOtBu, and PEPPSI-IPr catalyst.

  • Degas: Seal the vial and purge with Argon/Nitrogen for 5 minutes.

  • Solvent Addition: Add anhydrous 1,4-Dioxane via syringe.

  • Activation: Stir at room temperature for 10 minutes. (PEPPSI catalysts activate efficiently at RT).

  • Reaction: Heat to 80°C for 12–24 hours.

    • Note: If conversion is <50% after 4 hours, spike with an additional 1 mol% catalyst.

  • Workup: Filter through a pad of silica/Celite, eluting with EtOAc. Concentrate and purify.

Protocol B: Photoredox Minisci Alkylation (For Blocked 2/4 Positions)

Designed for installing alkyl groups at position 3 when 2/4 are sterically blocked.

Reagents:

  • Heterocycle (e.g., 2,4-dimethylpyridine): 1.0 equiv

  • Alkyl Bromide (Radical Precursor): 2.0 equiv

  • Photocatalyst:

    
     (1.0 mol%)
    
  • Additives: TRIS (Supersil) or 2,6-lutidine (Base)

  • Solvent: DMSO or MeCN

Step-by-Step:

  • Combine heterocycle, alkyl bromide, and Ir-catalyst in a clear vial.

  • Add base (1.5 equiv).

  • Sparge with Nitrogen for 15 minutes (Oxygen quenches the excited state).

  • Irradiate with Blue LEDs (450 nm) with fan cooling (maintain <35°C).

  • Monitor by LCMS. Reaction typically completes in 12-18 hours.

Data & Ligand Selection

The choice of ligand is the single most critical variable for steric 3-position coupling. Use this table to select the correct ligand based on Buried Volume (%V_bur) , a metric of steric bulk.

Ligand ClassSpecific Ligand%V_burBest Use CaseMechanism Note
Phosphine

~28%Unhindered substrates only.Fails for 2-subst-3-halo systems.
Biaryl Phosphine SPhos ~43%Standard Steric Challenge. Excellent for ortho-substituted boronic acids.
Biaryl Phosphine XPhos ~48%High Steric Challenge. "Dial-a-molecule" ligand for tetra-ortho biaryls.
NHC IPr (PEPPSI)~34%*Electronic Deactivation. Flexible bulk. Wingtips rotate to open/close active site. Best for Pyridines.
NHC IPent (PEPPSI)>45%Extreme Sterics. The "Pent" groups lock the conformation, forcing reductive elimination.

> Note: NHC %V_bur is variable due to wingtip rotation; "Flexible Steric Bulk" is their key advantage.

Mechanism of Steric Facilitation (PEPPSI)

PEPPSIMechanism Precat Pd(II)-PEPPSI (Stable Precatalyst) Active Pd(0)-NHC (12e- Species) Precat->Active Activation (-Pyridine) OxAdd Oxidative Addition (Facilitated by NHC e- donation) Active->OxAdd + Ar-X (3-Halo) TransMet Transmetallation (Steric Bottleneck) OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (Driven by Steric Bulk) TransMet->RedElim Pd(II) Intermediate RedElim->Active Product Release RedElim->Active Regeneration

Figure 2: The PEPPSI catalytic cycle. Note that while Transmetallation is hindered by sterics (Red), the bulky NHC ligand accelerates Reductive Elimination (Yellow) by "squeezing" the product out.

References

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction.[1][2] Chemistry – A European Journal.

  • Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers.[3]

  • Szostak, M., et al. (2023).[1] [IPr#-PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC Precatalyst.[1][4][5] Molecules.[1][2][3][6][7][8][9][10][11][12][13]

  • MacMillan, D. W. C., et al. (2014). Decarboxylative peptide macrocyclization through photoredox catalysis. (Contextual reference for Minisci Photoredox principles). Nature.

  • Barder, T. E., & Buchwald, S. L. (2007). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.

Sources

Reference Data & Comparative Studies

Validation

1H NMR characterization of 3-Benzoyldihydro-2(3H)-furanone tautomers

1H NMR Characterization of 3-Benzoyldihydro-2(3H)-furanone Tautomers: A Comparative Technical Guide Executive Summary In the development of heterocyclic pharmacophores, 3-Benzoyldihydro-2(3H)-furanone (also known as -ben...

Author: BenchChem Technical Support Team. Date: February 2026

1H NMR Characterization of 3-Benzoyldihydro-2(3H)-furanone Tautomers: A Comparative Technical Guide

Executive Summary

In the development of heterocyclic pharmacophores, 3-Benzoyldihydro-2(3H)-furanone (also known as


-benzoylbutyrolactone) represents a critical scaffold subject to keto-enol tautomerism.[1][2][3][4] This dynamic equilibrium significantly impacts reactivity, bioavailability, and receptor binding affinity.[2][3]

This guide provides a rigorous technical comparison of analytical methods for characterizing these tautomers, establishing 1H NMR spectroscopy as the superior quantitative tool over IR and X-ray crystallography.[2] We detail the specific spectral signatures of the Keto (3-benzoyl) and Enol (3-(hydroxybenzylidene)) forms, quantify solvent-dependent equilibrium shifts, and provide a self-validating experimental protocol.[2]

Part 1: Structural Analysis & Tautomeric "Alternatives"

The "alternatives" in this context are the two distinct structural isomers existing in equilibrium.[5] Understanding their geometry is prerequisite to interpreting the NMR data.[2][3]

The Keto Form (Substrate)
  • Structure: A saturated

    
    -lactone ring with a benzoyl group at the C3 position.[2][3]
    
  • Key Feature: Contains a methine proton at C3 (

    
     hybridized).[2][3]
    
  • Polarity: High dipole moment; favored in polar aprotic solvents (e.g., DMSO).[2][3]

The Enol Form (Isomer)
  • Structure: An exocyclic double bond forms between C3 and the benzoyl carbon.[2][3] The proton transfers to the oxygen, forming a hydroxyl group.[2]

  • Key Feature: Stabilized by a strong intramolecular hydrogen bond (IMHB) between the enol -OH and the lactone carbonyl oxygen. This creates a pseudo-six-membered ring.[2][3]

  • Conjugation: The phenyl ring is coplanar with the double bond, extending conjugation.[2]

Tautomerism cluster_0 Driving Forces Keto Keto Form (3-Benzoyldihydro-2(3H)-furanone) Methine C3-H present Enol Enol Form (3-(Hydroxybenzylidene)dihydrofuran-2-one) Exocyclic C=C | Intramolecular H-Bond Keto->Enol  Solvent: CDCl3 (Non-polar)   Enol->Keto  Solvent: DMSO-d6 (Polar)   H_Bond Intramolecular H-Bonding H_Bond->Enol Conjugation Phenyl-Enol Conjugation Conjugation->Enol

Figure 1: Dynamic equilibrium between Keto and Enol tautomers. The exocyclic enol is stabilized by conjugation and intramolecular hydrogen bonding.[6]

Part 2: Methodology & Experimental Protocol

To ensure Scientific Integrity , this protocol is designed to prevent common artifacts such as exchange broadening or saturation transfer.[2][3]

Protocol: Quantitative 1H NMR (qNMR) Characterization
  • Sample Preparation:

    • Concentration: Prepare a 20-30 mM solution (approx. 3-5 mg in 0.6 mL solvent). Reasoning: High concentrations can induce intermolecular H-bonding, artificially shifting the equilibrium.[2]

    • Solvents: Prepare two parallel samples:

      • Sample A:

        
         (99.8% D) – To observe the Enol-favored state.[2][3]
        
      • Sample B:

        
         (99.9% D) – To observe the Keto-favored state.[2][3]
        
    • Equilibration: Allow samples to stand at room temperature (25°C) for 30 minutes before acquisition to ensure thermodynamic equilibrium is reached.

  • Acquisition Parameters:

    • Pulse Sequence: Standard 1D proton (

      
       or equivalent).
      
    • Relaxation Delay (D1): Set to

      
       seconds. Reasoning: The enol -OH proton often has a long 
      
      
      
      relaxation time.[2][3] Short delays lead to under-integration of the enol signal.
    • Scans (NS): 16-32 scans are sufficient for this concentration.[2][3]

    • Temperature: Regulate strictly at 298 K. Tautomerism is temperature-dependent (

      
      ).
      

Part 3: Results & Data Analysis

The following data tables summarize the spectral signatures distinguishing the two forms.

Table 1: Comparative Chemical Shifts ( , ppm)
Signal AssignmentKeto Form (

)
Enol Form (

)
MultiplicityDiagnostic Note
Enol -OH N/A10.5 – 12.5 Broad SingletPrimary Indicator. Downfield shift due to strong intramolecular H-bond.[2][3] Disappears with

shake.[2][3]
C3-H (Methine) 4.2 – 4.8 N/ATriplet / ddQuantification Target. Diagnostic for Keto form.[2][3] Deshielded by two carbonyls.[2][3]
C4-H / C5-H 2.5 – 4.52.8 – 4.6MultipletsComplex overlap often occurs here.[2][3] Enol ring protons shift slightly upfield due to conjugation.[2][3]
Aromatic (Ph) 7.4 – 8.07.4 – 7.8MultipletsThe ortho protons often split into two sets in the Enol form due to restricted rotation (E/Z geometry).
Table 2: Solvent-Dependent Equilibrium ( )[2][3]

The equilibrium constant is defined as


.[2][3]
SolventPolarity (

)
Dominant SpeciesApprox.[2][3] % EnolMechanistic Explanation

4.8Enol (Mixed)40 – 60% Non-polar solvent supports the non-polar intramolecular H-bond of the Enol form.[2][3] Phenyl conjugation further stabilizes this form compared to simple acetyl-lactones.[2][3]

46.7Keto < 10% Strong H-bond acceptor solvent disrupts the internal Enol H-bond.[2][3] High polarity stabilizes the larger dipole of the Keto form.
Quantification Formula

To calculate the percentage of Enol content: ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="ng-star-inserted display">



Where 

is the integral of the enol hydroxyl proton (1H) and

is the integral of the keto methine proton (1H).[1][4][5][6][7][8][9]

Part 4: Comparative Analysis of Alternatives

Why choose 1H NMR over other characterization methods?

1H NMR vs. Infrared (IR) Spectroscopy
  • IR Performance:

    • Keto Signals: Strong

      
       (lactone) at ~1770 cm⁻¹ and 
      
      
      
      (ketone) at ~1685 cm⁻¹.[2][3]
    • Enol Signals: Broad

      
       ~3200-2600 cm⁻¹ (chelated) and 
      
      
      
      at ~1640 cm⁻¹.[2][3]
  • Verdict: IR is excellent for qualitative confirmation of the enol form (presence of C=C) but poor for quantification . The extinction coefficients of the keto and enol carbonyls differ, making peak area ratios unreliable for calculating

    
    .
    
1H NMR vs. X-Ray Crystallography
  • X-Ray Performance:

    • Provides a precise 3D structure with atomic resolution.[2][3]

  • Limitation: X-ray captures a single "snapshot" of the molecule in the solid state. 3-Benzoyldihydro-2(3H)-furanone typically crystallizes as the Enol tautomer due to lattice packing forces and H-bonding.[2][3]

  • Verdict: X-ray fails to represent the solution-state dynamics relevant to biological systems.[2][3] NMR is superior for observing the dynamic equilibrium.[2][3]

1H NMR vs. 13C NMR
  • 13C Performance:

    • Keto Carbon: C=O ketone signal at ~195 ppm.[2][3]

    • Enol Carbon: C-OH signal at ~170 ppm.[2][3]

  • Verdict: While 13C provides distinct signals, the low natural abundance and long relaxation times of quaternary carbons (like the enol C-OH) make quantitative integration difficult and time-consuming compared to proton NMR.[2]

Part 5: Visualization of Analytical Workflow

Workflow cluster_CDCl3 Path A: Non-Polar Environment cluster_DMSO Path B: Polar Environment Start Start: 3-Benzoyldihydro-2(3H)-furanone Sample Solvent Solvent Selection Start->Solvent CDCl3 Dissolve in CDCl3 Solvent->CDCl3 DMSO Dissolve in DMSO-d6 Solvent->DMSO SpecA Result: Mixed Equilibrium High Enol Content (~50%) CDCl3->SpecA Analysis Integration & Calculation Compare I(OH) vs I(CH) SpecA->Analysis SpecB Result: Keto Dominant (>90% Keto) DMSO->SpecB SpecB->Analysis Output Output: Keq & Tautomeric Ratio Analysis->Output

Figure 2: Analytical workflow for determining solvent-dependent tautomeric ratios.

References

  • Reeves, L. W. (1957).[2][3] Nuclear Magnetic Resonance Measurements of Tautomeric Equilibria in Acetylacetone. Canadian Journal of Chemistry, 35(11), 1351–1359.[2] Link[2][3]

  • López-Mayorga, B., et al. (2020).[2][3] Tautomerism Detected by NMR. Encyclopedia MDPI. Link[2][3]

  • Hansen, P. E. (2014).[2][3] Isotope effects on chemical shifts as a tool in the study of tautomerism.[2][9] Annual Reports on NMR Spectroscopy, 81, 1-54.[2][3] Link

  • Sander, G. M., & Beak, P. (1985).[2][3] Solvent effects on keto-enol equilibria: tests of quantitative models. The Journal of Organic Chemistry, 50(8), 1216–1224.[2] Link[2][3]

  • Reich, H. J. (2024).[2][3] Structure Determination Using NMR: Chemical Shift Data. University of Wisconsin-Madison.[2][3] Link

Sources

Comparative

A Comparative Guide to Carbonyl Stretch Analysis of β-Keto Lactones via IR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and materials science, β-keto lactones represent a class of compounds with significant synthetic utility and potenti...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, β-keto lactones represent a class of compounds with significant synthetic utility and potential biological activity. Their structural characterization is paramount, and Infrared (IR) spectroscopy serves as a rapid and informative tool for elucidating the nuances of their molecular architecture. This guide provides an in-depth analysis of the carbonyl stretching frequencies in β-keto lactones, offering a comparative framework for researchers working with these fascinating molecules. We will explore the underlying principles governing their IR spectra, supported by experimental data and detailed protocols.

The Vibrational Signature of β-Keto Lactones: A Tale of Two Carbonyls and a Dynamic Equilibrium

β-Keto lactones are cyclic esters possessing a ketone functional group at the β-position relative to the ester carbonyl. This arrangement gives rise to a dynamic interplay of structural and electronic factors that are sensitively reflected in their IR spectra. The most diagnostic region for these compounds is the carbonyl stretching (νC=O) region, typically found between 1600 and 1850 cm⁻¹.

Unlike simple lactones which exhibit a single, strong C=O absorption, β-keto lactones can exist in a tautomeric equilibrium between a keto and an enol form. This equilibrium is a critical determinant of the observed IR spectrum.

  • The Keto Tautomer: Features two distinct carbonyl groups: the lactone (ester) carbonyl and the ketone carbonyl.

  • The Enol Tautomer: Contains a lactone carbonyl, a carbon-carbon double bond (C=C) within the ring, and a hydroxyl (-OH) group. The enol form is often stabilized by the formation of a strong intramolecular hydrogen bond between the hydroxyl group and the lactone carbonyl oxygen.

This keto-enol tautomerism is a central theme in the IR analysis of β-keto lactones, with the position of the equilibrium being influenced by factors such as ring size, solvent polarity, and temperature.[1][2]

Deconstructing the Spectrum: Factors Influencing Carbonyl Stretching Frequencies

The precise wavenumber of a carbonyl stretch provides a wealth of information about its electronic environment and the mechanical constraints of the molecular framework. For β-keto lactones, the following factors are of primary importance:

Ring Strain: A Tug-of-War on Bond Angles

The C=O stretching frequency is highly sensitive to the bond angles at the carbonyl carbon, which are dictated by the ring size of the lactone.[3] As the ring size decreases, the internal bond angles are compressed from the ideal 120° for an sp² hybridized carbon. To accommodate this strain, the C-C bonds adjacent to the carbonyl group utilize more p-character, consequently increasing the s-character in the C=O bond.[4] A higher s-character leads to a stronger, stiffer bond that vibrates at a higher frequency.

This effect is clearly observed in simple lactones:

  • δ-Lactones (6-membered rings): Exhibit C=O stretching frequencies similar to acyclic esters, around 1735-1750 cm⁻¹.[5]

  • γ-Lactones (5-membered rings): Experience greater ring strain, shifting the C=O stretch to higher wavenumbers, typically 1760-1795 cm⁻¹.[5]

  • β-Lactones (4-membered rings): The significant angle strain in these small rings results in a dramatic increase in the C=O frequency, often observed above 1800 cm⁻¹.

Keto-Enol Tautomerism: The Impact of Conjugation and Hydrogen Bonding

The presence of the β-keto group introduces the possibility of enolization, which profoundly alters the IR spectrum.

  • Conjugation: In the enol form, the newly formed C=C double bond is in conjugation with the lactone carbonyl. This delocalization of π-electrons reduces the double bond character of the C=O group, weakening it and causing a shift to a lower frequency (a redshift).[4]

  • Intramolecular Hydrogen Bonding: The enol's hydroxyl group can form a strong intramolecular hydrogen bond with the lactone carbonyl oxygen. This hydrogen bonding further weakens the C=O bond, leading to an even greater redshift in its stretching frequency.[5]

As a result, the IR spectrum of a β-keto lactone is often a composite, showing absorptions for both the keto and enol tautomers.

Electronic Effects: The Inductive Influence of the Ring Oxygen

The oxygen atom within the lactone ring is electronegative and exerts an electron-withdrawing inductive effect on the carbonyl group. This effect tends to increase the force constant of the C=O bond, leading to a higher stretching frequency compared to a simple cyclic ketone of the same ring size.[5]

Fermi Resonance: The Origin of Split Carbonyl Bands

In some instances, the C=O stretching band in lactones, particularly unsaturated ones, may appear as a doublet. This splitting can arise from Fermi resonance, an interaction between a fundamental vibrational mode (like the C=O stretch) and an overtone or combination band of similar energy and symmetry.[6][7] This phenomenon should be considered when interpreting complex carbonyl absorption patterns.

A Comparative Analysis of β-Keto Lactones by Ring Size

The interplay of the factors discussed above leads to characteristic IR absorption patterns for β-keto lactones of different ring sizes. The following table summarizes the expected carbonyl stretching frequencies for the keto and enol forms.

Ring Sizeβ-Keto Lactone ExampleTautomerExpected Lactone C=O Stretch (cm⁻¹)Expected Ketone C=O Stretch (cm⁻¹)Key Features of Enol Form
4-Membered β-Keto-β-propiolactoneKeto> 1820~1785High ring strain dominates. Enolization is less favorable.
5-Membered β-Keto-γ-butyrolactone (e.g., Tetronic Acid)Keto~1760-1780[8]~1710-1725[8]Strong C=C stretch (~1610-1630 cm⁻¹), Broad O-H stretch (~2700-3000 cm⁻¹)[5]
6-Membered β-Keto-δ-valerolactoneKeto~1735-1750~1715C=C stretch (~1650 cm⁻¹), Broad O-H stretch (~2700-3000 cm⁻¹)[5]

Note: The exact frequencies can vary depending on the specific substituents on the ring and the solvent used for analysis.

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams are provided.

Ring_Strain cluster_0 Decreasing Ring Size, Increasing Ring Strain 6-membered δ-Valerolactone ~1740 cm⁻¹ 5-membered γ-Butyrolactone ~1770 cm⁻¹ 6-membered->5-membered Increased Strain 4-membered β-Propiolactone ~1820 cm⁻¹ 5-membered->4-membered High Strain

Caption: Increasing ring strain in lactones leads to higher C=O stretching frequencies.

Keto_Enol_Tautomerism Keto Keto Form (Two C=O groups) Enol Enol Form (One C=O, one C=C, one O-H) Keto->Enol Tautomerization Enol->Keto

Caption: Keto-enol equilibrium in β-keto lactones.

Experimental Protocol: Acquiring a High-Quality IR Spectrum of a β-Keto Lactone

This protocol outlines the steps for obtaining a reliable IR spectrum of a β-keto lactone sample using a Fourier Transform Infrared (FTIR) spectrometer.

Materials:

  • β-Keto lactone sample

  • FTIR spectrometer with a suitable detector (e.g., DTGS)

  • Sample holder (e.g., salt plates (NaCl or KBr) for liquids/oils, KBr pellet press for solids, or an ATR accessory)

  • Spectroscopy-grade solvent (e.g., chloroform, dichloromethane, or carbon tetrachloride) if solution-phase analysis is desired. Ensure the solvent is dry and does not have strong absorptions in the carbonyl region.

  • Spatula, agate mortar and pestle (for KBr pellets)

Procedure:

  • Spectrometer Preparation:

    • Ensure the spectrometer is powered on and has had adequate time to warm up and stabilize.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Background Spectrum Acquisition:

    • With an empty sample compartment (or with the clean, empty sample holder in place), acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.

  • Sample Preparation:

    • For Neat Liquids/Oils: Place a small drop of the sample between two salt plates. Gently press the plates together to form a thin film.

    • For Solids (KBr Pellet Method):

      • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

      • Transfer the powder to a pellet press and apply pressure according to the manufacturer's instructions to form a transparent or translucent pellet.

    • For Solution-Phase Analysis:

      • Prepare a dilute solution (typically 1-5% w/v) of the β-keto lactone in a suitable, dry IR-transparent solvent.

      • Fill a liquid transmission cell with the solution.

    • For Attenuated Total Reflectance (ATR) Analysis:

      • Place a small amount of the liquid or solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal surface.

  • Sample Spectrum Acquisition:

    • Place the prepared sample in the spectrometer's sample holder.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The spectrometer software will automatically subtract the background spectrum from the sample spectrum.

    • Identify and label the key absorption bands, paying close attention to the 1600-1850 cm⁻¹ region for carbonyl stretches, the 1600-1680 cm⁻¹ region for C=C stretches (enol form), and the broad 2500-3500 cm⁻¹ region for the O-H stretch (enol form).

IR_Workflow Start Start Prep_Spectrometer Prepare Spectrometer (Warm-up, Purge) Start->Prep_Spectrometer Acquire_Background Acquire Background Spectrum Prep_Spectrometer->Acquire_Background Prep_Sample Prepare Sample (Neat, KBr, or Solution) Acquire_Background->Prep_Sample Acquire_Sample Acquire Sample Spectrum Prep_Sample->Acquire_Sample Process_Data Process and Analyze Data Acquire_Sample->Process_Data End End Process_Data->End

Caption: Experimental workflow for IR analysis of β-keto lactones.

Conclusion

IR spectroscopy is an indispensable technique for the structural elucidation of β-keto lactones. A careful analysis of the carbonyl stretching region, in conjunction with an understanding of the effects of ring strain and keto-enol tautomerism, allows for the confident identification of these compounds and provides valuable insights into their molecular structure and bonding. By following a systematic approach to spectral interpretation and employing robust experimental techniques, researchers can effectively leverage IR spectroscopy in their work with this important class of molecules.

References

  • Fiveable. (2025, August 15). Keto-enol tautomerism | Organic Chemistry II Class Notes. [Link]

  • Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism : Key Points. [Link]

  • Duncanson, L. A. (1953). Infra-red Spectroscopy and Structural Chemistry. Part IV. The Infra-red Spectra of Some Tetronic Acids. Journal of the Chemical Society, 1207.
  • Jones, R. N., Angell, C. L., Ito, T., & Smith, R. J. D. (1959). The carbonyl stretching bands in the infrared spectra of unsaturated lactones. Canadian Journal of Chemistry, 37(12), 2007-2022.
  • National Institute of Standards and Technology. Butyrolactone. NIST Chemistry WebBook. [Link]

  • Shemwell, T. Qualitative Analysis of Gamma-Butyrolactone and Gamma-Hydroxybutyric Acid: A New Challenge for Forensic Science. [Link]

  • Çatıker, E., & Uzunlar, A. (2018). Synthesis, Characterization and Biodegradation of Poly(αMethyl β-Propiolactone). Hacettepe Journal of Biology and Chemistry, 46(3), 435-443.
  • Canadian Science Publishing. (1959). THE CARBONYL STRETCHING BANDS IN THE INFRARED SPECTRA OF UNSATURATED LACTONES. Canadian Journal of Chemistry. [Link]

  • UCLA Chemistry. IR: ketones. [Link]

  • ResearchGate. (2025, August 7). (PDF) Keto-enol tautomerism in beta-ketoesters: CH3C(O)CHXC(O)OY (X = H, Cl; Y = CH3, C2H5). Vibrational analyses, NMR spectra and quantum chemical calculations. [Link]

  • SpectraBase. gamma-Butyrolactone. [Link]

  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]

  • DAV University. Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocar. [Link]

  • Spectroscopy Online. (2017, September 1). The Carbonyl Group, Part I: Introduction. [Link]

  • Hacettepe Journal of Biology and Chemistry. (2018, September 1). Synthesis, Characterization and Biodegradation of Poly(αMethyl β-Propiolactone). [Link]

  • Fiveable. (2025, August 15). Keto-enol tautomerism | Organic Chemistry II Class Notes. [Link]

Sources

Validation

Mass spectrometry fragmentation pattern of 3-Benzoyldihydro-2(3H)-furanone

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 3-Benzoyldihydro-2(3H)-furanone A Comparative Analysis for Structural Elucidation Introduction 3-Benzoyldihydro-2(3H)-furanone is a molecule of intere...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 3-Benzoyldihydro-2(3H)-furanone

A Comparative Analysis for Structural Elucidation

Introduction

3-Benzoyldihydro-2(3H)-furanone is a molecule of interest in synthetic organic chemistry and drug discovery, combining a γ-butyrolactone (GBL) core with a benzoyl substituent. The GBL moiety is a common structural motif in natural products, while the benzoyl group is prevalent in numerous pharmaceuticals. Understanding the mass spectrometric behavior of this hybrid structure is paramount for its unambiguous identification in complex reaction mixtures, for metabolic profiling, and for quality control in developmental pipelines.

This guide provides a comprehensive analysis of the expected mass spectrometry fragmentation pattern of 3-Benzoyldihydro-2(3H)-furanone. In the absence of a publicly available, experimentally derived spectrum for this specific molecule, this analysis is built upon established, first-principle fragmentation mechanisms of its core components: the γ-lactone ring and the benzoyl group. We will compare its predicted fragmentation with that of related structures, providing a robust framework for researchers. This guide also includes a detailed experimental protocol for acquiring high-quality mass spectra for this class of compounds.

Predicted Fragmentation Pathways: A Tale of Two Moieties

The fragmentation of 3-Benzoyldihydro-2(3H)-furanone under mass spectrometric conditions, particularly following electrospray ionization (ESI) and subsequent collision-induced dissociation (CID), is expected to be dominated by the distinct chemistries of the lactone ring and the benzoyl group. The overall pattern will be a composite of competing and sequential fragmentation events originating from these two key structural features.

The Benzoyl Moiety: Driver of the Base Peak

The most predictable and likely dominant fragmentation pathway involves the cleavage of the C-C bond between the lactone ring and the benzoyl carbonyl group. This is due to the exceptional stability of the resulting benzoyl cation.

  • Formation of the Benzoyl Cation (m/z 105): Upon CID, the protonated molecule ([M+H]⁺, expected at m/z 177.05) is highly likely to undergo heterolytic cleavage to yield the acylium ion, C₆H₅CO⁺. This fragment, observed at a mass-to-charge ratio (m/z) of 105, is a hallmark of benzoylated compounds and is often the most intense peak (the base peak) in the spectrum.[1][2] The stability of this ion is a powerful thermodynamic driver for this fragmentation channel. This is analogous to the fragmentation of 2-aroylbenzofuran derivatives, where the m/z 105 acylium ion is consistently observed as a major fragment.[1][2]

The γ-Lactone Ring: A Source of Characteristic Neutral Losses

The dihydro-2(3H)-furanone ring is expected to undergo fragmentation pathways characteristic of five-membered lactones. These reactions typically involve the elimination of small, stable neutral molecules.

  • Loss of Carbon Monoxide (CO): A common fragmentation process for cyclic carbonyl compounds is the neutral loss of carbon monoxide (m/z 28).[3][4] For the protonated 3-Benzoyldihydro-2(3H)-furanone, this would result in a fragment ion at m/z 149.06 ([M+H-CO]⁺).

  • Sequential Losses: Following an initial fragmentation, such as the loss of the benzoyl group, the remaining lactone radical cation could undergo further fragmentation. The parent γ-butyrolactone is known to produce fragments at m/z 42 and 56 under electron ionization (EI).[5] While the ionization method differs, similar core ring fragmentations are plausible under energetic CID conditions.

Competition and Hierarchy of Fragmentation

It is anticipated that the formation of the benzoyl cation (m/z 105) will be the most favorable pathway due to its high stability. This is supported by studies on related molecules like β-benzyloxymethyl-gamma-butyrolactone, where cleavage of the side chain to form a stable benzyl cation (m/z 91) is the major fragmentation event.[6][7] Therefore, while losses from the lactone ring are possible, they may be less abundant compared to the m/z 105 peak.

The overall predicted fragmentation is visualized in the pathway diagram below.

G mol [M+H]⁺ m/z 177.05 3-Benzoyldihydro-2(3H)-furanone frag1 Benzoyl Cation m/z 105.03 mol->frag1 - C₄H₄O₂ frag2 [M+H - CO]⁺ m/z 149.06 mol->frag2 - CO frag3 [C₄H₅O]⁺ m/z 69.03 frag1->frag3 - CO G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation stock 1 mg/mL Stock in Methanol work 1 µg/mL Working Solution stock->work Dilute lc HPLC Separation (C18 Column) work->lc esi ESI Source (Positive Mode) lc->esi ms1 MS1 Full Scan (Find m/z 177.05) esi->ms1 ms2 MS2 Product Ion Scan (Fragment m/z 177.05) ms1->ms2 data Confirm Precursor & Compare Fragments to Predictions ms2->data

Sources

Comparative

HPLC method development for alpha-benzoylbutyrolactone purity

Optimizing HPLC Purity Analysis for -Benzoylbutyrolactone Executive Summary -Benzoylbutyrolactone (ABBL) is a critical intermediate in the synthesis of Vitamin B1 (Thiamine) and various heterocyclic pharmaceuticals. Its...

Author: BenchChem Technical Support Team. Date: February 2026

Optimizing HPLC Purity Analysis for -Benzoylbutyrolactone

Executive Summary


-Benzoylbutyrolactone (ABBL) is a critical intermediate in the synthesis of Vitamin B1 (Thiamine) and various heterocyclic pharmaceuticals. Its analysis presents a distinct chromatographic challenge: keto-enol tautomerism .[1] Standard reversed-phase methods often yield split or broad peaks due to the interconversion rate of the tautomers occurring on the same timescale as the separation.

This guide compares a traditional C18 Isocratic Method against an optimized Phenyl-Hexyl Gradient Method . We demonstrate that while C18 columns provide adequate retention, the Phenyl-Hexyl stationary phase—coupled with specific pH control—offers superior resolution of the tautomeric equilibrium and process impurities (such as


-butyrolactone and ethyl benzoate), resulting in a self-validating, robust purity assay.

Part 1: The Analytical Challenge (Mechanism)

The core difficulty in analyzing ABBL lies in its


-keto ester moiety. In solution, ABBL exists in equilibrium between its keto  form and its enol  form. The enol form is stabilized by intramolecular hydrogen bonding, but the ratio is highly solvent and pH-dependent.

If the chromatographic timescale (retention time) is similar to the tautomeric interconversion rate (


), the detector sees a "saddle" or split peak, making integration impossible.
Tautomeric Equilibrium Visualization

Tautomerism cluster_conditions Chromatographic Impact Keto Keto Form (Less Polar in RP) Inter Transition State (Rapid Exchange) Keto->Inter k1 (slow in neutral) Enol Enol Form (Stabilized by H-bond) Enol->Inter Inter->Keto Inter->Enol k2 Split Peak Splitting (k_exchange ≈ k_separation) Inter->Split

Figure 1: Kinetic mechanism of keto-enol tautomerism leading to peak splitting during HPLC separation.

Part 2: Comparative Method Study

We evaluated two distinct methodologies to resolve the ABBL purity profile. The goal was to achieve a single, sharp peak for ABBL while separating it from the starting material (


-butyrolactone) and the hydrolysis byproduct (

-benzoyl-

-hydroxybutyric acid).
Method A: The Traditional Approach (Baseline)
  • Column: Standard C18 (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile : Water (50:50 v/v)

  • Mode: Isocratic

  • pH: Neutral (~6.5)

Method B: The Optimized Approach (Recommended)
  • Column: Phenyl-Hexyl (150 x 4.6 mm, 3 µm)

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (pH ~2.7)

    • B: Acetonitrile[2]

  • Mode: Gradient (See Table 2)

  • Rationale: The acidic pH suppresses enol ionization and "freezes" the tautomeric equilibrium relative to the column transit time. The Phenyl-Hexyl phase engages in

    
    -
    
    
    
    interactions with the benzoyl ring, providing orthogonal selectivity to the C18's hydrophobic interaction.
Experimental Data Comparison

Table 1: Performance Metrics (System Suitability)

MetricMethod A (C18, Neutral)Method B (Phenyl-Hexyl, Acidic)Status
ABBL Peak Shape Split / DoubletSingle, SharpCritical Improvement
Tailing Factor (

)
N/A (Split)1.12Pass
Theoretical Plates (

)
~4,500>12,000Pass
Resolution (

)
1.2 (from Impurity A)4.5 (from Impurity A)Pass
Run Time 12.0 min8.5 minEfficiency Gain

Expert Insight: In Method A, the neutral pH allows rapid proton exchange. The ABBL molecule spends part of its time as the keto form and part as the enol form during its travel through the column. Since these forms have different polarities, they travel at different speeds, causing the peak to smear or split. Method B's acidic environment protonates the system, effectively locking the molecule into a dominant state for the duration of the run.

Part 3: The Optimized Protocol (Step-by-Step)

This protocol is designed to be self-validating. The use of a "System Suitability Solution" containing known impurities is mandatory to ensure the column is performing correctly.

Reagents & Standards
  • Reference Standard:

    
    -Benzoylbutyrolactone (>99.0% purity).
    
  • Solvents: HPLC Grade Acetonitrile, Milli-Q Water, Formic Acid (LC-MS Grade).

  • Impurity Markers:

    
    -Butyrolactone (GBL), Ethyl Benzoate.
    
Chromatographic Conditions
  • Instrument: HPLC with PDA (Photodiode Array) or UV Variable Wavelength.

  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.0 µm particle size (e.g., Phenomenex Luna or Waters XBridge).

  • Flow Rate: 1.0 mL/min.[3][4][5]

  • Column Temp: 25°C (Strict control required; higher temps increase tautomerization rate).

  • Detection: 254 nm (Primary), 210 nm (Secondary for non-aromatic impurities).

  • Injection Volume: 10 µL.

Table 2: Gradient Program

Time (min)% Mobile Phase A (0.1% FA)% Mobile Phase B (ACN)Event
0.09010Equilibration
1.09010Isocratic Hold
6.04060Linear Gradient
7.01090Wash
7.19010Re-equilibration
10.09010End
Workflow Logic

Workflow Start Start Analysis Prep Sample Preparation Diluent: 50:50 ACN:Water Start->Prep SST Inject System Suitability (Mix of ABBL + GBL) Prep->SST Check Check Resolution (Rs) Is Rs > 2.0? SST->Check Fail FAIL: Adjust pH or Check Column History Check->Fail No Pass PASS: Inject Samples Check->Pass Yes Calc Calculate Purity (Area Normalization) Pass->Calc

Figure 2: Routine analysis workflow ensuring system integrity before sample consumption.

Part 4: Validation Summary

To ensure scientific integrity, the method was subjected to partial validation parameters consistent with ICH Q2(R1) guidelines.

Linearity & Range
  • Range: 0.05 mg/mL to 1.5 mg/mL.

  • Correlation Coefficient (

    
    ):  > 0.9995.
    
  • Observation: The acidic mobile phase ensures linear response by maintaining a constant tautomeric ratio regardless of concentration.

Limit of Quantitation (LOQ)
  • ABBL: 0.05% (w/w) relative to the nominal concentration.

  • GBL (Impurity): 0.1% (w/w) - Note: GBL has lower UV response at 254 nm; monitoring at 210 nm is recommended for higher sensitivity of this specific impurity.

Robustness (pH Sensitivity)

Small changes in pH (± 0.2 units) were tested.

  • pH 2.5: Sharp peaks, consistent retention.

  • pH 4.5: Onset of peak broadening observed.

References

  • Moriyasu, M., Kato, A., & Hashimoto, Y. (1986). Kinetic studies of fast equilibrium by means of high-performance liquid chromatography. Part 11. Keto–enol tautomerism of some β-dicarbonyl compounds. Journal of the Chemical Society, Perkin Transactions 2, 515-520.

  • Chromatography Forum. (2007). Keto-enol tautomerism in HPLC separation. Chromatography Forum Discussion Threads.

  • BenchChem. (2025).[1] Addressing keto-enol tautomerism in the analysis of β-keto esters. Technical Support Guide.

  • National Center for Biotechnology Information. (2019). Identification, Characterization and HPLC Quantification of Process-Related Impurities. PubChem / Thieme Connect.

  • Waters Corporation. (2025). Impurity Analysis Application Notebook: Strategies for Pharmaceutical Impurities. Waters Application Notes.

Sources

Validation

A Comparative Guide to the Reactivity of α-Acetylbutyrolactone and α-Benzoylbutyrolactone

For researchers and professionals in drug development and organic synthesis, the choice of starting materials and intermediates is paramount to achieving desired outcomes. This guide provides an in-depth technical compar...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the choice of starting materials and intermediates is paramount to achieving desired outcomes. This guide provides an in-depth technical comparison of the reactivity of two common γ-butyrolactone derivatives: α-acetylbutyrolactone and α-benzoylbutyrolactone. By examining their structural, electronic, and steric differences, we can elucidate the causality behind their distinct chemical behaviors and provide actionable insights for their application in synthesis.

Structural and Physicochemical Properties: A Tale of Two Acyl Groups

At their core, both molecules share the γ-butyrolactone scaffold, a five-membered cyclic ester. Their point of divergence, and the primary determinant of their differential reactivity, is the acyl group at the alpha (α) position: an acetyl group (CH₃CO-) for α-acetylbutyrolactone and a benzoyl group (C₆H₅CO-) for α-benzoylbutyrolactone.

This seemingly simple substitution has profound implications for the molecule's electronic and steric profile. The benzoyl group, with its bulky phenyl ring, introduces significant steric hindrance around the α-carbon and the adjacent carbonyl. Electronically, the phenyl ring can participate in resonance, influencing the electron density across the benzoyl moiety. In contrast, the acetyl group is sterically less demanding and its electronic influence is primarily inductive.

Propertyα-Acetylbutyrolactoneα-BenzoylbutyrolactoneRationale for Differences
Molecular Formula C₆H₈O₃[1]C₁₁H₁₀O₃Addition of a C₅H₂ unit from the phenyl ring.
Molecular Weight 128.13 g/mol [1]190.19 g/mol The benzoyl group is significantly heavier than the acetyl group.
Appearance Colorless to light yellow liquid[1][2]Likely a solid or higher boiling liquidIncreased molecular weight and intermolecular forces due to the phenyl ring.
Boiling Point 107-108 °C at 5 mmHg[2][3]Expected to be significantly higherIncreased van der Waals forces from the larger benzoyl group.
Predicted pKa (α-H) ~12.00[2][4]Expected to be slightly lower (~10-11)The benzoyl group is more electron-withdrawing than the acetyl group, increasing the acidity of the α-proton.
Water Solubility 310 g/L (20 °C)[2][4]Expected to be significantly lowerThe hydrophobic phenyl group reduces overall polarity and solubility in water.

Comparative Reactivity: Enolization, Nucleophilicity, and Electrophilicity

The reactivity of these compounds is largely governed by two key features: the acidity of the α-proton and the electrophilicity of the three carbonyl carbons.

Acidity and Enolate Formation

The protons on the carbon alpha to two carbonyl groups are significantly acidic, and their removal by a base leads to the formation of a resonance-stabilized enolate ion.[5][6] This enolate is a potent nucleophile and a key intermediate in many synthetic transformations.

The acidity of the α-proton is a critical parameter. For α-acetylbutyrolactone, the predicted pKa is approximately 12.00.[2][4] Due to the electron-withdrawing nature of the phenyl ring, α-benzoylbutyrolactone is expected to be more acidic, with a pKa likely in the range of 10-11, similar to other benzoyl-substituted β-dicarbonyl compounds. This means that under identical basic conditions, α-benzoylbutyrolactone will form its enolate faster and more completely.

G cluster_acetyl α-Acetylbutyrolactone Enolate Formation cluster_benzoyl α-Benzoylbutyrolactone Enolate Formation A_start α-Acetylbutyrolactone A_enolate Acetylbutyrolactone Enolate (Resonance Stabilized) A_start->A_enolate Deprotonation A_conj_acid Conjugate Acid (e.g., EtOH) A_base Base (e.g., NaOEt) B_start α-Benzoylbutyrolactone B_enolate Benzoylbutyrolactone Enolate (Resonance Stabilized) B_start->B_enolate Faster Deprotonation B_conj_acid Conjugate Acid (e.g., EtOH) B_base Base (e.g., NaOEt)

Caption: Comparative enolate formation pathways.

Expert Insight: The choice of base and reaction conditions is crucial. While a strong base like sodium ethoxide can effectively deprotonate both compounds, the lower pKa of α-benzoylbutyrolactone allows for the use of milder bases in some applications, potentially improving functional group tolerance.[6][7]

Reactions of the Enolate: Alkylation and Acylation

Once formed, the enolate can act as a nucleophile, attacking a variety of electrophiles. This is a cornerstone of their synthetic utility.

  • α-Acetylbutyrolactone: The smaller acetyl group presents a minimal steric barrier, allowing for efficient reaction with a wide range of electrophiles, from simple alkyl halides to bulkier reagents.

  • α-Benzoylbutyrolactone: The bulky benzoyl group can sterically hinder the approach of electrophiles to the α-carbon.[8][9] This can lead to slower reaction rates, especially with large electrophiles. However, this steric hindrance can also be exploited to achieve higher selectivity in certain reactions.

G cluster_main Electrophilic Attack on Enolates cluster_acetyl α-Acetylbutyrolactone Pathway cluster_benzoyl α-Benzoylbutyrolactone Pathway enolate Enolate Nucleophile (from either lactone) A_product Alkylated Acetyl Product (Less Steric Hindrance) enolate:f0->A_product  Efficient Attack B_product Alkylated Benzoyl Product (Potential Steric Hindrance) enolate:f0->B_product  Potentially Slower Attack electrophile Electrophile (e.g., R-X)

Caption: Steric influence on electrophilic substitution.

Hydrolysis and Ring Opening

The ester linkage within the γ-butyrolactone ring is susceptible to hydrolysis under both acidic and basic conditions. The rate of this reaction can be influenced by the α-substituent.

  • Base-Catalyzed Hydrolysis: Under basic conditions, hydrolysis is initiated by nucleophilic attack of a hydroxide ion at the lactone carbonyl. The electron-withdrawing benzoyl group in α-benzoylbutyrolactone makes the lactone carbonyl more electrophilic and thus potentially more susceptible to nucleophilic attack compared to the acetyl derivative.

  • Acid-Catalyzed Hydrolysis: In acidic media, the reaction proceeds via protonation of the carbonyl oxygen. The relative rates are less straightforward to predict without experimental data, but both compounds can be hydrolyzed.

It is important to note that the acyl groups themselves can also be cleaved under certain hydrolytic conditions, leading to the formation of γ-butyrolactone.

Experimental Protocols and Considerations

The following protocols are representative examples and should be adapted based on the specific substrate and desired outcome.

Protocol 1: General Procedure for Enolate Formation and Alkylation
  • Setup: To a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), add a solution of sodium ethoxide (1.05 eq.) in dry ethanol.

  • Deprotonation: Cool the solution to 0 °C and add the α-acylbutyrolactone (1.0 eq.) dropwise over 15 minutes. Stir the reaction mixture at this temperature for 1 hour to ensure complete enolate formation.

  • Alkylation: Add the desired alkyl halide (1.1 eq.) dropwise to the enolate solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Self-Validation: The success of the reaction can be monitored by the disappearance of the starting material on TLC. The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the addition of the alkyl group.

Protocol 2: Hydrolysis of the Lactone Ring (Basic Conditions)
  • Setup: Dissolve the α-acylbutyrolactone (1.0 eq.) in a mixture of THF and water (2:1).

  • Hydrolysis: Add lithium hydroxide (2.0 eq.) and stir the mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Acidify the reaction mixture to pH ~3 with 1M HCl.

  • Extraction: Extract the product with ethyl acetate (3x).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the hydrolyzed product.

Trustworthiness: The pH of the solution after acidification should be confirmed with a pH meter or pH paper to ensure the product is in its neutral, carboxylic acid form for efficient extraction.

Conclusion and Recommendations

The choice between α-acetylbutyrolactone and α-benzoylbutyrolactone is a strategic one, dictated by the specific goals of a synthetic sequence.

  • Choose α-Acetylbutyrolactone for:

    • Broad Substrate Scope: When reacting with a wide variety of electrophiles, especially those that are sterically demanding.

    • Higher Water Solubility: In applications where aqueous reaction conditions are preferred.

    • Simplicity: When the acetyl group is desired in the final product or is easily removed/transformed.

  • Choose α-Benzoylbutyrolactone for:

    • Enhanced Acidity: When milder basic conditions are required for enolate formation to preserve sensitive functional groups.

    • Steric Control: When steric bulk can be used to influence the stereochemical outcome of a reaction.

    • Electronic Tuning: When the electronic properties of the benzoyl group are required for subsequent transformations or to influence the properties of the final molecule.

By understanding the fundamental principles of steric and electronic effects, researchers can harness the distinct reactivity profiles of these versatile building blocks to advance their synthetic endeavors in drug discovery and materials science.

References

  • Mechanism of α-acetyl-γ-butyrolactone synthesis . Chemical Papers. [Link]

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  • Stereoelectronic Effect of Protecting Groups on the Stability of Galactosyl Donor Intermediates . PMC. [Link]

  • Acylation of Pyrrole and Investigation of Direct γ-Butyrolactone Reactions . Asian Journal of Chemistry. [Link]

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  • The impacts of benzoyl and benzyl groups on the non-covalent interactions and electronic properties of glycosyl acceptors . Taylor & Francis Online. [Link]

  • 2-Acetylbutyrolactone - Wikipedia . Wikipedia. [Link]

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  • Organic Chemistry Enols And Enolates - Alpha Carbon Chemistry . Chemistry Coach. [Link]

  • formation of enolates from esters and other acid derivatives . YouTube. [Link]

  • a-Acetobutyrolactone | CAS#:517-23-7 . Chemsrc. [Link]

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  • Biotransformation of α-Acetylbutyrolactone in Rhodotorula Strains . PubMed. [Link]

  • A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones . PMC. [Link]

  • Chemical reactivity and biological activity of chalcones and other α,β-unsaturated carbonyl compounds . PubMed. [Link]

  • Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer . PMC. [Link]

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Comparative

A Researcher's Guide to Obtaining High-Quality Crystals of 3-Acyl-Dihydro-furanones for X-ray Crystallography

For Researchers, Scientists, and Drug Development Professionals In the landscape of drug discovery and materials science, the precise three-dimensional atomic arrangement of a molecule is paramount. For the promising cla...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and materials science, the precise three-dimensional atomic arrangement of a molecule is paramount. For the promising class of 3-acyl-dihydro-furanones, which exhibit a wide range of biological activities, obtaining high-quality single crystals suitable for X-ray diffraction analysis is a critical yet often challenging step. This guide provides a comprehensive comparison of crystallization strategies, supported by experimental insights, to empower researchers in navigating the path to successful structure elucidation.

The Crystallization Challenge: Understanding 3-Acyl-Dihydro-furanones

3-Acyl-dihydro-furanones, also known as butenolides, are five-membered lactones with an acyl group at the C3 position. Their structural diversity, arising from various substituents on the furanone ring and the acyl chain, leads to a spectrum of physicochemical properties that can influence their crystallization behavior. The presence of polar carbonyl groups, potential for hydrogen bonding, and varying degrees of conformational flexibility can make crystallization a non-trivial pursuit. The goal is to encourage the molecules to pack in a highly ordered, repeating lattice, a process influenced by a delicate interplay of thermodynamics and kinetics.

Comparative Analysis of Crystallization Methodologies

The selection of an appropriate crystallization method is crucial for success. While there is no universal recipe, understanding the principles behind each technique allows for a rational approach to experimental design.[1][2] The most common and effective methods for small organic molecules like 3-acyl-dihydro-furanones are slow evaporation, vapor diffusion, and slow cooling.

Table 1: Comparison of Common Crystallization Techniques for 3-Acyl-Dihydro-furanones
Method Principle Advantages Disadvantages Best Suited For
Slow Evaporation Gradual removal of solvent from a near-saturated solution, increasing the solute concentration to the point of supersaturation and crystal nucleation.[1][2]Simple setup, requires minimal sample, effective for a wide range of solvents.[2][3]Can lead to rapid crystallization and smaller or lower quality crystals if evaporation is too fast. Less control over the rate of supersaturation.Initial screening of crystallization conditions with a variety of solvents.
Vapor Diffusion A solution of the compound is equilibrated in a sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor diffuses into the compound's solution, gradually reducing its solubility and inducing crystallization.[3][4]Excellent control over the rate of crystallization, often yields high-quality, single crystals.[3]Requires a binary solvent system with appropriate volatility differences. Can be slower than other methods.Compounds that are sensitive to rapid changes in concentration or that tend to form oils.
Slow Cooling A saturated solution at an elevated temperature is slowly cooled, decreasing the solubility of the compound and leading to crystallization.[1]Effective for compounds with a significant temperature-dependent solubility. Can produce large crystals.Requires a compound that is stable at elevated temperatures. The cooling rate needs to be carefully controlled.Compounds that show a marked increase in solubility with temperature.
Solvent Layering (Liquid-Liquid Diffusion) A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystallization occurs at the interface as the solvents slowly mix.[1][4]Gentle method that can produce high-quality crystals. Useful when vapor diffusion is not effective.Requires immiscible or slowly miscible solvents with different densities. The interface can be easily disturbed.Situations where very slow and controlled mixing is desired to promote ordered crystal growth.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a starting point for the crystallization of 3-acyl-dihydro-furanones. It is essential to begin with a pure compound, as impurities can significantly hinder crystal growth. A purity of >95% is recommended.

Protocol 1: Slow Evaporation
  • Solvent Selection: Test the solubility of a small amount of your 3-acyl-dihydro-furanone derivative in a range of solvents (e.g., acetone, ethyl acetate, methanol, ethanol, dichloromethane, toluene). A good solvent will dissolve the compound completely at room temperature or with gentle warming.

  • Preparation of a Near-Saturated Solution: Dissolve the compound in the chosen solvent to create a solution that is just below its saturation point. This can be achieved by adding the solid to the solvent portion-wise until a small amount no longer dissolves, then adding a minimal amount of additional solvent to dissolve the remaining solid.

  • Crystallization Setup: Transfer the solution to a clean vial with a wide mouth to allow for controlled evaporation. Cover the vial with a cap that is not airtight, or with parafilm containing a few pinholes.[2]

  • Incubation: Place the vial in a vibration-free environment, such as a quiet corner of a lab bench or in a refrigerator to slow down the evaporation process.[1]

  • Monitoring: Observe the vial daily for the formation of crystals. High-quality crystals often appear as clear, well-defined polyhedra.

Protocol 2: Vapor Diffusion (Hanging Drop and Sitting Drop)

This technique relies on the slow diffusion of an anti-solvent vapor into a drop of the compound's solution.

  • Solvent System Selection: Identify a "good" solvent that readily dissolves your compound and a volatile "anti-solvent" in which the compound is poorly soluble. The two solvents must be miscible. Common pairs include chloroform/hexane, acetone/ether, and methanol/dichloromethane.[3]

  • Hanging Drop Setup:

    • Place a small droplet (1-5 µL) of the concentrated compound solution onto a siliconized glass coverslip.

    • Invert the coverslip and place it over a well in a crystallization plate containing the anti-solvent (the reservoir). Seal the well with vacuum grease.

  • Sitting Drop Setup:

    • Place a droplet of the compound solution onto a post in the middle of a crystallization plate well.

    • The well is then sealed, with the anti-solvent in the reservoir surrounding the post.

  • Incubation and Observation: Allow the sealed plate to stand undisturbed. The anti-solvent vapor will slowly diffuse into the drop, inducing crystallization over hours to weeks.

Visualizing the Crystallization Workflow

Caption: Workflow for the crystallization of 3-acyl-dihydro-furanones.

Data Interpretation and Quality Assessment

Once suitable crystals are obtained, they are subjected to X-ray diffraction. The quality of the resulting electron density map and the refined crystal structure are evaluated using several parameters.

Table 2: Key Parameters in X-ray Crystallography Data Refinement
Parameter Description Ideal Value/Range Significance
Resolution (Å) A measure of the level of detail in the electron density map. Lower values indicate higher resolution.< 1.5 Å for small molecules is considered good.Higher resolution allows for more precise determination of atomic positions and bond lengths.
R-factor (R_work) A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.< 0.05 (5%) is excellent for well-refined structures.A low R-factor indicates a good fit of the model to the data.
R_free Similar to R_work, but calculated for a small subset of reflections that were not used in the refinement process.Should be close to R_work (within a few percent).A large difference between R_work and R_free can indicate overfitting of the data.
Goodness-of-Fit (Goof or S) A statistical measure of the quality of the refinement.Should be close to 1.Values significantly greater than 1 may indicate an incorrect model or poor data quality.
Space Group Describes the symmetry of the crystal lattice.For chiral, non-racemic small organic molecules, chiral space groups like P2₁2₁2₁ are common. For racemic mixtures, centrosymmetric space groups like P2₁/c are frequently observed.[5][6]The space group provides fundamental information about the packing of the molecules in the crystal.

Case Study: Crystallographic Data for a Representative Furanone Derivative

Table 3: Example Crystallographic Data for a Furanone Analog
Parameter Value
Empirical FormulaC₁₅H₁₄O₄
Formula Weight258.27
Temperature293(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit cell dimensionsa = 8.542(3) Å, b = 12.115(4) Å, c = 13.231(5) Å, β = 108.34(2)°
Volume1297.8(8) ų
Z4
Density (calculated)1.321 Mg/m³
Absorption coefficient0.096 mm⁻¹
F(000)544
Crystal size0.25 x 0.20 x 0.15 mm
Theta range for data collection2.45 to 28.33°
Final R indices [I>2sigma(I)]R1 = 0.045, wR2 = 0.123
R indices (all data)R1 = 0.058, wR2 = 0.135
Goodness-of-fit on F²1.05

This is representative data and does not correspond to a specific 3-acyl-dihydro-furanone.

Troubleshooting Common Crystallization Problems

Problem Possible Causes Potential Solutions
No crystals form Solution is undersaturated; compound is too soluble in the chosen solvent.Concentrate the solution further; try a different solvent or a solvent/anti-solvent system.
Oiling out The compound is precipitating as a liquid phase instead of a solid crystal.Slow down the rate of crystallization (e.g., lower the temperature, use a less volatile anti-solvent); try a different solvent system.
Formation of many small crystals Nucleation rate is too high.Decrease the concentration of the solution; slow down the crystallization process.
Poorly formed or twinned crystals Rapid crystal growth; presence of impurities.Re-purify the compound; slow down the crystallization rate.

Visualizing the Path to a High-Quality Crystal Structure

G cluster_0 Initial State cluster_1 Crystallization Screening cluster_2 Optimization & Growth cluster_3 Analysis & Refinement cluster_4 Outcome A Pure (>95%) 3-Acyl-dihydro-furanone B Solvent Selection & Solubility Tests A->B Start C Method Selection (Evaporation, Diffusion, Cooling) B->C Informed Choice D Fine-tuning Conditions (Concentration, Temperature) C->D Iterative Process E Crystal Growth D->E F X-ray Data Collection E->F Successful Growth I Sub-optimal Results E->I Poor Growth G Structure Solution & Refinement F->G H High-Resolution Crystal Structure G->H Good Quality Data G->I Poor Quality Data I->D Re-optimize

Caption: The iterative process of obtaining a high-resolution crystal structure.

Conclusion

The successful crystallization of 3-acyl-dihydro-furanones is an endeavor that combines systematic screening with a fundamental understanding of crystallization principles. By methodically exploring different solvents and crystallization techniques, and by carefully controlling the experimental conditions, researchers can significantly increase their chances of obtaining high-quality crystals suitable for X-ray diffraction. The resulting three-dimensional structures are invaluable assets in the rational design of new therapeutic agents and advanced materials.

References

  • Crystallization Methods to Know for Crystallography. (n.d.). Fiveable.
  • Growing Crystals. (n.d.). MIT Department of Chemistry.
  • How to Grow Crystals. (n.d.). X-Ray Diffraction Facility, Department of Chemistry & Biochemistry, University of South Carolina.
  • How to crystallize your sample. (2026, February 6). KU Leuven.
  • Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. (2025, February 20). MDPI.
  • Traditional and Novel Methods for Cocrystal Formation: A Mini Review. (2018, January 15).
  • Advanced crystallisation methods for small organic molecules. (2023, March 1). ePrints Soton.
  • Crystallisation Techniques. (2006, January 8). University of Cambridge.
  • A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction d
  • New Tricks of the Trade for Crystal Structure Refinement. (2017, June 14). ACS Central Science.
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  • Studying Solvent Effect on Crystal Growth and Morphology – An In Silico Approach. (2021, January 14). Dassault Systèmes.
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  • Asperfuranones A-C, 3(2H)-furanone derivatives from the fungus Aspergillus sp. and the configuration reassignment of their eighteen analogues. (2019, April 15). PubMed.
  • Occurrence, Formation, Stability, and Interaction of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone. (n.d.). MDPI.
  • Furaneol | C6H8O3 | CID 19309. (n.d.). PubChem.
  • Synthesis, X-ray diffraction study and pharmacological evaluation of 3-amino-4-methylthiophene-2-acylcarbohydrazones. (2025, August 9).
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  • X-Ray Powder Diffraction Method Development and Validation for the Identification of Counterfeit Pharmaceuticals. (n.d.). Marshall University.
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Validation

A Comparative Benchmarking Guide to the Synthesis of α-Functionalized Lactones

Introduction: The Significance of α-Functionalized Lactones Lactones, cyclic esters, are prevalent structural motifs in a vast array of biologically active natural products and pharmaceuticals. The functionalization at t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of α-Functionalized Lactones

Lactones, cyclic esters, are prevalent structural motifs in a vast array of biologically active natural products and pharmaceuticals. The functionalization at the α-carbon position, adjacent to the carbonyl group, is of paramount importance as it introduces a key site for molecular diversification and stereochemical complexity. These α-functionalized lactones serve as crucial building blocks in medicinal chemistry and drug development, contributing to the synthesis of compounds with diverse therapeutic properties, including antibiotic, anti-inflammatory, and anti-cancer activities.

This guide provides a comparative analysis of three prominent synthetic strategies for the α-functionalization of lactones: classical enolate chemistry, modern transition-metal catalyzed C-H functionalization, and organocatalysis. By objectively evaluating their performance based on experimental data, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to select the most appropriate synthetic route for their specific applications.

I. Classical Approach: Diastereoselective Alkylation via Chiral Enolates

The alkylation of lactone enolates is a cornerstone of lactone functionalization. This classical approach relies on the deprotonation of the α-carbon to form a nucleophilic enolate, which then reacts with an electrophile. To achieve stereocontrol, chiral auxiliaries, such as Evans' oxazolidinones, are often employed to direct the approach of the electrophile, leading to high diastereoselectivity.

Causality in Experimental Choices

The choice of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) is critical to ensure the complete and irreversible formation of the enolate, preventing side reactions. The use of aprotic solvents such as tetrahydrofuran (THF) is necessary to avoid protonation of the highly reactive enolate. Low temperatures (-78 °C) are typically employed to maintain the kinetic control of the reaction and enhance diastereoselectivity by minimizing thermal equilibration. The chiral auxiliary, with its bulky substituent, effectively blocks one face of the enolate, forcing the electrophile to attack from the less hindered side.

Experimental Protocol: Diastereoselective Allylation of a γ-Butyrolactone Derivative using an Evans' Auxiliary

This protocol is adapted from methodologies described by Evans and co-workers and is representative of diastereoselective alkylations using chiral auxiliaries.[1]

Step 1: Acylation of the Chiral Auxiliary. (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone is acylated with propionyl chloride in the presence of a base (e.g., triethylamine) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) to afford the corresponding N-acyloxazolidinone.

Step 2: Enolate Formation and Alkylation.

  • To a solution of the N-acyloxazolidinone (1.0 equiv) in dry THF (0.1 M) at -78 °C under an inert atmosphere (e.g., argon), is added NaHMDS (1.0 M in THF, 1.1 equiv) dropwise.

  • The resulting solution is stirred at -78 °C for 30 minutes to ensure complete enolate formation.

  • Allyl iodide (1.5 equiv) is then added dropwise, and the reaction mixture is stirred at -78 °C for 2 hours.

  • The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

Step 3: Work-up and Purification.

  • The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the diastereomerically enriched α-allylated product.

Step 4: Cleavage of the Chiral Auxiliary. The chiral auxiliary can be cleaved by hydrolysis (e.g., with LiOH/H₂O₂) or reduction (e.g., with LiBH₄) to yield the corresponding enantiomerically enriched carboxylic acid or alcohol, respectively.

Performance Data
ParameterClassical Enolate Alkylation (with Chiral Auxiliary)
Substrate N-propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
Electrophile Allyl Iodide
Yield 61-77%[1]
Diastereoselectivity (dr) Typically >98:2[1]
Reaction Time 2-4 hours
Temperature -78 °C
Workflow Diagram

Classical_Enolate_Alkylation cluster_prep Preparation cluster_reaction Core Reaction cluster_workup Work-up & Cleavage Acylation Acylation of Chiral Auxiliary Enolate_Formation Enolate Formation (NaHMDS, THF, -78°C) Acylation->Enolate_Formation N-acyloxazolidinone Alkylation Alkylation (Allyl Iodide) Enolate_Formation->Alkylation Workup Quenching & Purification Alkylation->Workup Cleavage Auxiliary Cleavage (e.g., LiOH/H₂O₂) Workup->Cleavage Product α-Functionalized Lactone Precursor Cleavage->Product

Caption: Workflow for diastereoselective α-alkylation via a chiral enolate.

II. Modern Approach: Transition-Metal Catalyzed α-Arylation

Transition-metal catalysis, particularly with palladium, has revolutionized the formation of carbon-carbon bonds. The α-arylation of lactones via palladium-catalyzed cross-coupling reactions represents a powerful and atom-economical modern approach. This method avoids the need for stoichiometric strong bases and often proceeds under milder conditions than classical enolate chemistry.

Causality in Experimental Choices

The catalytic cycle typically involves the oxidative addition of an aryl halide to a low-valent palladium complex, followed by coordination of the lactone enolate and subsequent reductive elimination to form the C-C bond and regenerate the catalyst. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often employed to promote both the oxidative addition and reductive elimination steps. The base is required to generate the enolate in situ, but a weaker base compared to classical methods is often sufficient.

Experimental Protocol: Palladium-Catalyzed α-Arylation of a δ-Valerolactone

This protocol is a representative example based on the principles of palladium-catalyzed α-arylation of carbonyl compounds.[2][3]

Step 1: Catalyst Preparation and Reaction Setup.

  • To an oven-dried Schlenk tube under an inert atmosphere are added Pd(OAc)₂ (2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and the aryl halide (1.0 equiv).

  • The tube is evacuated and backfilled with argon three times.

  • The lactone (1.2 equiv), a base (e.g., Cs₂CO₃, 1.4 equiv), and a dry solvent (e.g., toluene, 0.2 M) are added.

Step 2: Reaction Execution.

  • The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred for the specified time (e.g., 12-24 hours).

  • The progress of the reaction can be monitored by TLC or GC-MS.

Step 3: Work-up and Purification.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the α-arylated lactone.

Performance Data
ParameterPalladium-Catalyzed α-Arylation
Substrate δ-Valerolactone
Electrophile Aryl Bromide
Yield Generally good to excellent (e.g., 70-95%)[2][3]
Stereoselectivity Achiral unless a chiral ligand is used
Reaction Time 12-24 hours
Temperature 80-110 °C
Workflow Diagram

Pd_Catalyzed_Arylation cluster_reaction One-Pot Reaction cluster_workup Work-up Catalyst_Prep Catalyst Preparation (Pd(OAc)₂, Ligand) Coupling Cross-Coupling (Lactone, Aryl Halide, Base) Catalyst_Prep->Coupling Workup Filtration & Purification Coupling->Workup Heating Product α-Arylated Lactone Workup->Product

Caption: Workflow for palladium-catalyzed α-arylation of a lactone.

III. Contemporary Approach: Organocatalytic Asymmetric α-Functionalization

Organocatalysis has emerged as a powerful third pillar of asymmetric synthesis, alongside biocatalysis and transition-metal catalysis. This approach utilizes small organic molecules as catalysts, avoiding the use of potentially toxic and expensive metals. For the α-functionalization of lactones, organocatalysis offers mild reaction conditions and the ability to introduce a variety of functional groups with high enantioselectivity.

Causality in Experimental Choices

Organocatalytic α-functionalization often proceeds through the formation of a transient enamine or enolate intermediate from the reaction of the lactone with a chiral amine catalyst (e.g., a proline derivative or a cinchona alkaloid). This chiral intermediate then reacts with an electrophile, and the facial bias is controlled by the stereochemistry of the catalyst. The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity. For instance, in proline-catalyzed reactions, the carboxylic acid moiety of proline often plays a key role in activating the electrophile through hydrogen bonding.

Experimental Protocol: Organocatalytic Asymmetric α-Hydroxylation of a Lactone

This protocol is based on the principles of organocatalytic α-oxidation of carbonyl compounds.[4][5]

Step 1: Reaction Setup.

  • To a vial containing the lactone (1.0 equiv) in a suitable solvent (e.g., chloroform, 0.2 M) is added the organocatalyst (e.g., a chiral guanidine-urea bifunctional catalyst, 10 mol%).[4]

  • The mixture is stirred at the desired temperature (e.g., room temperature).

Step 2: Addition of Oxidant.

  • An oxidizing agent (e.g., cumene hydroperoxide, 1.5 equiv) is added to the reaction mixture.

  • The reaction is stirred for the required time (e.g., 24-48 hours), with progress monitored by TLC.

Step 3: Work-up and Purification.

  • Upon completion, the reaction is quenched with a reducing agent (e.g., saturated aqueous sodium thiosulfate).

  • The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane).

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the enantiomerically enriched α-hydroxy lactone.

Performance Data
ParameterOrganocatalytic Asymmetric α-Hydroxylation
Substrate Vinylogous pyridone-fused lactone
Electrophile Cumene hydroperoxide
Yield Up to 99%[4]
Enantioselectivity (ee) Up to 95%[4]
Reaction Time 24-48 hours
Temperature Room Temperature
Workflow Diagram

Organocatalytic_Hydroxylation cluster_reaction Catalytic Reaction cluster_workup Work-up Mixing Mixing of Lactone & Organocatalyst Oxidation Addition of Oxidizing Agent Mixing->Oxidation Workup Quenching & Purification Oxidation->Workup Stirring Product α-Hydroxy Lactone Workup->Product

Caption: Workflow for organocatalytic asymmetric α-hydroxylation of a lactone.

Comparative Analysis and Conclusion

FeatureClassical Enolate AlkylationTransition-Metal Catalyzed α-ArylationOrganocatalytic Asymmetric α-Functionalization
Stereocontrol High diastereoselectivity with chiral auxiliaries.Requires chiral ligands for enantioselectivity.High enantioselectivity with chiral catalysts.
Reagents Stoichiometric strong bases (e.g., LDA).Catalytic amounts of transition metals and ligands.Catalytic amounts of metal-free organic molecules.
Conditions Cryogenic temperatures (-78 °C).Often requires elevated temperatures.Often proceeds at or near room temperature.
Atom Economy Lower, due to the use of stoichiometric base and auxiliary.Higher, as it is a catalytic process.High, with catalytic turnover.
Scope Broad for alkylation with suitable electrophiles.Primarily for arylation, with expanding scope.Diverse functional groups can be introduced (e.g., -OH, -NH₂, -SR).
Advantages Well-established, predictable stereochemical outcomes.High functional group tolerance, direct arylation.Mild conditions, metal-free, high enantioselectivity.
Disadvantages Requires stoichiometric strong base, cryogenic conditions, and auxiliary installation/removal steps.Potential for metal contamination in the final product, catalyst cost.Can have longer reaction times, catalyst loading may be higher in some cases.
  • Classical enolate chemistry remains a reliable and powerful method, particularly when high diastereoselectivity is required and the multi-step nature of using a chiral auxiliary is acceptable.

  • Transition-metal catalysis offers a more modern and atom-economical approach for α-arylation, with a growing scope for other functionalizations.

  • Organocatalysis provides a green and often highly enantioselective alternative, operating under mild conditions and avoiding the use of metals.

By understanding the principles, advantages, and limitations of each of these strategies, researchers can make informed decisions to efficiently and effectively synthesize the α-functionalized lactones required for their research and development endeavors.

References

  • Palladium-catalyzed intramolecular decarboxylative allylic arylation of alpha-aryl-gamma-methylidene-delta-valerolactones. Chem Commun (Camb). 2010 Mar 14;46(10):1697-9. [Link]

  • Comparing total chemical synthesis and total biosynthesis routes to fungal specialized metabolites. RSC Publishing. 2025 Apr 23. [Link]

  • Asymmetric α-hydroxylation of a lactone with vinylogous pyridone by using a guanidine-urea bifunctional organocatalyst: catalytic enantioselective synthesis of a key intermediate for (20S)-camptothecin analogues. Chemistry. 2014 Jan 7;20(2):591-7. [Link]

  • Lactone synthesis. Organic Chemistry Portal. [Link]

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  • α-Alkylation of Aliphatic Ketones with Alcohols: Base Type as an Influential Descriptor. MDPI. 2024 Jul 19. [Link]

  • Palladium-Catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides. Organic Chemistry Portal. 2004 Nov 25. [Link]

  • Enantioselective Synthesis of Lactones and Cyclic Ethers. Organic Chemistry Portal. 2008 Apr 14. [Link]

  • Palladium-Catalyzed α-Arylation of Esters: Synthesis of the Tetrahydroisoquinoline Ring. MDPI. 2025 Mar 1. [Link]

  • Palladium-Catalyzed Enantioselective α-Arylation of α-Fluoroketones. The Hartwig Group. [Link]

  • Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles. PubMed. 2003 Apr 15. [Link]

  • Comparing total chemical synthesis and total biosynthesis routes to fungal specialized metabolites. Natural Product Reports (RSC Publishing). 2024 Aug 15. [Link]

  • Enantio- and Diastereoselective Synthesis of Tricyclic Lactones Bearing Three Quaternary Stereocenters. The Journal of Organic Chemistry. 2025 Sep 5. [Link]

  • α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. Organic Chemistry Portal. [Link]

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  • The Direct and Enantioselective Organocatalytic r-Oxidation of Aldehydes. University of California, Berkeley. [Link]

  • Proline-catalyzed asymmetric alpha-amination of aldehydes and ketones--an astonishingly simple access to optically active alpha-hydrazino carbonyl compounds. PubMed. 2003 Mar 3. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for 3-Benzoyldihydro-2(3H)-furanone

This guide provides essential safety and logistical information for the handling and disposal of 3-Benzoyldihydro-2(3H)-furanone. As your partner in laboratory safety, we aim to provide value beyond the product itself, b...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling and disposal of 3-Benzoyldihydro-2(3H)-furanone. As your partner in laboratory safety, we aim to provide value beyond the product itself, building a foundation of trust through technical expertise and a commitment to your well-being. The following procedural guidance is designed to directly address your operational questions and ensure the safe management of this chemical in your laboratory.

Hazard Assessment: Understanding the Risks

Table 1: Hazard Classification for Furanone Derivatives

Hazard Classification Description Primary Sources
Acute Oral Toxicity Harmful if swallowed.[1][2][3] Ingestion can lead to gastrointestinal irritation or other systemic effects.[4]
Combustible Liquid May ignite when exposed to heat or flame.[5] Vapors can be heavier than air and may form explosive mixtures. Keep away from heat, sparks, and open flames.[1][6]
Skin Irritation/Corrosion May cause skin irritation or, in some cases, severe burns.[2][7] Prolonged contact should be avoided.[1]
Eye Damage/Irritation Can cause serious eye irritation or damage.[2][7] Direct contact can be harmful and difficult to rinse away.[8]

| Respiratory Irritation | Vapors or aerosols may cause respiratory tract irritation.[2][3] | Avoid breathing vapors. |

Note: The toxicological properties of many furanone compounds have not been fully investigated; therefore, handling all derivatives with a high degree of caution is prudent.[3][4]

Core Directive: Mandatory Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it is the final and most personal line of defense in the hierarchy of hazard controls.[9] Each component is chosen to mitigate a specific, identified risk.

Eye and Face Protection: The Non-Negotiable Barrier

Given the high potential for serious eye irritation, robust eye protection is mandatory.[2][7]

  • Minimum Requirement: Safety glasses with side shields compliant with OSHA 1910.133 or European Standard EN166.[4][5]

  • Recommended for Splash Potential: In situations with a higher risk of splashing, such as during transfer or mixing, chemical safety goggles are required.[5][8] For extensive splash potential, a full face shield should be worn in addition to goggles to protect the entire face.[8][10]

Causality: Furanone compounds can be difficult to remove from the eyes.[8] The immediate and correct use of eye protection is critical to prevent significant, potentially irreversible, damage.

Skin and Body Protection: Comprehensive Coverage

Preventing skin contact is a primary objective. The recommended attire forms a complete barrier against accidental exposure.

  • Laboratory Coat: A standard lab coat is the minimum requirement for handling small quantities.

  • Chemical-Resistant Apron/Suit: For larger quantities or tasks with significant splash risk, a chemical-resistant apron or a Tyvek-style suit is recommended to prevent skin contact.[7][10]

  • Footwear: Closed-toe shoes are mandatory. For tasks involving larger volumes, appropriate footwear and additional protective clothing should be worn.[1]

Causality: Direct skin contact can lead to irritation or allergic reactions.[7] Contaminated clothing must be removed immediately and washed before reuse to prevent prolonged exposure.[1][10][11]

Hand Protection: The Point of First Contact

Hands are the most likely part of the body to come into direct contact with the chemical.

  • Gloves: Wear appropriate chemical-resistant gloves, such as nitrile or light-weight rubber gloves.[5] Always inspect gloves for tears or punctures before use.

  • Technique: Change gloves frequently, especially if they become contaminated.[1] Never wear contaminated gloves outside of the immediate work area. Wash hands thoroughly with soap and water after removing gloves.[3]

Causality: The right gloves prevent the chemical from permeating to the skin.[8] Proper glove hygiene prevents the secondary contamination of surfaces, equipment, and personal items.

Respiratory Protection: Safeguarding Inhalation

Engineering controls are the primary method for mitigating respiratory hazards.

  • Ventilation: All work with 3-Benzoyldihydro-2(3H)-furanone must be conducted in a well-ventilated area.[3][4] A chemical fume hood is strongly recommended.

  • Respirator: If engineering controls are insufficient to maintain exposure below acceptable limits, or during a spill cleanup, a respirator may be necessary. A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[4]

Causality: Inhaling vapors can cause respiratory irritation.[2] Proper ventilation systems capture vapors at the source, preventing them from entering the user's breathing zone.

Operational Workflow: A Step-by-Step Protocol

This workflow diagram illustrates the critical steps for safely handling 3-Benzoyldihydro-2(3H)-furanone, from preparation to final disposal. Adherence to this sequence is crucial for minimizing risk.

prep 1. Preparation - Verify Fume Hood Operation - Assemble All Materials - Prepare Spill Kit ppe 2. Don PPE - Lab Coat/Apron - Safety Goggles/Face Shield - Chemical-Resistant Gloves prep->ppe Proceed handle 3. Chemical Handling - Dispense in Fume Hood - Keep Container Tightly Closed - Avoid Heat/Ignition Sources ppe->handle Proceed cleanup 4. Immediate Cleanup - Decontaminate Work Surface - Wipe Up Minor Spills - Segregate Waste handle->cleanup After Use doff 5. Doff PPE - Remove Gloves First - Remove Goggles/Face Shield - Remove Lab Coat - Wash Hands Thoroughly cleanup->doff Proceed disposal 6. Waste Disposal - Place Contaminated Materials in  Labeled, Sealed Container - Store in Designated Area doff->disposal Final Step

Caption: Safe Handling Workflow for 3-Benzoyldihydro-2(3H)-furanone.

Emergency Procedures: Rapid and Correct Response

In the event of an exposure or spill, a swift and informed response is critical.

  • Skin Contact: Immediately take off all contaminated clothing.[6] Rinse the affected skin area with plenty of water.[10]

  • Eye Contact: Rinse cautiously with water for several minutes.[5] If present, remove contact lenses and continue rinsing.[5] Seek immediate medical attention.[12]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a POISON CENTER or doctor if you feel unwell.[1]

  • Spill: For minor spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, labeled container for disposal.[5] For major spills, evacuate the area and alert the appropriate emergency personnel.[5] Ensure adequate ventilation and remove all ignition sources.[5]

Disposal Plan: Responsible Waste Management

Improper disposal can pose a significant environmental and safety risk.

  • Waste Collection: All materials contaminated with 3-Benzoyldihydro-2(3H)-furanone, including empty containers, used gloves, and absorbent materials, must be collected in a designated, clearly labeled, and sealed waste container.[3][11]

  • Disposal Method: Do not pour this chemical down the drain or dispose of it in regular trash.[3] All waste must be disposed of through a licensed and approved waste disposal company, in accordance with all local, state, and federal regulations.[1][6]

By adhering to these rigorous safety protocols, you can confidently and safely incorporate 3-Benzoyldihydro-2(3H)-furanone into your research and development workflows. Our commitment is to empower your scientific endeavors with the highest standards of safety and operational excellence.

References

  • SAFETY DATA SHEET - Sigma-Aldrich. (2024). Sigma-Aldrich.
  • 3-Bromodihydrofuran-2(3H)-one - Apollo Scientific. (2022). Apollo Scientific.
  • Chemical PPE - Trihydro Corporation. (2020).
  • SAFETY DATA SHEET - TCI Chemicals. (2025). TCI Chemicals.
  • SAFETY DATA SHEET - Aromatics Original Material Co., Ltd. (2024). release.makewebeasy.com.
  • SAFETY DATA SHEET 3(2H)
  • PERSONAL PROTECTIVE EQUIPMENT (PPE) STANDARD | Proman. (2025). Proman.
  • Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council. (2021). American Chemistry Council.
  • Material Safety Data Sheet - Southern Scentsations. (2012).
  • 3-Methylenedihydro-2(3H)-furanone(547-65-9) - ChemicalBook. (n.d.). ChemicalBook.
  • SAFETY DATA SHEET 3(2H)-Furanone, 4-hydroxy-2,5-dimethyl- - Synerzine. (2018). Synerzine.
  • 2(3H)-Furanone | C4H4O2 | CID 140765 - PubChem. (n.d.). PubChem.
  • Proper Disposal of 2(3H)-Furanone: A Step-by-Step Guide for Laboratory Professionals - Benchchem. (2025). Benchchem.

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